Product packaging for DMH-1(Cat. No.:CAS No. 1206711-16-1)

DMH-1

Cat. No.: B607154
CAS No.: 1206711-16-1
M. Wt: 380.4 g/mol
InChI Key: JMIFGARJSWXZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

DMH1 is a pyrazolopyrimidine that is pyrazolo[1,5-a]pyrimidine bearing quinolin-4-yl and 4-isopropyloxyphenyl substituents at positions 3 and 6 respectively. It has a role as a protein kinase inhibitor, a bone morphogenetic protein receptor antagonist and an antineoplastic agent. It is a member of quinolines, a pyrazolopyrimidine and an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H20N4O B607154 DMH-1 CAS No. 1206711-16-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[6-(4-propan-2-yloxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O/c1-16(2)29-19-9-7-17(8-10-19)18-13-26-24-22(14-27-28(24)15-18)20-11-12-25-23-6-4-3-5-21(20)23/h3-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIFGARJSWXZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=NC5=CC=CC=C45)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679195
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206711-16-1
Record name 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206711-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-{4-[(Propan-2-yl)oxy]phenyl}pyrazolo[1,5-a]pyrimidin-3-yl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DMH1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unraveling the Dual-Inhibitory Mechanism of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, a small molecule inhibitor commonly known as DMH1. Initially identified as a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, subsequent research has revealed its role as a potent inhibitor of autophagy. This document details the molecular targets, signaling pathways, and cellular effects of DMH1, supported by quantitative data from key studies. Detailed experimental protocols and visual diagrams of the underlying mechanisms are provided to facilitate further research and drug development efforts.

Introduction

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) is a pyrazolo[1,5-a]pyrimidine derivative that has garnered significant interest in the scientific community for its dual inhibitory effects on two distinct and crucial cellular processes: BMP signaling and autophagy. Its ability to selectively target these pathways makes it a valuable tool for studying their physiological and pathological roles, and a potential lead compound for the development of therapeutics for a range of diseases, including cancer and developmental disorders. This guide will delve into the technical details of its mechanisms of action, presenting a consolidated resource for researchers in the field.

Mechanism of Action: A Dual Inhibitor

Inhibition of Bone Morphogenetic Protein (BMP) Signaling

DMH1 was first characterized as a potent and selective inhibitor of the BMP type I receptors, specifically the Activin receptor-like kinase 2 (ALK2).[1] The canonical BMP signaling pathway is initiated by the binding of BMP ligands to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD1, SMAD5, and SMAD8. Phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes.

DMH1 exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of R-SMADs and blocking downstream gene expression.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II ALK2 ALK2 (Type I Receptor) BMPR-II->ALK2 Activates R-SMAD SMAD1/5/8 ALK2->R-SMAD Phosphorylates p-R-SMAD p-SMAD1/5/8 SMAD Complex SMAD Complex p-R-SMAD->SMAD Complex Co-SMAD SMAD4 Co-SMAD->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription DMH1 DMH1 DMH1->ALK2 Inhibits

Figure 1: DMH1 Inhibition of the BMP Signaling Pathway.

Inhibition of Autophagy

More recently, DMH1 has been identified as a novel inhibitor of autophagy. Autophagy is a cellular degradation process that involves the formation of double-membraned vesicles, called autophagosomes, which engulf cytoplasmic components and deliver them to the lysosome for degradation. This process is critical for cellular homeostasis, and its dysregulation is implicated in numerous diseases.

DMH1 inhibits autophagy through the activation of the Akt/mTOR signaling pathway.[2] The Akt/mTOR pathway is a key negative regulator of autophagy. Activation of Akt leads to the phosphorylation and activation of mTOR (mammalian target of rapamycin), which in turn phosphorylates and inhibits the ULK1 complex, a critical initiator of autophagosome formation. DMH1 has been shown to reverse the starvation-induced inhibition of Akt, mTOR, and its downstream effector p70S6 kinase (S6K), thereby suppressing autophagy.[2]

Autophagy_Inhibition_Pathway cluster_upstream Upstream Signals cluster_signaling Signaling Cascade cluster_autophagy Autophagy Process Starvation/Stress Starvation/Stress Akt Akt Starvation/Stress->Akt Inhibits mTOR mTOR Akt->mTOR Activates p70S6K p70S6K mTOR->p70S6K Activates ULK1 Complex ULK1 Complex mTOR->ULK1 Complex Inhibits Autophagosome Formation Autophagosome Formation ULK1 Complex->Autophagosome Formation Initiates Autophagy Autophagy Autophagosome Formation->Autophagy DMH1 DMH1 DMH1->Akt Activates Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment (e.g., HeLa, MCF-7) Lysis 2. Cell Lysis (RIPA buffer) Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 6. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-LC3, anti-p-Akt) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection Analysis 10. Densitometry Analysis Detection->Analysis

References

DMH1: A Technical Guide to a Selective BMP Receptor Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. This document details its mechanism of action, selectivity, and applications in research, presenting key quantitative data, experimental protocols, and visual representations of its function and related cellular pathways.

Core Concepts: Mechanism of Action and Selectivity

DMH1 is a pyrazolo[1,5-a]pyrimidine-based compound that functions as a selective ATP-competitive inhibitor of BMP type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2).[1][2] By binding to the intracellular kinase domain of these receptors, DMH1 prevents the phosphorylation and subsequent activation of downstream signaling molecules, most notably the Smad1/5/8 proteins.[3] This blockade of the canonical BMP signaling pathway makes DMH1 a valuable tool for studying the diverse roles of BMP signaling in developmental biology, disease pathology, and regenerative medicine.[4][5][6]

A key advantage of DMH1 is its high selectivity for BMP receptors over other kinases, including the closely related Transforming Growth Factor-beta (TGF-β) type I receptor ALK5, as well as VEGFR-2, AMPK, and PDGFRβ.[1] This selectivity allows for more precise interrogation of BMP-specific signaling events with minimal off-target effects.[6][7]

Quantitative Data: Inhibitory Profile of DMH1

The inhibitory activity of DMH1 has been quantified against a panel of kinases, demonstrating its potency and selectivity. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: DMH1 IC50 Values for BMP Type I Receptors

Target ReceptorIC50 (nM)
ALK127
ALK2107.9 (also reported as 12.6 nM and 108 nM)[1][8]
ALK3<5
ALK647.6

Table 2: DMH1 Selectivity Profile Against Other Kinases

Target KinaseInhibition
ALK5 (TGFβR1)No significant inhibition[1]
VEGFR-2 (KDR)No significant inhibition[1]
AMPKNo significant inhibition[1]
PDGFRβNo significant inhibition[1]

Signaling Pathways

DMH1 primarily exerts its effects by inhibiting the canonical BMP signaling pathway. The following diagram illustrates this pathway and the point of inhibition by DMH1.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPR2, ActRIIA/B) BMP_ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK1, ALK2, ALK3, ALK6) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 p-Smad1/5/8 TypeI_R->SMAD158 Phosphorylates SMAD_complex Smad1/5/8-Smad4 Complex SMAD158->SMAD_complex SMAD4 Smad4 SMAD4->SMAD_complex nucleus Nucleus SMAD_complex->nucleus Translocates to gene_expression Target Gene Expression nucleus->gene_expression Regulates DMH1 DMH1 DMH1->TypeI_R Inhibits Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of DMH1 - Kinase (e.g., ALK2) - [γ-33P]ATP start->prepare_reagents plate_setup Plate Setup: Add kinase and DMH1/ controls to 96-well plate prepare_reagents->plate_setup initiate_reaction Initiate Reaction: Add [γ-33P]ATP plate_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_activity Measure Kinase Activity: (e.g., filter binding assay) stop_reaction->measure_activity data_analysis Data Analysis: Calculate % inhibition and IC50 measure_activity->data_analysis end End data_analysis->end DMH1_Selectivity cluster_BMP BMP Pathway cluster_TGFB TGF-β Pathway cluster_VEGF VEGF Pathway DMH1 DMH1 BMP_Receptors BMP Type I Receptors (ALK1, ALK2, ALK3, ALK6) DMH1->BMP_Receptors Inhibits TGFB_Receptor TGF-β Type I Receptor (ALK5) DMH1->TGFB_Receptor No Significant Inhibition VEGF_Receptor VEGF Receptor 2 (KDR) DMH1->VEGF_Receptor No Significant Inhibition BMP_Signaling Canonical BMP Signaling (p-Smad1/5/8) BMP_Receptors->BMP_Signaling TGFB_Signaling Canonical TGF-β Signaling (p-Smad2/3) TGFB_Receptor->TGFB_Signaling VEGF_Signaling Angiogenesis Signaling VEGF_Receptor->VEGF_Signaling

References

Synthesis and Characterization of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, also known by its code name DMH1, is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, particularly ALK2 and ALK3. BMPs are a group of growth factors that play crucial roles in embryonic development, tissue homeostasis, and various diseases, including cancer and fibrosis. The targeted inhibition of BMP signaling by molecules like DMH1 offers a promising therapeutic strategy for a range of pathological conditions. This technical guide provides a comprehensive overview of the synthesis and characterization of this pivotal research compound.

While a detailed, step-by-step synthesis protocol and complete characterization data from the original source publication are not fully available through our current search capabilities, this guide consolidates the available information on the general synthetic strategies for related pyrazolo[1,5-a]pyrimidine derivatives and the known properties of DMH1. The synthesis of DMH1 was first reported by Hao, J. et al. in ACS Chemical Biology in 2010.

Physicochemical Properties

A summary of the known physicochemical properties of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline is presented in the table below.

PropertyValue
Molecular Formula C₂₄H₂₀N₄O
Molecular Weight 380.44 g/mol
Appearance White to off-white solid
Purity ≥98% (typically by HPLC)
Solubility Soluble in DMSO

General Synthetic Approach

The synthesis of substituted pyrazolo[1,5-a]pyrimidines, such as DMH1, generally involves a multi-step sequence. A plausible synthetic route, based on established methodologies for this class of compounds, is outlined below. This represents a generalized workflow and may not reflect the exact procedure used in the original synthesis.

G cluster_reactants Starting Materials cluster_synthesis Core Synthesis cluster_product Final Product 3-Amino-1H-pyrazole 3-Amino-1H-pyrazole Condensation Condensation 3-Amino-1H-pyrazole->Condensation 1-(4-(isopropoxyphenyl))-3-(quinolin-4-yl)propane-1,3-dione 1-(4-(isopropoxyphenyl))-3-(quinolin-4-yl)propane-1,3-dione 1-(4-(isopropoxyphenyl))-3-(quinolin-4-yl)propane-1,3-dione->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate DMH1 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline Cyclization->DMH1

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Detailed experimental protocols for the synthesis of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline are not publicly available in full at this time. However, a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves the following key steps:

  • Synthesis of the 1,3-Diketone Intermediate: The synthesis would likely begin with the preparation of a suitably substituted 1,3-diketone, such as 1-(4-(isopropoxyphenyl))-3-(quinolin-4-yl)propane-1,3-dione. This can be achieved through a Claisen condensation reaction between a substituted acetophenone and a quinoline-containing ester.

  • Condensation and Cyclization: The 1,3-diketone is then reacted with a 3-aminopyrazole derivative. This reaction typically proceeds in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by an acid or a base. The initial condensation is followed by an intramolecular cyclization to form the pyrazolo[1,5-a]pyrimidine core.

  • Purification: The crude product is then purified using standard laboratory techniques, such as recrystallization or column chromatography, to yield the final, high-purity compound.

Characterization Data

Comprehensive characterization data, including detailed NMR (¹H and ¹³C), mass spectrometry (MS), and elemental analysis, would be essential to confirm the structure and purity of the synthesized compound. While the specific data for DMH1 is not available, a typical characterization would involve:

  • ¹H NMR: To confirm the presence and connectivity of all protons in the molecule. Expected signals would include those for the quinoline, phenyl, pyrazolopyrimidine, and isopropoxy groups.

  • ¹³C NMR: To identify all unique carbon atoms in the structure.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecule, confirming its elemental composition.

Biological Activity and Signaling Pathway

DMH1 is a well-characterized inhibitor of the BMP signaling pathway. It exerts its effect by binding to the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, primarily ALK2 and ALK3. This inhibition prevents the phosphorylation of downstream SMAD proteins (SMAD1/5/8), thereby blocking the transduction of the BMP signal.

G BMP Ligand BMP Ligand BMP Receptor Complex (ALK2/3) BMP Receptor Complex (ALK2/3) BMP Ligand->BMP Receptor Complex (ALK2/3) SMAD1/5/8 SMAD1/5/8 BMP Receptor Complex (ALK2/3)->SMAD1/5/8 Phosphorylation SMAD Complex SMAD Complex SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Gene Transcription Gene Transcription Nucleus->Gene Transcription DMH1 DMH1 DMH1->BMP Receptor Complex (ALK2/3) Inhibition

Caption: Simplified BMP signaling pathway and the inhibitory action of DMH1.

Conclusion

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) is a valuable tool for researchers studying BMP signaling in various biological contexts. While detailed, publicly available synthesis and characterization data are limited, the general synthetic routes for pyrazolo[1,5-a]pyrimidines provide a framework for its preparation. The well-documented biological activity of DMH1 as a selective BMP inhibitor underscores its importance in the fields of chemical biology and drug discovery. Further research to fully elucidate and publish a detailed, reproducible synthetic protocol would be highly beneficial to the scientific community.

The Role of DMH1 in the Selective Inhibition of ALK2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of DMH1, a potent and selective small molecule inhibitor, in the targeted inhibition of the Activin receptor-like kinase 2 (ALK2). We delve into its mechanism of action, binding affinity, and specificity, providing a comprehensive resource for researchers in cellular signaling, disease modeling, and therapeutic development. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

Core Concepts: Understanding DMH1 and the ALK2 Receptor

DMH1, or Dorsomorphin Homolog 1, is a pyrazolo[1,5-a]pyrimidine-based compound that has emerged as a highly selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, ALK2.[1] The BMP signaling pathway, a crucial component of the Transforming Growth Factor-beta (TGF-β) superfamily, governs a multitude of cellular processes including embryonic development, tissue homeostasis, and cellular differentiation.[2] Dysregulation of this pathway is implicated in various diseases, from fibrodysplasia ossificans progressiva (FOP) to certain cancers.[3][4]

ALK2, a serine/threonine kinase receptor, is a key mediator in this pathway. Upon binding of BMP ligands, ALK2 forms a complex with a type II BMP receptor, leading to the phosphorylation and activation of downstream SMAD transcription factors (SMAD1, SMAD5, and SMAD8).[5] These activated SMADs then translocate to the nucleus to regulate the expression of target genes, such as the Inhibitor of DNA binding (Id) family of proteins.[1][3] DMH1 exerts its inhibitory effect by competing with ATP for the kinase domain of ALK2, thereby preventing the phosphorylation of SMADs and effectively blocking the downstream signaling cascade.[3][6]

Quantitative Data Summary

The following tables provide a consolidated overview of the inhibitory potency and selectivity of DMH1 against ALK2 and other related kinases, as determined by various in vitro and cellular assays.

Inhibitor Target IC50 (nM) Assay Type Reference
DMH1ALK2107.9Cell-free kinase assay[1]
DMH1ALK213 - 108In vitro kinase assay
DMH1ALK2~230Cell-based assay (caALK2)[6]
DMH1ALK127Cell-free kinase assay[7]
DMH1ALK3<500Cell-based assay (caALK3)[7]
DMH1ALK5No significant inhibitionCell-free kinase assay[1]
DMH1KDR (VEGFR2)No significant inhibitionCell-free kinase assay[1]
DMH1PDGFRβNo significant inhibitionCell-free kinase assay[1]
DMH1AMPKNo significant inhibitionCell-free kinase assay[1]

Table 1: IC50 values of DMH1 for ALK2 and other kinases.

Inhibitor Selectivity (Fold) Comparison Assay Type Reference
DMH1~470ALK5 / ALK2In vitro kinase assay[6]
DMH12.5caALK5 / caALK2Cell-based assay[6]

Table 2: Selectivity of DMH1 for ALK2 over ALK5.

Key Experimental Protocols

This section provides detailed methodologies for essential experiments used to characterize the inhibitory activity of DMH1 on the ALK2 receptor.

In Vitro Biochemical Kinase Assay

This assay directly measures the ability of DMH1 to inhibit the enzymatic activity of purified ALK2.

Materials:

  • Purified recombinant ALK2 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., casein or a specific peptide substrate)

  • [γ-³³P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

  • DMH1 stock solution (in DMSO)

  • Microplates (e.g., 384-well)

  • Plate reader capable of detecting radioactivity or luminescence

Procedure:

  • Prepare serial dilutions of DMH1 in kinase buffer.

  • In a microplate, add the diluted DMH1 or DMSO (vehicle control).

  • Add the ALK2 enzyme to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP (containing a tracer amount of [γ-³³P]ATP if using the radiometric method).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).

  • For Radiometric Assay: Stop the reaction and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • For ADP-Glo™ Assay: Add the ADP-Glo™ Reagent to deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Measure luminescence using a plate reader.[8]

  • Calculate the percentage of kinase inhibition for each DMH1 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Western Blot for Phospho-SMAD1/5/8

This method assesses the effect of DMH1 on the downstream signaling of ALK2 in a cellular context by measuring the phosphorylation of its direct substrates, SMAD1, SMAD5, and SMAD8.

Materials:

  • Cell line expressing ALK2 (e.g., A549, C2C12)

  • Cell culture medium and supplements

  • DMH1 stock solution (in DMSO)

  • BMP ligand (e.g., BMP4) to stimulate the pathway (optional, for ligand-induced phosphorylation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of DMH1 or DMSO for a specified duration (e.g., 1-24 hours).

  • If assessing ligand-induced phosphorylation, stimulate the cells with a BMP ligand for a short period (e.g., 30-60 minutes) before harvesting.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature the protein samples and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and the loading control to normalize the data.

NanoBRET™ Target Engagement Assay

This live-cell assay quantifies the binding of DMH1 to the ALK2 receptor in its native cellular environment.

Materials:

  • HEK293 cells

  • Plasmid encoding an ALK2-NanoLuc® fusion protein

  • Transfection reagent

  • NanoBRET™ Tracer K-11 (or other suitable tracer)

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • DMH1 stock solution (in DMSO)

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

  • Luminometer capable of measuring BRET signals (two emission wavelengths)

Procedure:

  • Transfect HEK293 cells with the ALK2-NanoLuc® fusion vector and culture them for 24 hours.

  • Harvest the transfected cells and resuspend them in Opti-MEM®.

  • Prepare serial dilutions of DMH1 in Opti-MEM®.

  • In a white assay plate, add the diluted DMH1 or DMSO.

  • Add the NanoBRET™ Tracer to all wells.

  • Add the cell suspension to each well.

  • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target engagement.

  • Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to all wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.

  • Calculate the BRET ratio (acceptor emission / donor emission) for each well.

  • Determine the IC50 value by plotting the BRET ratio against the concentration of DMH1.[9][10]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the ALK2 signaling pathway and a typical experimental workflow for characterizing DMH1.

ALK2_Signaling_Pathway cluster_nucleus Nucleus BMP BMP Ligand Receptor_Complex Active Receptor Complex BMP->Receptor_Complex Binds TypeII_R Type II Receptor TypeII_R->Receptor_Complex ALK2 ALK2 (Type I Receptor) ALK2->Receptor_Complex SMAD158 SMAD1/5/8 Receptor_Complex->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 SMAD_Complex SMAD Complex pSMAD158->SMAD_Complex SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Id_Genes Id Gene Transcription SMAD_Complex->Id_Genes Activates DMH1 DMH1 DMH1->ALK2 Inhibits

Caption: The ALK2 signaling pathway and the inhibitory action of DMH1.

Experimental_Workflow start Start biochem_assay Biochemical Kinase Assay (IC50 determination) start->biochem_assay cell_assay Cellular Assay (Western Blot for p-SMAD) biochem_assay->cell_assay target_engagement Target Engagement Assay (NanoBRET™) cell_assay->target_engagement selectivity Kinase Selectivity Profiling target_engagement->selectivity in_vivo In Vivo Model Studies (e.g., Xenograft) selectivity->in_vivo data_analysis Data Analysis and Conclusion in_vivo->data_analysis

Caption: A typical experimental workflow for characterizing an ALK2 inhibitor like DMH1.

Conclusion

DMH1 stands as a pivotal tool for dissecting the complexities of the BMP/ALK2 signaling pathway. Its high selectivity and well-characterized mechanism of action make it an invaluable reagent for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize DMH1 in their investigations into the physiological and pathological roles of ALK2, and to pave the way for the development of novel therapeutic strategies targeting this critical signaling node.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Structure-Activity Relationship of Pyrazolo[1,5-a]pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, allowing it to act as a versatile scaffold for the development of potent and selective inhibitors of various biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, focusing on their role as kinase inhibitors in oncology and their potential in other therapeutic areas. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics based on this privileged scaffold.

Introduction to the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine system is a bicyclic aromatic compound formed by the fusion of pyrazole and pyrimidine rings. This core structure has been identified in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[2] Its ability to act as an ATP-competitive inhibitor has made it a particularly attractive scaffold for targeting protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.[3] Several synthetic strategies, including cyclization, condensation, and multi-component reactions, have been developed for the efficient synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the exploration of a wide chemical space for SAR studies.[3]

Structure-Activity Relationship as Kinase Inhibitors

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of several important protein kinases implicated in cancer pathogenesis. The following sections detail the SAR of these compounds against key kinase targets.

Tropomyosin Receptor Kinase (Trk) Inhibitors

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[4] Gene fusions involving the neurotrophic tyrosine receptor kinase (NTRK) genes are oncogenic drivers in a variety of solid tumors. Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine scaffold.[5]

Key SAR Insights for Trk Inhibition:

  • Position 3: Substitution at the 3-position with a picolinamide moiety has been shown to significantly enhance Trk inhibitory activity. The amide bond is crucial for this activity.[5]

  • Position 5: The presence of a substituted pyrrolidine ring at the 5-position is a common feature of potent Trk inhibitors. For example, a 2,5-difluorophenyl-substituted pyrrolidine significantly increases inhibitory potency.[5]

  • Position 7: Modifications at this position can influence selectivity and potency.

  • Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to second-generation Trk inhibitors with improved potency and the ability to overcome resistance mutations.[5]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors:

Compound IDR3-SubstituentR5-SubstituentTrkA IC50 (nM)TrkB IC50 (nM)TrkC IC50 (nM)Reference
8 Picolinamide2,5-difluorophenyl-pyrrolidine1.7--[5]
9 Picolinamide2,5-difluorophenyl-pyrrolidine1.7--[5]
28 MacrocycleMacrocycle0.170.070.07
32 --1.93.12.3
36 --1.42.41.9
Pim-1 Kinase Inhibitors

Pim-1 is a serine/threonine kinase that plays a critical role in cell survival and proliferation, making it an attractive target for cancer therapy.[6][7] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1 kinase.[6][7]

Key SAR Insights for Pim-1 Inhibition:

  • Position 3: Aryl substitutions at the 3-position are well-tolerated and can be modified to optimize potency and selectivity.

  • Position 5: The presence of an amino group at the 5-position is a key feature of many potent Pim-1 inhibitors.

  • Core Structure: The pyrazolo[1,5-a]pyrimidine core itself is a departure from other Pim-1 inhibitor scaffolds like imidazo[1,2-b]pyridazines, which have been associated with hERG and CYP inhibition issues.[6]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based Pim-1 Inhibitors:

Compound IDR3-SubstituentR5-SubstituentPim-1 IC50 (nM)Flt-3 IC50 (nM)Reference
Hit Compound 1 --52,000-[6]
11b ArylAmino<100<100[6]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors

CDK2, in complex with cyclin E or cyclin A, is a key regulator of the G1/S phase transition and DNA replication.[8] Its dysregulation is a common feature in many cancers. Pyrazolo[1,5-a]pyrimidines have been explored as CDK2 inhibitors.[8]

Key SAR Insights for CDK2 Inhibition:

  • General Observation: The anticancer activity of pyrazolo[1,5-a]pyrimidine derivatives has been linked to their ability to inhibit various protein kinases, including CDKs.[8]

  • Substitution Pattern: In one study, a derivative with a methoxy group (compound 5b) showed better activity against the HCT-116 colon cancer cell line compared to derivatives with phenyl (5a) or methyl (5c) groups.[8]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based CDK2-targeted Anticancer Activity:

Compound IDR-GroupCell LineIC50 (µM)Reference
5a PhenylHCT-11613.26[8]
5b MethoxyHCT-1168.64[8]
5c MethylHCT-11616.74[8]
Doxorubicin -HCT-1165.49[8]
FMS-like Tyrosine Kinase 3 (FLT3) Internal Tandem Duplication (ITD) Inhibitors

Internal tandem duplications in the FLT3 receptor tyrosine kinase (FLT3-ITD) are common mutations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of FLT3-ITD.[9]

Key SAR Insights for FLT3-ITD Inhibition:

  • High Potency: Optimization of a screening hit led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives with sub-nanomolar IC50 values against FLT3-ITD.[9]

  • Resistance Mutations: Notably, some of these compounds also inhibit quizartinib-resistant FLT3 mutations, such as D835Y, with high potency.[9]

Quantitative Data for Pyrazolo[1,5-a]pyrimidine-based FLT3-ITD Inhibitors:

Compound IDFLT3-ITD IC50 (nM)FLT3D835Y IC50 (nM)Reference
17 0.40.3[9]
19 0.40.3[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following sections outline the general principles of key assays used in the evaluation of pyrazolo[1,5-a]pyrimidine derivatives.

Kinase Inhibition Assays

The inhibitory activity of the synthesized compounds against their target kinases is typically determined using in vitro kinase assays.

General Protocol for a Kinase Inhibition Assay (e.g., Pim-1):

  • Reagents: Recombinant human kinase, appropriate peptide substrate (e.g., a biotinylated peptide based on the phosphorylation site of a known substrate like BAD for Pim-1), ATP, and the test compound.

  • Procedure:

    • The kinase is pre-incubated with various concentrations of the test compound in a suitable kinase buffer.

    • The reaction is initiated by the addition of the peptide substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution (e.g., EDTA).

    • The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

      • ELISA-based: The phosphorylated peptide is captured on a streptavidin-coated plate and detected with a phosphorylation-specific antibody.

      • Luminescence-based (e.g., ADP-Glo™): The amount of ADP produced is measured, which is directly proportional to the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assays

Cell-based assays are essential to evaluate the effect of the compounds on cellular processes and to determine their therapeutic potential.

The MTT assay is a colorimetric assay used to assess cell viability and proliferation.

General Protocol for MTT Assay:

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG2) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are calculated.

Western blotting is used to detect specific proteins in a cell lysate and to assess the phosphorylation status of signaling molecules, thereby confirming the mechanism of action of the inhibitors.

General Protocol for Western Blotting:

  • Cell Lysis: Cells treated with the test compounds are lysed to extract total protein.

  • Protein Quantification: The protein concentration in the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., total FLT3, phospho-FLT3, total BAD, phospho-BAD).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the effect of the compound on protein expression and phosphorylation.

Signaling Pathways and Visualizations

Understanding the signaling pathways modulated by pyrazolo[1,5-a]pyrimidine derivatives is crucial for rational drug design. The following diagrams, generated using Graphviz, illustrate the key signaling cascades targeted by these compounds.

Trk Signaling Pathway

Trk_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Trk Trk Receptor RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Trk->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Trk->PI3K_AKT PLCg PLCγ Pathway Trk->PLCg Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT->Transcription PLCg->Transcription Cell_Survival_Proliferation Cell Survival & Proliferation Transcription->Cell_Survival_Proliferation Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Pyrazolo_Pyrimidine->Trk Inhibits Neurotrophin Neurotrophin Neurotrophin->Trk Binds and activates

Caption: Trk signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

Pim-1 Signaling Pathway

Pim1_Signaling cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Pim1 Pim-1 Kinase BAD BAD Pim1->BAD Phosphorylates (Inactivates) Bcl2 Bcl-2/Bcl-xL BAD->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor Pyrazolo_Pyrimidine->Pim1 Inhibits Cytokine_Signal Cytokine Signal Cytokine_Signal->Pim1 Upregulates

Caption: Pim-1 signaling pathway and its inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

CDK2 in Cell Cycle Regulation

CDK2_Cell_Cycle cluster_G1_Phase G1 Phase cluster_S_Phase S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F CyclinD_CDK46->pRb_E2F Phosphorylates pRb, releases E2F CyclinE Cyclin E pRb_E2F->CyclinE E2F promotes transcription CyclinE_CDK2 Cyclin E-CDK2 CyclinE->CyclinE_CDK2 Binds CDK2 DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Initiates Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine CDK2 Inhibitor Pyrazolo_Pyrimidine->CyclinE_CDK2 Inhibits Growth_Factors Growth Factors Growth_Factors->CyclinD_CDK46 Activate

Caption: Role of CDK2 in the G1/S transition and its inhibition.

FLT3-ITD Signaling in AML

FLT3_ITD_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD Receptor STAT5 STAT5 FLT3_ITD->STAT5 Constitutively activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FLT3_ITD->PI3K_AKT_mTOR RAS_MAPK RAS-MAPK Pathway FLT3_ITD->RAS_MAPK Transcription Gene Transcription STAT5->Transcription PI3K_AKT_mTOR->Transcription RAS_MAPK->Transcription Leukemic_Cell_Proliferation Leukemic Cell Proliferation & Survival Transcription->Leukemic_Cell_Proliferation Promotes Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine FLT3-ITD Inhibitor Pyrazolo_Pyrimidine->FLT3_ITD Inhibits

Caption: Constitutive FLT3-ITD signaling in AML and its inhibition.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a highly valuable core in the development of targeted therapies, particularly in oncology. The extensive SAR studies have revealed key structural features that govern the potency and selectivity of these derivatives against a range of protein kinases. The versatility of the pyrazolo[1,5-a]pyrimidine core allows for fine-tuning of its pharmacological properties through strategic substitutions at various positions.

Future research in this area will likely focus on:

  • Overcoming Drug Resistance: The development of next-generation inhibitors that can overcome acquired resistance to current therapies is a high priority. This may involve the design of macrocyclic derivatives or compounds that target allosteric sites.

  • Improving Selectivity: Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine derivatives for their intended targets will be crucial to minimize off-target effects and improve their safety profiles.

  • Exploring New Therapeutic Areas: While the primary focus has been on cancer, the diverse biological activities of this scaffold suggest its potential in other diseases, such as inflammatory and neurodegenerative disorders.

  • Multi-target Inhibitors: The development of pyrazolo[1,5-a]pyrimidine derivatives that can simultaneously inhibit multiple key signaling pathways could offer a more effective approach to treating complex diseases like cancer.

References

An In-depth Technical Guide to the Autophagy Inhibition Pathway of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (SBI-0206965)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular mechanism of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, a potent and selective inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1). This compound, also known as SBI-0206965, is a critical tool for studying the intricate processes of autophagy and holds therapeutic potential in oncology and other diseases where autophagy is a key survival mechanism. This document details the signaling pathway of autophagy inhibition by SBI-0206965, presents quantitative data on its activity, and provides detailed protocols for key experimental assays.

Introduction to Autophagy and the Role of ULK1

Autophagy is a highly conserved cellular process responsible for the degradation of damaged organelles and long-lived proteins, thereby maintaining cellular homeostasis. The process is initiated by the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation and recycling of the contents.

Unc-51 like autophagy activating kinase 1 (ULK1), a serine/threonine kinase, is a central component of the autophagy initiation machinery.[1] The ULK1 complex, which also includes ATG13, FIP200, and ATG101, acts as a critical node for integrating upstream signals that regulate autophagy.[1][2] The activity of the ULK1 complex is tightly controlled by two key cellular energy sensors: the mammalian target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK). Under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thus inhibiting autophagy.[3][4] Conversely, under conditions of low energy, AMPK activates the ULK1 complex, promoting autophagy.[3][4]

Mechanism of Action of SBI-0206965

4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (SBI-0206965) is a potent, selective, and cell-permeable small molecule inhibitor of ULK1 kinase activity.[5] By directly targeting the ATP-binding pocket of ULK1, SBI-0206965 prevents the phosphorylation of downstream substrates essential for the initiation of autophagy.[6]

The inhibitory action of SBI-0206965 on ULK1 leads to a cascade of downstream effects, ultimately blocking the formation of autophagosomes. This is evidenced by the reduced phosphorylation of key ULK1 substrates such as Beclin-1 and VPS34, which are critical for the nucleation of the phagophore.[6][7][8][9] Consequently, the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is inhibited. Furthermore, the degradation of p62/SQSTM1, a protein that is selectively incorporated into autophagosomes and degraded upon fusion with lysosomes, is blocked.

Quantitative Data

The inhibitory potency of SBI-0206965 against ULK1 and its homolog ULK2 has been determined through in vitro kinase assays. The compound exhibits significant selectivity for ULK1.

TargetIC50 (nM)Reference
ULK1108[5]
ULK2711[5]

Signaling Pathway of Autophagy Inhibition by SBI-0206965

The following diagram illustrates the signaling pathway of autophagy and the point of inhibition by SBI-0206965. Under normal conditions, nutrient status dictates the activity of mTOR and AMPK, which in turn regulate the ULK1 complex. SBI-0206965 directly inhibits ULK1, thereby preventing the downstream events of autophagy, regardless of the upstream signals.

Autophagy_Inhibition_Pathway cluster_upstream Upstream Regulation cluster_core Autophagy Initiation cluster_downstream Downstream Events Nutrient Rich Nutrient Rich mTOR mTOR Nutrient Rich->mTOR activates Nutrient Depletion Nutrient Depletion AMPK AMPK Nutrient Depletion->AMPK activates ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTOR->ULK1_complex inhibits AMPK->ULK1_complex activates VPS34_complex VPS34-Beclin-1 Complex ULK1_complex->VPS34_complex activates SBI0206965 SBI-0206965 SBI0206965->ULK1_complex inhibits Phagophore Phagophore Formation VPS34_complex->Phagophore Autophagosome Autophagosome Phagophore->Autophagosome LC3 LC3-I -> LC3-II Autophagosome->LC3 p62 p62 Degradation Autophagosome->p62

Caption: Autophagy Inhibition by SBI-0206965.

Experimental Protocols

In Vitro ULK1 Kinase Assay

This protocol is designed to measure the enzymatic activity of ULK1 and assess the inhibitory effect of SBI-0206965.

Materials:

  • Recombinant human ULK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • 5x Kinase assay buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl2, 0.5 mg/ml BSA, 250 µM DTT)

  • ATP solution (500 µM)

  • SBI-0206965

  • Kinase-Glo® Max Luminescence Kinase Assay Kit

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of SBI-0206965 in 1x Kinase assay buffer containing 1% DMSO.

  • Prepare the Master Mix containing 5x Kinase assay buffer, 500 µM ATP, and 5 mg/ml MBP in distilled water.

  • Add 25 µl of the Master Mix to each well of a 384-well plate.

  • Add 5 µl of the serially diluted SBI-0206965 or vehicle (1% DMSO in 1x Kinase assay buffer) to the respective wells.

  • Dilute the ULK1 enzyme to a final concentration of 10 ng/µl in 1x Kinase assay buffer.

  • Initiate the kinase reaction by adding 20 µl of the diluted ULK1 enzyme to each well. For the blank control, add 20 µl of 1x Kinase assay buffer.

  • Incubate the plate at 30°C for 45 minutes.

  • After incubation, add 50 µl of Kinase-Glo® Max reagent to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Measure the luminescence using a microplate reader.

  • Subtract the blank values from all other readings and plot the results to determine the IC50 of SBI-0206965.

Western Blot Analysis of LC3 and p62

This protocol details the detection of changes in LC3-II and p62 protein levels in cells treated with SBI-0206965 as a measure of autophagy inhibition.

Materials:

  • Cell culture medium and supplements

  • SBI-0206965

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (12-15% for LC3)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1

  • HRP-conjugated anti-rabbit secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with the desired concentrations of SBI-0206965 or vehicle control for the specified duration (e.g., 6-24 hours).

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against LC3B (1:1000 dilution) and p62 (1:1000 dilution) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio and p62 levels indicates autophagy inhibition.

Annexin V/Propidium Iodide Apoptosis Assay

This protocol is for the quantitative analysis of apoptosis in cells treated with SBI-0206965 using flow cytometry.

Materials:

  • Cell culture medium and supplements

  • SBI-0206965

  • Annexin V-FITC Apoptosis Detection Kit

  • 1x Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with SBI-0206965 at various concentrations for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 1x Annexin V Binding Buffer.

  • Add 5 µl of Annexin V-FITC and 5 µl of Propidium Iodide to each 100 µl of cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µl of 1x Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of SBI-0206965 on a cancer cell line.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Treatment Treat with SBI-0206965 (Dose-Response & Time-Course) Cell_Seeding->Treatment WB_Assay Western Blot (LC3, p62) Treatment->WB_Assay Apoptosis_Assay Annexin V/PI Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Quant Quantify Protein Levels & Apoptotic Cells WB_Assay->Data_Quant Apoptosis_Assay->Data_Quant Kinase_Assay In Vitro Kinase Assay (ULK1 Activity) IC50_Calc Calculate IC50 Kinase_Assay->IC50_Calc Conclusion Draw Conclusions on Mechanism of Action Data_Quant->Conclusion IC50_Calc->Conclusion

References

DMH1: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

DMH1 (Dorsomorphin Homolog 1) is a potent and highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Specifically, it targets the intracellular kinase domain of BMP type I receptors, primarily the Activin receptor-like kinase 2 (ALK2).[2][3] This selectivity makes DMH1 an invaluable tool for dissecting the roles of BMP signaling in various biological processes and a potential therapeutic agent in diseases characterized by aberrant BMP pathway activation, such as certain cancers and genetic disorders.[1] This guide provides a detailed overview of the physical and chemical properties of DMH1, its mechanism of action, and key experimental protocols for its use in research and drug development.

Physical and Chemical Properties

DMH1 is a synthetic organic compound with well-defined physical and chemical characteristics. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Chemical Name 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline
Molecular Formula C₂₄H₂₀N₄O
Molecular Weight 380.44 g/mol
CAS Number 1206711-16-1
Appearance Light yellow to orange solid powder
Melting Point Not readily available in the literature.
Solubility Soluble in DMSO (up to 32 mg/mL or 84.11 mM).[4] Insoluble in water and ethanol.[4] For in vivo use, it can be prepared in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to a concentration of at least 1 mg/mL.[5]
Storage and Stability Store the solid powder at -20°C for up to 3 years.[6] Stock solutions in DMSO can be stored at -80°C for up to 2 years.[3] Avoid repeated freeze-thaw cycles.[2] Shipped at ambient temperature.[4]

Mechanism of Action and Signaling Pathway

DMH1 exerts its biological effects by selectively inhibiting the kinase activity of BMP type I receptors, with a particular potency for ALK2. The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes.

DMH1 competitively binds to the ATP-binding pocket of the ALK2 kinase domain, preventing the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling.[2][3]

Signaling Pathway Diagram

DMH1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK2) Type I Receptor (ALK2) BMP Ligand->Type I Receptor (ALK2) Type II Receptor->Type I Receptor (ALK2) P SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2)->SMAD1/5/8 P p-SMAD1/5/8 p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription DMH1 DMH1 DMH1->Type I Receptor (ALK2) Inhibits

Caption: DMH1 inhibits BMP signaling by blocking ALK2-mediated phosphorylation of SMAD1/5/8.

Biological Activity and Selectivity

DMH1 is a highly selective inhibitor of BMP receptors. Its inhibitory concentrations (IC₅₀) for various kinases are summarized below.

Kinase TargetIC₅₀ (nM)
ALK127
ALK2107.9
ALK3<5
ALK647.6
ALK5No significant inhibition
KDR (VEGFR-2)No significant inhibition
PDGFRNo significant inhibition
AMPKNo significant inhibition

Note: IC₅₀ values can vary slightly between different assay conditions.[3]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of DMH1 against a specific kinase, such as ALK2.

Materials:

  • Recombinant human ALK2 kinase

  • DMH1

  • Staurosporine (positive control)

  • Kinase buffer

  • [γ-³³P]ATP

  • Substrate peptide

  • 96-well plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of DMH1 (e.g., 10 concentrations with 3-fold serial dilutions starting from 30 µM).[2]

  • In a 96-well plate, add the recombinant ALK2 kinase, the substrate peptide, and the kinase buffer.

  • Add the diluted DMH1 or control (DMSO vehicle, staurosporine) to the wells.

  • Initiate the kinase reaction by adding [γ-³³P]ATP (final concentration of 10 µM).[2]

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percentage of inhibition for each DMH1 concentration and determine the IC₅₀ value.

Western Blot for Phospho-SMAD1/5/8

This protocol is used to determine the effect of DMH1 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • Cell line of interest (e.g., A549, HEK293)

  • DMH1

  • BMP4 (or other BMP ligand)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of DMH1 (e.g., 1, 3, 5 µM) or vehicle (DMSO) for 1 hour.[7]

  • Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.[8]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[8]

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.[8]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., β-actin) to normalize the data.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Xenograft Model Xenograft Model Administration Administration Xenograft Model->Administration DMH1 Preparation DMH1 Preparation DMH1 Preparation->Administration Tumor Measurement Tumor Measurement Administration->Tumor Measurement Tissue Analysis Tissue Analysis Tumor Measurement->Tissue Analysis

Caption: A typical workflow for evaluating the in vivo efficacy of DMH1 in a xenograft model.

In Vivo Administration Protocol (Mouse Xenograft Model):

  • Animal Model: Severe combined immunodeficient (SCID) or other appropriate mouse strains.

  • Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., A549) into the flanks of the mice.

  • DMH1 Formulation: Prepare DMH1 in a suitable vehicle, such as 12.5% 2-hydroxypropyl-β-cyclodextrin in saline.

  • Dosage and Administration: Administer DMH1 via intraperitoneal (i.p.) injection at a dose of, for example, 5 mg/kg every other day.[5]

  • Monitoring: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot, qPCR).

Conclusion

DMH1 is a powerful and selective research tool for investigating the multifaceted roles of the BMP signaling pathway. Its well-characterized physical and chemical properties, coupled with established experimental protocols, make it a reliable reagent for both in vitro and in vivo studies. For professionals in drug development, the high selectivity of DMH1 presents a promising starting point for the design of novel therapeutics targeting diseases driven by dysregulated BMP signaling. This guide provides a solid foundation for the effective and safe use of DMH1 in a research setting.

References

The Genesis of a Selective BMP Inhibitor: A Technical Guide to the Discovery and History of DMH1

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and biochemical characterization of DMH1 (Dorsomorphin Homolog 1), a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Evolving from the less specific inhibitor dorsomorphin, DMH1 has emerged as a critical tool in developmental biology and regenerative medicine research, and as a potential therapeutic agent. This document details the scientific journey from a broad-spectrum inhibitor to a refined molecular probe, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction: The Need for Selective BMP Pathway Inhibition

The Bone Morphogenetic Protein (BMP) signaling pathway, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of developmental processes, including embryogenesis, organogenesis, and tissue homeostasis. Dysregulation of this pathway is implicated in various diseases, from cancer to vascular disorders. The first-generation small molecule inhibitor of BMP signaling, dorsomorphin, was a landmark discovery; however, its utility was hampered by significant off-target effects, most notably the inhibition of the Vascular Endothelial Growth Factor (VEGF) receptor 2 (VEGFR2/KDR) and AMP-activated protein kinase (AMPK).[1][2] This lack of specificity complicated the interpretation of experimental results and limited its therapeutic potential. The quest for more precise chemical tools to dissect the intricacies of BMP signaling led to the development of dorsomorphin analogs with improved selectivity.

The Discovery of DMH1: A Structure-Activity Relationship Approach

DMH1 was identified through a systematic in vivo structure-activity relationship (SAR) study of dorsomorphin analogs.[2][3] This seminal work, conducted by Hao et al. (2010), utilized the zebrafish (Danio rerio) embryo as a whole-organism screening platform to assess the bioactivity and selectivity of a library of synthesized compounds.[2][3][4]

The researchers rationally designed and synthesized a series of pyrazolo[1,5-a]pyrimidine-based compounds, modifying the substituents at the C3 and C6 positions of the core structure. The screening assay in zebrafish embryos was ingeniously designed to decouple the effects on BMP and VEGF signaling. Inhibition of BMP signaling in zebrafish embryos leads to a characteristic dorsalized phenotype, while inhibition of VEGF signaling results in defects in intersegmental vessel (ISV) formation.[2][3]

Dorsomorphin was found to induce both a dorsalized phenotype and disrupt angiogenesis, confirming its dual activity.[2] Through the screening of their analog library, the researchers identified compounds with distinct biological activities. DMH1, in particular, demonstrated a potent dorsalizing effect without causing any discernible defects in angiogenesis, indicating its high selectivity for the BMP pathway over the VEGF pathway.[2][3]

Biochemical Profile and Selectivity of DMH1

Subsequent biochemical assays confirmed the selective inhibitory activity of DMH1 against BMP type I receptors, also known as Activin receptor-like kinases (ALKs).

Kinase Inhibition Profile

DMH1 exhibits potent inhibitory activity against ALK2, a key BMP type I receptor. Its selectivity has been profiled against a panel of kinases, demonstrating a significant preference for BMP receptors over other signaling molecules that were targeted by the parent compound, dorsomorphin.

Kinase TargetDMH1 IC50 (nM)Reference
ALK127[5]
ALK2107.9[5][6]
ALK3<5[5]
ALK647.6[5]
AMPKNo significant inhibition[2][6]
KDR (VEGFR2)No significant inhibition[2][6]
PDGFRβNo significant inhibition[2]
ALK5 (TGFβRI)No significant inhibition[2][6]

Table 1: Quantitative Inhibitory Activity of DMH1 against a Panel of Kinases. The IC50 values represent the concentration of DMH1 required to inhibit 50% of the kinase activity in in vitro assays. The lack of significant inhibition against AMPK, KDR, PDGFRβ, and ALK5 highlights the improved selectivity of DMH1 compared to dorsomorphin.

Mechanism of Action

DMH1 acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors, primarily ALK2 and ALK3.[7] By binding to the ATP-binding pocket of these receptors, DMH1 prevents the phosphorylation and subsequent activation of the downstream signaling mediators, SMAD1, SMAD5, and SMAD8.[3][8] This blockade of SMAD phosphorylation effectively halts the propagation of the BMP signal to the nucleus, thereby preventing the transcription of BMP-responsive genes.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II (Type II Receptor) BMP Ligand->BMPR-II Binds ALK2/3 ALK2/3 (Type I Receptor) BMPR-II->ALK2/3 Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 ALK2/3->SMAD1/5/8 Phosphorylates DMH1 DMH1 DMH1->ALK2/3 Inhibits (ATP-competitive) p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex p-SMAD1/5/8 + SMAD4 Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates & Regulates

Figure 1: BMP/SMAD Signaling Pathway and the Mechanism of DMH1 Inhibition. This diagram illustrates the canonical BMP signaling cascade, from ligand binding to gene transcription, and highlights the inhibitory action of DMH1 on the ALK2/3 type I receptors.

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently employed in the characterization and application of DMH1.

In Vitro ALK2 Kinase Assay

This protocol outlines a typical in vitro kinase assay to determine the IC50 of DMH1 against ALK2.

Materials:

  • Recombinant human ALK2 kinase domain

  • Myelin Basic Protein (MBP) as a substrate

  • DMH1 stock solution (e.g., 10 mM in DMSO)

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • 96-well plates

  • Phosphocellulose paper or membrane

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare serial dilutions of DMH1 in kinase buffer. A typical concentration range would be from 1 µM to 0.01 nM. Include a DMSO-only control.

  • In a 96-well plate, add the ALK2 enzyme and the MBP substrate to each well.

  • Add the serially diluted DMH1 or DMSO control to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well. The final ATP concentration should be at or below the Km for ALK2.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Allow the paper to dry, then measure the incorporated radioactivity for each spot using a scintillation counter.

  • Plot the percentage of kinase activity against the logarithm of the DMH1 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Serial_Dilution Prepare serial dilutions of DMH1 Start->Serial_Dilution Plate_Setup Add ALK2 and MBP substrate to 96-well plate Serial_Dilution->Plate_Setup Inhibitor_Incubation Add DMH1 dilutions and incubate Plate_Setup->Inhibitor_Incubation Reaction_Initiation Initiate reaction with [γ-³²P]ATP Inhibitor_Incubation->Reaction_Initiation Reaction_Incubation Incubate at 30°C Reaction_Initiation->Reaction_Incubation Reaction_Stop Stop reaction with phosphoric acid Reaction_Incubation->Reaction_Stop Spotting Spot reaction mixture onto phosphocellulose paper Reaction_Stop->Spotting Washing Wash paper to remove unincorporated ATP Spotting->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Data_Analysis Calculate IC50 from dose-response curve Counting->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for an In Vitro ALK2 Kinase Assay. This diagram outlines the key steps involved in determining the inhibitory potency of DMH1 against the ALK2 kinase.

Western Blot Analysis of SMAD1/5/8 Phosphorylation

This protocol describes how to assess the effect of DMH1 on BMP-induced SMAD1/5/8 phosphorylation in a cellular context.

Materials:

  • Cell line responsive to BMP signaling (e.g., C2C12, HEK293T)

  • Cell culture medium and supplements

  • Recombinant BMP ligand (e.g., BMP2, BMP4)

  • DMH1 stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-SMAD1/5/8, anti-total-SMAD1/5/8, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in multi-well plates and grow to a desired confluency (e.g., 70-80%).

  • Pre-treat the cells with various concentrations of DMH1 or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes). Include an unstimulated control.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed for total SMAD1/5/8 and a loading control antibody.

Applications in Research and Drug Development

The high selectivity of DMH1 has made it an invaluable tool for a wide range of research applications.

  • Developmental Biology: DMH1 is extensively used to dissect the role of BMP signaling in embryonic development, including dorsoventral patterning, cardiogenesis, and neurogenesis.[2][4]

  • Stem Cell Research: In combination with other small molecules like SB431542 (a TGF-β inhibitor), DMH1 is a key component of dual-SMAD inhibition protocols for the efficient directed differentiation of pluripotent stem cells into neural progenitors and other lineages.[9]

  • Cancer Research: Studies have shown that DMH1 can inhibit the growth and invasion of certain cancer cells where the BMP pathway is aberrantly activated, suggesting its potential as a therapeutic agent.[10]

  • Disease Modeling: DMH1 is used to create in vitro models of diseases associated with dysregulated BMP signaling, allowing for mechanistic studies and drug screening.

Conclusion and Future Directions

The development of DMH1 represents a significant advancement in the field of chemical biology and signal transduction research. Its journey from a non-selective parent compound to a highly specific molecular probe exemplifies the power of SAR studies in drug discovery and tool development. As a selective inhibitor of the BMP pathway, DMH1 has empowered researchers to unravel the complex roles of this signaling cascade in health and disease. Future research will likely focus on further optimizing the pharmacological properties of DMH1 and its analogs for potential clinical applications, as well as utilizing it to uncover novel aspects of BMP signaling in a variety of biological contexts.

References

A Technical Guide to the Effect of DMH1 on Smad1/5/8 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of Dorsomorphin Homolog 1 (DMH1), a small molecule inhibitor, and its specific effects on the phosphorylation of Smad1/5/8 proteins. It details the mechanism of action, presents quantitative data on its inhibitory activity, and provides comprehensive experimental protocols for assessing its effects.

Mechanism of Action: Selective Inhibition of the BMP-Smad Pathway

Bone Morphogenetic Proteins (BMPs) are signaling molecules belonging to the Transforming Growth Factor-β (TGF-β) superfamily that play crucial roles in various biological processes, including embryonic development, tissue homeostasis, and disease.[1] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, primarily Activin receptor-like kinase 2 (ALK2) and ALK3, then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1][2] These phosphorylated Smad1/5/8 proteins form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.[1]

DMH1 is a highly selective ATP-competitive inhibitor of BMP type I receptors.[1][3] By binding to the intracellular kinase domain of ALK2 and, to a lesser extent, other BMP type I receptors, DMH1 prevents the receptor-mediated phosphorylation of Smad1/5/8, effectively blocking the downstream signaling cascade.[3][4] This inhibition is specific to the BMP pathway, as DMH1 shows minimal cross-reactivity with other signaling pathways, such as VEGF, TGF-β (ALK5), or AMPK signaling.[3][5]

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II R BMP Type II Receptor Type I R BMP Type I Receptor (ALK2/3) Type II R->Type I R Phosphorylates Smad1/5/8 Smad1/5/8 Type I R->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 Complex p-Smad1/5/8 + Smad4 Complex p-Smad1/5/8->Complex Smad4 Smad4 Smad4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription Regulates DMH1 DMH1 Experimental_Workflow A 1. Cell Seeding & Culture (e.g., A549, HEK293) B 2. Serum Starvation (Optional) (To reduce basal phosphorylation) A->B C 3. Pre-treatment with DMH1 (Varying concentrations + Vehicle Control) B->C D 4. Stimulation with BMP Ligand (e.g., BMP2, BMP4) C->D E 5. Cell Lysis (RIPA buffer with protease/phosphatase inhibitors) D->E F 6. Protein Quantification (BCA Assay) E->F G 7. SDS-PAGE (Separate proteins by size) F->G H 8. Protein Transfer (Transfer to PVDF or Nitrocellulose membrane) G->H I 9. Blocking (5% non-fat milk or BSA in TBST) H->I J 10. Primary Antibody Incubation (Anti-p-Smad1/5/8, Anti-Total Smad1, Anti-GAPDH) I->J K 11. Secondary Antibody Incubation (HRP- or Fluorophore-conjugated) J->K L 12. Signal Detection (ECL or Fluorescence Imaging) K->L M 13. Data Analysis (Densitometry: Normalize p-Smad to Total Smad/Loading Control) L->M

References

Methodological & Application

Application Notes and Protocols for DMH1 in Non-Small Cell Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DMH1 (Dorsomorphin Homolog 1) is a potent and selective small molecule inhibitor of the bone morphogenetic protein (BMP) type I receptors, specifically Activin receptor-like kinase 2 (ALK2).[1] In the context of non-small cell lung cancer (NSCLC), where the BMP signaling pathway is often aberrantly activated, DMH1 has emerged as a valuable research tool and a potential therapeutic agent.[2][3] It effectively suppresses NSCLC cell growth, migration, and invasion in vitro and curtails tumor growth in vivo.[2][3] These application notes provide a comprehensive guide for utilizing DMH1 in NSCLC cell line-based research, including detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying signaling pathway and experimental workflows.

The primary mechanism of DMH1 in NSCLC involves the inhibition of the BMP signaling cascade.[2][3] This leads to a reduction in the phosphorylation of Smad1/5/8, which are key downstream mediators of BMP receptor activation.[2][3] Consequently, the expression of target genes, such as the Inhibitor of DNA binding (Id) family members (Id1, Id2, and Id3), is downregulated.[2][3] These Id proteins are crucial for promoting cell proliferation, migration, and invasion in cancer.[2][3]

Data Presentation

The following tables summarize the quantitative effects of DMH1 on non-small cell lung cancer cell lines as reported in the literature.

Table 1: Effect of DMH1 on NSCLC Cell Proliferation and Viability

Cell LineAssayDMH1 Concentration (µM)Treatment DurationObserved EffectReference
A549Sulforhodamine B (SRB)548 hours~10% reduction in cell growth[2][3]
A549Trypan Blue Exclusion572 hoursSignificant increase in the percentage of dead cells[2][3]

Table 2: Effect of DMH1 on NSCLC Cell Migration and Invasion

Cell LineAssayDMH1 Concentration (µM)Treatment DurationObserved EffectReference
A549Scratch-Wound Assay1 and 324 hoursDose-dependent reduction in cell migration[2]
H460Scratch-Wound AssayNot specifiedNot specifiedReduction in cell migration[2]
A549Matrigel Invasion Assay324 hoursSignificant reduction in cell invasion[2]

Table 3: Effect of DMH1 on BMP Signaling Pathway in A549 Cells

Target Protein/GeneAssayDMH1 Concentration (µM)Treatment DurationObserved EffectReference
Phospho-Smad1/5/8Western Blot1, 3, and 524 hoursDose-dependent decrease in phosphorylation[2][3]
Id1, Id2, Id3 (mRNA)qPCRNot specifiedNot specifiedSignificant downregulation of gene expression[2][3]

Mandatory Visualization

Signaling Pathway

DMH1_Signaling_Pathway BMP BMP Ligand BMPR BMP Type I/II Receptors (e.g., ALK2) BMP->BMPR Binds to pSmad Phosphorylation of Smad1/5/8 BMPR->pSmad Activates DMH1 DMH1 DMH1->BMPR Inhibits Smad_nuc Smad1/5/8 Translocation to Nucleus pSmad->Smad_nuc Id_exp Transcription of Id1, Id2, Id3 genes Smad_nuc->Id_exp Promotes Cell_Effects Increased Cell Proliferation, Migration, and Invasion Id_exp->Cell_Effects

Caption: DMH1 inhibits the BMP signaling pathway in NSCLC cells.

Experimental Workflow

Experimental_Workflow cluster_culture Cell Culture cluster_treatment DMH1 Treatment cluster_assays Phenotypic and Mechanistic Assays Culture 1. Culture NSCLC cells (e.g., A549) to ~80% confluency Treatment 2. Treat cells with DMH1 (e.g., 1-5 µM) or vehicle (DMSO) Culture->Treatment Proliferation 3a. Proliferation Assay (SRB) Treatment->Proliferation Viability 3b. Viability Assay (Trypan Blue) Treatment->Viability Migration 3c. Migration Assay (Scratch-Wound) Treatment->Migration Invasion 3d. Invasion Assay (Matrigel) Treatment->Invasion WesternBlot 3e. Western Blot (p-Smad1/5/8) Treatment->WesternBlot

Caption: General experimental workflow for studying DMH1 effects in NSCLC cells.

Experimental Protocols

Cell Culture and Maintenance

This protocol describes the standard procedure for culturing A549 human non-small cell lung cancer cells.

Materials:

  • A549 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw a cryopreserved vial of A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Sub-culturing: Add 7-8 mL of complete growth medium to inactivate the trypsin. Resuspend the cells and transfer a fraction (typically 1:3 to 1:6 ratio) of the cell suspension to a new T-75 flask containing fresh complete growth medium.

DMH1 Treatment

Materials:

  • DMH1 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DMH1 in DMSO. Aliquot and store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the DMH1 stock solution in complete growth medium to the desired final concentrations (e.g., 1, 3, 5 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest DMH1 concentration used.

  • Cell Treatment: Aspirate the existing medium from the cultured cells and replace it with the medium containing the appropriate concentration of DMH1 or vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Proliferation (Sulforhodamine B - SRB) Assay

Materials:

  • 96-well plates

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of DMH1 or vehicle control for 48 hours.

  • Fixation: Gently add 50 µL of cold 50% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plate five times with tap water and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Measure the absorbance at 565 nm using a microplate reader.

Cell Viability (Trypan Blue Exclusion) Assay

Materials:

  • Trypan Blue solution, 0.4%

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Harvesting: Following a 72-hour treatment with DMH1 or vehicle, collect both floating and adherent cells. Adherent cells can be detached using trypsin.

  • Cell Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).

  • Counting: Load the mixture onto a hemocytometer and immediately count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Cell Migration (Scratch-Wound) Assay

Materials:

  • 6-well or 12-well plates

  • Sterile 200 µL pipette tip

  • Microscope with a camera

Procedure:

  • Monolayer Formation: Seed A549 cells in a 6-well plate and grow them to form a confluent monolayer.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing DMH1 or vehicle control.

  • Imaging: Capture images of the scratch at 0 hours and after 24 hours of incubation.

  • Analysis: Measure the width of the scratch at multiple points for each condition and time point. The percentage of wound closure can be calculated to quantify cell migration.

Cell Invasion (Matrigel Transwell) Assay

Materials:

  • Transwell inserts with 8 µm pore size

  • Matrigel Basement Membrane Matrix

  • Serum-free medium

  • Complete growth medium

  • Cotton swabs

  • Crystal Violet stain, 0.1%

Procedure:

  • Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate for 1-2 hours at 37°C to allow for solidification.

  • Cell Seeding: Harvest A549 cells and resuspend them in serum-free medium containing DMH1 or vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.

  • Chemoattractant Addition: Add complete growth medium (containing 10% FBS as a chemoattractant) to the lower chamber.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Removal of Non-invading Cells: Use a cotton swab to gently remove the non-invading cells from the upper surface of the insert.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with 0.1% Crystal Violet.

  • Quantification: After washing and drying, count the number of stained cells in several random fields under a microscope.

Western Blotting for Phospho-Smad1/5/8

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-p-Smad1/5/8, rabbit anti-Smad1/5/8, and a loading control like anti-alpha-tubulin or anti-GAPDH)

  • HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)

  • Enhanced Chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis: After a 24-hour treatment with DMH1, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad1/5/8 (typically at a 1:1000 dilution) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply ECL reagents and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total Smad1/5/8 and a loading control to normalize the results.

References

Application Notes and Protocols for Inducing Neurogenesis in hiPSCs with DMH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to inducing neurogenesis in human induced pluripotent stem cells (hiPSCs) using DMH1, a highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The protocols outlined below are based on the established method of dual-SMAD inhibition, which effectively and reproducibly directs hiPSCs towards a neural fate.

Introduction

The generation of specific neuronal lineages from hiPSCs is a cornerstone of disease modeling, drug discovery, and regenerative medicine. One of the most robust methods for neural induction is the inhibition of the SMAD signaling pathway. This is typically achieved by simultaneously blocking the BMP and TGF-β signaling pathways, a technique known as dual-SMAD inhibition.[1][2][3]

DMH1 is a potent and selective small molecule inhibitor of the BMP type I receptors ALK1, ALK2, and ALK3.[1] Its high specificity offers advantages over other BMP inhibitors like Dorsomorphin and LDN-193189, which can have off-target effects.[1] In the context of neural induction, DMH1 is typically used in conjunction with SB431542, a specific inhibitor of the TGF-β type I receptors ALK4, ALK5, and ALK7.[1] This combination effectively promotes the differentiation of hiPSCs into neural precursor cells (NPCs), which can then be further differentiated into various neuronal subtypes.[1][3]

Signaling Pathway

The process of neural induction via dual-SMAD inhibition with DMH1 and SB431542 involves the interruption of two key signaling pathways that promote non-neural fates. The diagram below illustrates the mechanism of action.

Caption: Dual-SMAD inhibition signaling pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the neural induction of hiPSCs using DMH1 and their subsequent differentiation into neurons.

Part 1: Neural Induction of hiPSCs

This protocol details the differentiation of hiPSCs into neural precursor cells (NPCs) over a period of 7-11 days.

Materials:

  • hiPSCs cultured on Vitronectin-coated plates

  • mTeSR™1 or E8 medium

  • DMEM/F12 medium

  • N2 supplement

  • B27 supplement

  • DMH1 (stock solution in DMSO)

  • SB431542 (stock solution in DMSO)

  • Y-27632 (ROCK inhibitor)

  • Accutase

  • DPBS

Procedure:

  • hiPSC Seeding:

    • Coat new 6-well plates with Vitronectin.

    • Dissociate hiPSC colonies into single cells using Accutase.

    • Seed hiPSCs at a density of 2 x 10^4 cells/cm^2 in mTeSR™1 or E8 medium supplemented with 10 µM Y-27632.[3]

    • Incubate at 37°C, 5% CO2. Remove Y-27632 after 24 hours.

    • Culture until the cells reach 100% confluency (this is Day 0 of differentiation).

  • Neural Induction (Days 0-7):

    • On Day 0, when hiPSCs are fully confluent, replace the culture medium with Neural Induction Medium (NIM).

    • NIM Composition: DMEM/F12 supplemented with N2, 10 µM SB431542, and the desired concentration of DMH1 (typically 0.5 µM - 10 µM).[1][4]

    • Perform a full media change with fresh NIM every day for 7 days.

    • Morphological changes should be visible, with the formation of a dense neuroepithelial sheet.

Part 2: Differentiation of NPCs into Neurons

This protocol describes the maturation of NPCs into functional neurons.

Materials:

  • NPCs generated from Part 1

  • Poly-L-ornithine

  • Laminin

  • Neuronal Differentiation Medium (NDM)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • Glial-Derived Neurotrophic Factor (GDNF)

  • Dibutyryl cyclic AMP (dbcAMP)

  • Ascorbic Acid

Procedure:

  • NPC Plating:

    • Coat culture plates with Poly-L-ornithine and Laminin (10 µg/mL each).

    • Dissociate the NPCs from Day 7 of neural induction using Accutase.

    • Plate the NPCs onto the coated plates at a density of 1-2 x 10^4 cells/cm^2 in Neuronal Differentiation Medium.

  • Neuronal Maturation (Days 8-21+):

    • NDM Composition: DMEM/F12 supplemented with B27, 20 ng/mL BDNF, 20 ng/mL GDNF, 0.5 mM dbcAMP, and 0.2 mM Ascorbic Acid.[5]

    • Perform a partial (80%) media change every 2-3 days for at least 2-3 weeks.

    • Mature neurons, expressing markers such as β3-tubulin and MAP2, should be observable.[1][5] A subset of these may also express tyrosine hydroxylase, indicating a dopaminergic phenotype.[1]

Experimental Workflow

The following diagram provides a visual overview of the experimental workflow from hiPSC culture to mature neurons.

Experimental_Workflow hiPSC hiPSC Culture (mTeSR1/E8 on Vitronectin) Seeding Seeding for Differentiation (2e4 cells/cm^2 with Y-27632) hiPSC->Seeding Induction Neural Induction (7-11 Days) (DMEM/F12, N2, SB431542, DMH1) Seeding->Induction NPCs Neural Precursor Cells (NPCs) (PAX6+/SOX1+) Induction->NPCs Plating NPC Plating (1-2e4 cells/cm^2 on PLO/Laminin) NPCs->Plating Maturation Neuronal Maturation (14+ Days) (NDM with BDNF, GDNF, dbcAMP, AA) Plating->Maturation Neurons Mature Neurons (β3-tubulin+/MAP2+) Maturation->Neurons

Caption: Experimental workflow for neuronal differentiation.

Quantitative Data Summary

The efficiency of neural induction and the specification of neural precursors can be modulated by the concentration of DMH1. The following tables summarize key quantitative findings from relevant studies.

Table 1: Effect of DMH1 Concentration on Neural Precursor Marker Expression [1]

DMH1 ConcentrationNoggin Concentration (Control)% PAX6 Positive Cells% SOX1 Positive Cells
0.5 µM-Not specifiedLower
2 µM-No significant changeIntermediate
5 µM-No significant changeHigher
10 µM-No significant changeHighest
-500 ng/mLNo significant changeComparable to 5-10 µM DMH1

Note: This data indicates that while PAX6 expression remains relatively stable, SOX1 expression is dose-dependent on the BMP inhibitor concentration.

Table 2: Comparison of Neural Induction Efficiency with and without DMH1 [6]

Induction MethodKey Markers UpregulatedProliferation Rate (CCK-8)Relative MAP2 Expression (qRT-PCR)
BiSFNestin, PAX6LowerLower
BiSF + DMH1Nestin, PAX6Significantly Higher (P=0.000)Significantly Higher (P=0.006)

Note: "BiSF" refers to a specific basal induction medium. This study demonstrates that the addition of DMH1 significantly enhances the proliferation of neural precursors and the subsequent expression of mature neuronal markers.

Conclusion

The use of DMH1 in a dual-SMAD inhibition protocol provides a highly efficient and reproducible method for the directed differentiation of hiPSCs into neural lineages. The protocols and data presented here offer a solid foundation for researchers to establish and optimize their own neural differentiation experiments. Careful titration of DMH1 concentration can be utilized to modulate the expression of specific neural precursor markers, allowing for finer control over the desired neuronal subtype.

References

Application Notes and Protocols for Western Blot Analysis of p-Smad1/5/8 Following DMH1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection of phosphorylated Smad1/5/8 (p-Smad1/5/8) by Western blot in response to treatment with DMH1, a selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors. This protocol is intended for researchers in cell biology, signal transduction, and drug discovery to assess the efficacy of BMP pathway inhibitors.

Introduction

Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in embryonic development and tissue homeostasis.[1][2] The canonical BMP signaling pathway is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[1][2][3] This binding event leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8 (Smad1/5/8).[1][3][4] Phosphorylated Smad1/5/8 then forms a complex with the common mediator Smad (Co-Smad), Smad4. This complex translocates to the nucleus to regulate the transcription of target genes.[1][2][3][4]

DMH1 is a small molecule inhibitor that selectively targets the ATP-binding site of BMP type I receptors, primarily ALK2 and ALK3, thereby preventing the phosphorylation of Smad1/5/8 and subsequent downstream signaling.[5][6] Western blotting is a widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like Smad1/5/8.[7][8][9] This protocol provides a detailed methodology for treating cells with DMH1 and subsequently performing a Western blot to measure the levels of p-Smad1/5/8.

Signaling Pathway Diagram

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Binds Type I Receptor (ALK2/3) Type I Receptor (ALK2/3) Type II Receptor->Type I Receptor (ALK2/3) Phosphorylates Smad1/5/8 Smad1/5/8 Type I Receptor (ALK2/3)->Smad1/5/8 Phosphorylates p-Smad1/5/8 p-Smad1/5/8 p-Smad1/5/8-Smad4 Complex p-Smad1/5/8 Smad4 p-Smad1/5/8->p-Smad1/5/8-Smad4 Complex Binds to Smad4 Smad4 Smad4 Gene Transcription Gene Transcription p-Smad1/5/8-Smad4 Complex->Gene Transcription Translocates and regulates DMH1 DMH1 DMH1->Type I Receptor (ALK2/3) Inhibits

Caption: BMP signaling pathway and the inhibitory action of DMH1.

Experimental Protocols

Cell Culture and DMH1 Treatment
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • DMH1 Preparation: Prepare a stock solution of DMH1 in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1, 3, 5 µM).[10][11] A vehicle control (DMSO) should be run in parallel.[10][11]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of DMH1 or vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).[10][11]

Protein Extraction
  • Cell Lysis: After treatment, place the culture plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis Buffer Addition: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate.[7][10] For phosphorylated proteins, it is crucial to include phosphatase inhibitors to prevent dephosphorylation.[12][13]

  • Cell Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.[14] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of the lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Western Blot Protocol

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample into the wells of an SDS-polyacrylamide gel (e.g., 10% or 12%).[7][9] Also, load a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer, such as 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST), for 1 hour at room temperature. Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can lead to high background.[12]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Smad1/5/8 diluted in blocking buffer overnight at 4°C with gentle agitation.[8][9]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[8]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Stripping and Reprobing (Optional): To normalize the p-Smad1/5/8 signal, the membrane can be stripped of the primary and secondary antibodies and reprobed for total Smad1/5/8 or a loading control like β-actin or GAPDH.[15] However, stripping and reprobing can lead to protein loss and variability.[16] An alternative is to run duplicate gels or use fluorescently labeled secondary antibodies for multiplex detection.[17][18][19]

Data Presentation

The following tables provide a summary of recommended reagents and conditions for the Western blot protocol.

Reagent Recommended Concentration/Dilution Vendor/Catalog Number (Example)
DMH11-10 µMSigma-Aldrich (D8946)
RIPA Lysis Buffer1XCell Signaling Technology (#9806)
Protease/Phosphatase Inhibitor Cocktail1XThermo Fisher Scientific (78440)
Primary Antibody: p-Smad1/5/8 (Ser463/465)1:1000Cell Signaling Technology (#13820)
Primary Antibody: Total Smad11:1000Cell Signaling Technology (#6944)
Primary Antibody: β-actin1:5000Sigma-Aldrich (A5441)
HRP-conjugated Anti-rabbit IgG1:2000 - 1:10000Cell Signaling Technology (#7074)
Protocol Step Parameter Recommended Condition
DMH1 TreatmentDuration1 - 24 hours
Protein LoadingAmount per well20 - 30 µg
SDS-PAGEGel Percentage10-12%
BlockingBuffer and Duration5% BSA in TBST for 1 hour
Primary Antibody IncubationTemperature and Duration4°C overnight
Secondary Antibody IncubationTemperature and DurationRoom temperature for 1 hour

Experimental Workflow Diagram

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis A Seed Cells B Treat with DMH1/Vehicle A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking (5% BSA) F->G H Primary Antibody Incubation (p-Smad1/5/8) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Image Acquisition J->K L Densitometry Analysis K->L M Normalization to Total Smad1/Loading Control L->M

Caption: Workflow for Western blot analysis of p-Smad1/5/8.

References

Application Notes and Protocols: A549 Xenograft Mouse Model with DMH1 Administration

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A549 cell line, derived from a human lung adenocarcinoma, is a cornerstone in non-small cell lung cancer (NSCLC) research. When utilized in a xenograft mouse model, it provides a valuable in vivo platform for studying tumor biology and evaluating novel therapeutic agents. DMH1, a selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, has emerged as a promising compound for cancer therapy. These application notes provide a detailed protocol for establishing an A549 xenograft mouse model and administering DMH1 to assess its anti-tumor efficacy. The underlying BMP signaling pathway affected by DMH1 is also detailed.

Core Concepts

Bone Morphogenetic Proteins (BMPs) are part of the Transforming Growth Factor-β (TGF-β) superfamily and are involved in regulating crucial cellular processes like proliferation, differentiation, and migration.[1] In several cancers, including NSCLC, the BMP signaling pathway is aberrantly activated, contributing to tumorigenesis.[2] DMH1 selectively inhibits the intracellular kinase domain of BMP type I receptors (ALK2), thereby blocking the downstream signaling cascade.[1][2][3][4] This inhibition leads to the suppression of Smad 1/5/8 phosphorylation and the reduced expression of target genes such as Id1, Id2, and Id3, which are involved in cell proliferation and invasion.[2][3][5]

Data Presentation

In Vitro Efficacy of DMH1 on A549 Cells
ParameterTreatmentConcentrationTime PointResultReference
Cell ProliferationDMH15 µM48 hours~10% reduction in cell growth[2]
Cell Death (Trypan Blue)DMH13 µM, 5 µM72 hoursSignificant increase in cell death[2][5]
Smad 1/5/8 PhosphorylationDMH11, 3, 5 µM24 hoursDose-dependent reduction[2][5]
Gene Expression (Id1, Id2, Id3)DMH15 µM24 hoursSignificant reduction[2]
Cell Migration (Scratch Assay)DMH11 µM, 3 µM24 hoursDose-dependent slowing of migration[5]
Cell Invasion (Boyden Chamber)DMH13 µM24 hoursSignificant reduction in invasion[5]
In Vivo Efficacy of DMH1 in A549 Xenograft Model
ParameterControl GroupDMH1 Treatment GroupResultReference
Tumor VolumeVehicle5 mg/kg DMH1~50% reduction after 4 weeks[2][6]
Tumor Doubling Time4.7 days5.6 daysSlower tumor growth[2]
Ki67 Proliferation MarkerHigh ExpressionSignificantly decreased expressionAttenuated cancer cell proliferation[2][5][6]
Body WeightNo notable changeNo notable changeNo apparent toxicity at the given dose[2][6]

Experimental Protocols

A549 Cell Culture
  • Cell Line: A549 human lung carcinoma cell line.

  • Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

A549 Xenograft Mouse Model Establishment
  • Animal Model: Immunocompromised mice such as athymic BALB/c nude or NOD/SCID mice, 10-12 weeks old.[7]

  • Cell Preparation:

    • Harvest sub-confluent A549 cells using trypsin.

    • Wash the cells with serum-free RPMI 1640 medium.

    • Resuspend the cells in serum-free medium or a mixture with Matrigel at a concentration of 1 x 10^6 cells per 100-120 µL.[7]

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Subcutaneously inject 100-120 µL of the A549 cell suspension into the flank of each mouse.[7]

  • Tumor Monitoring:

    • Palpate the injection site three times a week to monitor for tumor establishment.[7]

    • Once tumors are palpable, measure the tumor volume using digital calipers. The formula for tumor volume is: (Length x Width^2) / 2.

    • Continue monitoring until tumors reach an average size of 120-150 mm³.[7]

  • Randomization: Once tumors reach the desired size, randomize the mice into control and treatment groups.

DMH1 Administration
  • DMH1 Preparation:

    • Prepare a stock solution of DMH1 in a suitable solvent like DMSO.

    • For in vivo administration, prepare a working solution of 5 mg/kg DMH1. A common vehicle is 12.5% 2-hydroxypropyl-β-cyclodextrin.[2][5][6]

  • Administration Route and Schedule:

    • Administer DMH1 via intraperitoneal (i.p.) injection.[1][2][5][6][8][9][10]

    • Inject every other day for a duration of 4 weeks.[2][5][6][9]

  • Control Group: Administer the vehicle solution to the control group following the same schedule.

  • Monitoring:

    • Measure tumor volumes and mouse body weights every other day throughout the experiment.[2][6]

Endpoint Analysis
  • Euthanasia: At the end of the 4-week treatment period, euthanize the mice according to institutional guidelines.

  • Tumor Excision and Measurement: Excise the tumors and record their final weight and volume.

  • Histology and Immunohistochemistry:

    • Fix a portion of the tumor tissue in 10% formalin and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

    • Conduct immunohistochemistry (IHC) for the proliferation marker Ki67 to assess the effect of DMH1 on cell proliferation.[2][5][6]

  • Molecular Analysis: Snap-freeze a portion of the tumor tissue in liquid nitrogen for subsequent protein or RNA extraction to analyze the expression of BMP pathway components.

Visualizations

experimental_workflow Experimental Workflow for A549 Xenograft Model with DMH1 Treatment cluster_cell_prep A549 Cell Preparation cluster_xenograft Xenograft Establishment cluster_treatment DMH1 Treatment cluster_analysis Endpoint Analysis cell_culture A549 Cell Culture cell_harvest Harvest and Prepare Cell Suspension cell_culture->cell_harvest injection Subcutaneous Injection into Mice cell_harvest->injection tumor_monitoring Tumor Growth Monitoring injection->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 dmh1_group Treatment Group (5 mg/kg DMH1) randomization->dmh1_group Group 2 euthanasia Euthanasia and Tumor Excision control_group->euthanasia dmh1_group->euthanasia tumor_measurement Tumor Weight and Volume Measurement euthanasia->tumor_measurement histology Histology (H&E) and IHC (Ki67) euthanasia->histology

Caption: A549 xenograft experimental workflow.

bmp_signaling_pathway BMP Signaling Pathway and Inhibition by DMH1 cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus bmp_ligand BMP Ligand type_II_receptor BMP Type II Receptor bmp_ligand->type_II_receptor type_I_receptor BMP Type I Receptor (ALK2) type_II_receptor->type_I_receptor Recruits & Phosphorylates smad158 Smad1/5/8 type_I_receptor->smad158 Phosphorylates p_smad158 p-Smad1/5/8 smad_complex Smad Complex p_smad158->smad_complex smad4 Smad4 smad4->smad_complex id_genes Id1, Id2, Id3 Gene Expression smad_complex->id_genes Promotes Transcription cellular_responses Cell Proliferation, Invasion, Migration id_genes->cellular_responses dmh1 DMH1 dmh1->type_I_receptor Inhibits

Caption: BMP signaling pathway inhibition by DMH1.

References

Application Notes and Protocols: In Vitro Kinase Assay for ALK2 Inhibition by DMH1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in the bone morphogenetic protein (BMP) signaling pathway.[1] Dysregulation of ALK2 activity is implicated in various diseases, including fibrodysplasia ossificans progressiva (FOP) and certain cancers.[2][3] DMH1 (Dorsomorphin Homolog 1) is a potent and selective small molecule inhibitor of ALK2, making it a valuable tool for studying ALK2-mediated signaling and a potential therapeutic agent.[4][5] These application notes provide a detailed protocol for an in vitro kinase assay to characterize the inhibitory activity of DMH1 on ALK2.

ALK2 Signaling Pathway

ALK2 is a key component of the BMP signaling cascade. Upon binding of a BMP ligand (e.g., BMP4, BMP6, BMP7), a receptor complex is formed, consisting of type I (like ALK2) and type II BMP receptors.[2] The type II receptor then phosphorylates and activates the type I receptor, ALK2. Activated ALK2, in turn, phosphorylates downstream effector proteins, primarily Smad1, Smad5, and Smad8.[6][7] These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes, such as the Id (Inhibitor of DNA binding) genes.[4] DMH1 exerts its inhibitory effect by binding to the kinase domain of ALK2, thereby preventing the phosphorylation of downstream Smads and blocking the signaling cascade.[1][6]

ALK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor ALK2 ALK2 Type II Receptor->ALK2 P p-Smad1/5/8 p-Smad1/5/8 ALK2->p-Smad1/5/8 P DMH1 DMH1 DMH1->ALK2 Inhibits Smad Complex Smad Complex p-Smad1/5/8->Smad Complex Smad4 Smad4 Smad4->Smad Complex Gene Transcription Gene Transcription Smad Complex->Gene Transcription

Caption: ALK2 Signaling Pathway and DMH1 Inhibition.

Data Presentation: DMH1 Inhibition Profile

The inhibitory potency of DMH1 against ALK2 and other related kinases is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's efficacy.

KinaseDMH1 IC50 (nM)Reference
ALK2 107.9 [4]
ALK127[8]
ALK3<500[6]
ALK647.6[8]
KDR (VEGFR2)No significant inhibition[6]
ALK5No significant inhibition[6]
AMPKNo significant inhibition[6]
PDGFRβNo significant inhibition[6]

Experimental Protocols

Materials and Reagents
  • Recombinant human ALK2 enzyme

  • DMH1 (Dorsomorphin Homolog 1)

  • ATP (Adenosine triphosphate)

  • Kinase substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific Smad-derived peptide)

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, LanthaScreen™ Eu Kinase Binding Assay, or [γ-³²P]ATP for radiometric assays)

  • 384-well assay plates (white, low-volume)

  • Plate reader capable of luminescence, fluorescence, or radioactivity detection

Experimental Workflow

Kinase_Assay_Workflow A 1. Prepare Reagents (ALK2, DMH1, Substrate, ATP) B 2. Add DMH1 to Assay Plate (Serial Dilutions) A->B C 3. Add ALK2 Enzyme B->C D 4. Incubate (Pre-incubation of enzyme and inhibitor) C->D E 5. Initiate Reaction (Add ATP/Substrate Mix) D->E F 6. Incubate at Room Temperature E->F G 7. Stop Reaction & Add Detection Reagent F->G H 8. Incubate for Signal Development G->H I 9. Read Plate (Luminescence/Fluorescence) H->I J 10. Data Analysis (Calculate IC50) I->J

Caption: In Vitro Kinase Assay Workflow.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of DMH1 in DMSO (e.g., 10 mM).[4]

    • Prepare a working solution of recombinant ALK2 in kinase assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a solution of the kinase substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer. The concentration should be at or near the Km of ALK2 for ATP, if known, to ensure accurate IC50 determination.

  • Assay Procedure:

    • Create a serial dilution of DMH1 in DMSO and then dilute into the kinase assay buffer. Add a small volume (e.g., 2.5 µL) of the diluted DMH1 to the wells of a 384-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add the ALK2 enzyme solution (e.g., 2.5 µL) to each well.

    • Gently mix the plate and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP (e.g., 5 µL) to each well.

    • Incubate the reaction at room temperature for a set period (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

    • Stop the reaction and detect the remaining ATP (if using a luminescent ADP detection assay) by adding the detection reagent according to the manufacturer's instructions.

    • Incubate the plate as required for signal development.

    • Read the plate using a suitable plate reader.

  • Data Analysis:

    • The raw data (e.g., luminescence units) is converted to percent inhibition relative to the no-inhibitor (DMSO) control.

    • Plot the percent inhibition against the logarithm of the DMH1 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Logical Relationship: ALK2 Inhibition by DMH1

The inhibition of ALK2 by DMH1 follows a dose-dependent relationship. As the concentration of DMH1 increases, the kinase activity of ALK2 decreases, leading to a reduction in the phosphorylation of its downstream targets. This relationship is fundamental to understanding the mechanism of action of DMH1 and its potential therapeutic applications.

Inhibition_Logic A Increase [DMH1] B Decrease ALK2 Kinase Activity A->B C Decrease p-Smad1/5/8 Levels B->C D Decrease Target Gene Transcription C->D E Biological Effect (e.g., Reduced Cell Proliferation) D->E

Caption: Logical Flow of ALK2 Inhibition by DMH1.

Conclusion

This document provides a comprehensive guide for performing an in vitro kinase assay to measure the inhibition of ALK2 by DMH1. The provided protocols and data will aid researchers in accurately characterizing the potency and selectivity of this important inhibitor, facilitating further investigation into the role of ALK2 in health and disease.

References

Application of DMH1 in Organoid Culture Systems: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DMH1, a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, in various organoid culture systems. By inhibiting ALK2 and ALK3, type I BMP receptors, DMH1 plays a crucial role in directing cell fate and promoting the differentiation of specific lineages, making it an invaluable tool in organoid research.

Mechanism of Action: Selective BMP Pathway Inhibition

DMH1 is a potent and selective inhibitor of the BMP type I receptors ALK2 and ALK3. The BMP signaling cascade is initiated by the binding of BMP ligands to type II receptors, which then recruit and phosphorylate type I receptors. This phosphorylation activates the receptor's kinase domain, leading to the phosphorylation of downstream SMAD proteins (SMAD1/5/8). Phosphorylated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. DMH1 specifically blocks the phosphorylation of SMAD1/5/8 by ALK2 and ALK3, thereby inhibiting the canonical BMP signaling pathway.

cluster_0 BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII Binds BMPRI BMP Type I Receptor (ALK2/3) BMPRII->BMPRI Recruits & Phosphorylates SMAD158 SMAD1/5/8 BMPRI->SMAD158 Phosphorylates DMH1 DMH1 DMH1->BMPRI Inhibits pSMAD158 p-SMAD1/5/8 Complex SMAD Complex pSMAD158->Complex Binds SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Regulates

Figure 1: Simplified signaling pathway of BMP inhibition by DMH1.

Applications in Organoid Culture

DMH1 is widely used to direct the differentiation of pluripotent stem cells (PSCs) and adult stem cells into various organoid types. Its primary application lies in neural induction, where the inhibition of BMP signaling is a critical step. It is also utilized in the culture of other organoid systems to modulate cell fate and enhance specific lineage commitment.

Neural Organoid Differentiation (Dual SMAD Inhibition)

The combination of DMH1 and a TGF-β inhibitor (e.g., SB431542), known as "dual SMAD inhibition," is a highly efficient method for inducing the differentiation of PSCs into neural progenitors, which can then self-organize into neural organoids, including midbrain and forebrain organoids.

PSCs Pluripotent Stem Cells (PSCs) DualSMAD Dual SMAD Inhibition (DMH1 + SB431542) PSCs->DualSMAD NPCs Neural Progenitor Cells (NPCs) DualSMAD->NPCs Matrigel Matrigel Embedding & Further Differentiation NPCs->Matrigel Organoids Neural Organoids Matrigel->Organoids

Figure 2: Experimental workflow for neural organoid generation using dual SMAD inhibition.

Quantitative Data for DMH1 in Neural Organoid Culture

Organoid TypeCell SourceDMH1 ConcentrationTreatment DurationOther Small MoleculesOutcomeReference
Midbrain OrganoidshPSCs2 µMDay 0-8SB431542 (2 µM), CHIR99021 (0.4 µM), SHH C25 (500 ng/mL)Efficient generation of midbrain organoids.[1]
Induced Neurons (iNs)Human Fibroblasts5 µM21 daysSB431542, CHIR99021, Forskolin, etc.Cost-effective replacement for Noggin, yielding high purity iNs.[2]

Protocol: Generation of Midbrain Organoids from hPSCs

This protocol is adapted from previously published methods.[1]

Materials:

  • Human pluripotent stem cells (hPSCs)

  • hPSC expansion medium

  • Neural induction medium (NIM)

  • DMH1 (2 µM final concentration)

  • SB431542 (2 µM final concentration)

  • CHIR99021 (0.4 µM final concentration)

  • SHH C25 (500 ng/mL final concentration)

  • Matrigel

  • 6-well plates

Procedure:

  • Day 0: Neural Induction:

    • Culture hPSCs to 80-90% confluency.

    • Dissociate hPSC colonies into small clumps.

    • Plate the clumps in a 6-well plate in neural induction medium supplemented with 2 µM DMH1, 2 µM SB431542, 0.4 µM CHIR99021, and 500 ng/mL SHH C25.

  • Days 2-8: Medium Change:

    • Perform a half-medium change every other day with fresh NIM containing the same concentrations of small molecules.

    • Observe the formation of embryoid bodies (EBs).

  • Day 8 onwards: Matrigel Embedding and Maturation:

    • Collect the EBs and embed them in Matrigel droplets in a new culture plate.

    • After Matrigel polymerization, add maturation medium (NIM without CHIR99021 and SHH C25).

    • Continue to culture the organoids, changing the medium every 2-3 days.

Intestinal Organoid Culture

In intestinal organoid cultures derived from adult stem cells, the standard medium formulation typically includes Noggin to inhibit BMP signaling and maintain stemness. While direct replacement of Noggin with DMH1 in standard protocols is not widely documented, DMH1 has been used to study the effects of BMP inhibition on intestinal epithelial cell differentiation and to modulate organoid phenotype.

Quantitative Data for DMH1 in Intestinal Organoid Research

ApplicationOrganoid SourceDMH1 ConcentrationTreatment DurationOutcome
Investigating tuft cell hyperplasiaMouse small intestinal organoidsNot specified in abstract72 hoursInhibition of BMP signaling restrained IL-13-driven tuft cell hyperplasia.

Protocol: General Culture of Mouse Intestinal Organoids (with BMP Inhibition)

This is a general protocol for intestinal organoid culture. While Noggin is traditionally used, DMH1 could be tested as a substitute.

Materials:

  • Mouse small intestine

  • Crypt isolation reagents (e.g., EDTA)

  • IntestiCult™ Organoid Growth Medium (or similar)

  • Noggin (or DMH1)

  • R-spondin1

  • EGF

  • Matrigel

  • 24-well plates

Procedure:

  • Crypt Isolation:

    • Isolate intestinal crypts from the mouse small intestine following standard protocols.

  • Plating:

    • Resuspend the isolated crypts in Matrigel.

    • Plate 50 µL domes of the Matrigel/crypt suspension into a pre-warmed 24-well plate.

    • Allow the Matrigel to polymerize at 37°C for 10-15 minutes.

  • Culture:

    • Add 500 µL of complete organoid growth medium (containing Noggin/DMH1, R-spondin1, and EGF) to each well.

    • Change the medium every 2-3 days.

    • Organoids can be passaged every 7-10 days.

Liver and Kidney Organoid Culture

Similar to intestinal organoids, protocols for liver and kidney organoid differentiation from PSCs often rely on BMP inhibition to specify the correct germ layer and promote differentiation towards the desired lineage. While Noggin is frequently cited, DMH1 is a viable and more cost-effective alternative.

Quantitative Data for DMH1 in Liver and Kidney Organoid Culture

Organoid TypeCell SourceDMH1 ConcentrationTreatment DurationOutcome
Liver OrganoidshPSCsNot specified in general protocolsDuring definitive endoderm and/or hepatic specification stagesPromotion of definitive endoderm and subsequent hepatic lineage differentiation.
Kidney OrganoidshPSCsNot specified in general protocolsDuring posterior intermediate mesoderm inductionInduction of nephron progenitor cells.

Protocol: General Workflow for PSC-Derived Liver and Kidney Organoids

cluster_liver Liver Organoid Differentiation cluster_kidney Kidney Organoid Differentiation PSCs_L PSCs DE Definitive Endoderm (Activin A, BMP inhibition with DMH1) PSCs_L->DE HP Hepatic Progenitors (FGFs, BMPs) DE->HP LO Liver Organoids (Maturation factors) HP->LO PSCs_K PSCs PIM Posterior Intermediate Mesoderm (CHIR99021, BMP inhibition with DMH1) PSCs_K->PIM NPCs_K Nephron Progenitor Cells (FGF9, Activin A) PIM->NPCs_K KO Kidney Organoids (Self-organization) NPCs_K->KO

References

Application Note: Quantitative Real-Time PCR for Id1, Id2, and Id3 Expression with DMH1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inhibitor of DNA binding (Id) proteins, including Id1, Id2, and Id3, are a family of helix-loop-helix (HLH) transcriptional regulators that lack a basic DNA-binding domain.[1] By forming heterodimers with basic HLH (bHLH) transcription factors, Id proteins act as dominant-negative regulators, preventing bHLH factors from binding to DNA and thereby controlling cellular processes like proliferation, differentiation, and tumorigenesis.[1][2] The expression of Id1, Id2, and Id3 is known to be downstream of the Bone Morphogenetic Protein (BMP) signaling pathway.[3][4][5]

The BMP pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream SMAD proteins (SMAD1/5/8). These activated SMADs form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes, including Id1, Id2, and Id3.[6][7]

DMH1 (Dorsomorphin Homolog 1) is a potent and selective small molecule inhibitor of the BMP type I receptor ALK2.[8] By inhibiting ALK2, DMH1 effectively blocks the phosphorylation of SMAD1/5/8, leading to the downregulation of BMP target genes.[5][9] This makes DMH1 a valuable tool for studying the physiological roles of BMP signaling and for potential therapeutic applications in diseases with aberrant BMP activation, such as certain cancers.[9]

This document provides a detailed protocol for using quantitative real-time PCR (qPCR) to measure the dose-dependent effects of DMH1 on the expression of Id1, Id2, and Id3 in a cell-based assay.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the BMP signaling pathway and the experimental workflow for this protocol.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds ALK2 (BMPR-I) ALK2 (BMPR-I) BMPR-II->ALK2 (BMPR-I) Activates p-SMAD1/5/8 p-SMAD1/5/8 ALK2 (BMPR-I)->p-SMAD1/5/8 Phosphorylates SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Id1, Id2, Id3 Transcription Id1, Id2, Id3 Transcription SMAD Complex->Id1, Id2, Id3 Transcription Translocates & Activates DMH1 DMH1 DMH1->ALK2 (BMPR-I) Inhibits

Caption: BMP signaling pathway and the inhibitory action of DMH1.

Experimental_Workflow A 1. Cell Culture & Treatment (e.g., A549 cells + BMP4 stimulation + varying DMH1 concentrations) B 2. Total RNA Extraction A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative Real-Time PCR (qPCR) (SYBR Green or TaqMan Assay) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Caption: Experimental workflow for qPCR analysis of Id gene expression.

Experimental Protocols

Materials
  • Cell Line: A cell line responsive to BMP signaling (e.g., A549 human lung carcinoma cells, HEK293 cells).

  • DMH1: Stock solution in DMSO (e.g., 10 mM).

  • Recombinant Human BMP4: Stock solution in sterile buffer.

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).

  • RNA Extraction Kit: (e.g., QIAGEN RNeasy Kit).

  • cDNA Synthesis Kit: (e.g., Thermo Fisher SuperScript™ IV VILO™ Master Mix).

  • qPCR Master Mix: (e.g., SYBR Green or TaqMan-based master mix).

  • Primers: Forward and reverse primers for human Id1, Id2, Id3, and a housekeeping gene (e.g., GAPDH).

  • Nuclease-free water, PCR tubes/plates, etc.

Cell Culture and Treatment
  • Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Starvation (Optional): Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours. This can reduce basal signaling activity.

  • Treatment:

    • Prepare treatment media containing a constant concentration of BMP4 (e.g., 50 ng/mL) and varying concentrations of DMH1 (e.g., 0 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).

    • Include a vehicle control (DMSO) at the highest concentration used for DMH1.

    • Aspirate the starvation medium and add the prepared treatment media to the respective wells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.

Total RNA Extraction
  • After incubation, aspirate the media and wash the cells once with cold PBS.

  • Lyse the cells directly in the wells using the lysis buffer provided with your RNA extraction kit.

  • Proceed with the RNA extraction protocol according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

cDNA Synthesis (Reverse Transcription)
  • Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

  • Use a consistent amount of RNA for each sample (e.g., 1 µg).

  • Follow the manufacturer's protocol for the reverse transcription reaction. This typically involves mixing the RNA template with the master mix and running a thermal cycler program.

  • The resulting cDNA will be used as the template for qPCR.

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup: Prepare the qPCR reaction mix in a microcentrifuge tube. For each gene (including the housekeeping gene), combine the qPCR master mix, forward primer, reverse primer, nuclease-free water, and cDNA template.

  • Primer Sequences (Example for Human):

    • Id1 Fwd: 5'-GGTGGTGCGCTGTCTGTCTG-3'

    • Id1 Rev: 5'-TGGACATGGCTTGCTCACTTT-3'

    • Id2 Fwd: 5'-CCTGCAGCACGTCATCGATT-3'

    • Id2 Rev: 5'-TCAGGGCCACAACTAGTTTGT-3'

    • Id3 Fwd: 5'-GACTACAGGCGTGAGGTCCG-3'

    • Id3 Rev: 5'-TCCTGCAGGTGGAAATGAGC-3'

    • GAPDH Fwd: 5'-GAAGGTGAAGGTCGGAGTCA-3'

    • GAPDH Rev: 5'-TTGAGGTCAATGAAGGGGTC-3'

  • Plate Loading: Aliquot the reaction mix into a 96-well or 384-well qPCR plate. It is crucial to run each sample in triplicate.

  • Run qPCR: Place the plate in a real-time PCR instrument and run a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). Ensure that fluorescence data is collected during the extension step.

  • Melt Curve Analysis: At the end of the run, perform a melt curve analysis to verify the specificity of the amplified products.

Data Presentation and Analysis

The relative expression of the target genes can be calculated using the Comparative Ct (ΔΔCt) method. The Ct value is the cycle number at which the fluorescence signal crosses a set threshold.

  • Normalization to Housekeeping Gene (ΔCt): ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)

  • Normalization to Control (ΔΔCt): ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)

  • Calculate Fold Change: Fold Change = 2-ΔΔCt

The results can be summarized in the following tables.

Table 1: Average Ct Values from qPCR

Treatment (DMH1 Conc.) Gene Average Ct (Triplicates)
0 µM (Vehicle Control) Id1 22.5
Id2 24.1
Id3 23.3
GAPDH 18.0
1 µM Id1 24.0
Id2 25.5
Id3 24.9
GAPDH 18.1
5 µM Id1 25.8
Id2 27.4
Id3 26.6

| | GAPDH | 17.9 |

Table 2: Relative Gene Expression Fold Change (Normalized to Vehicle Control)

Treatment (DMH1 Conc.) ΔCt (Id1) ΔΔCt (Id1) Fold Change (Id1) ΔCt (Id2) ΔΔCt (Id2) Fold Change (Id2) ΔCt (Id3) ΔΔCt (Id3) Fold Change (Id3)
0 µM (Vehicle Control) 4.5 0.0 1.00 6.1 0.0 1.00 5.3 0.0 1.00
1 µM 5.9 1.4 0.38 7.4 1.3 0.41 6.8 1.5 0.35

| 5 µM | 7.9 | 3.4 | 0.09 | 9.5 | 3.4 | 0.09 | 8.7 | 3.4 | 0.09 |

Note: The data presented are for illustrative purposes only.

Conclusion

This protocol provides a robust framework for quantifying the inhibitory effects of DMH1 on the BMP-SMAD-Id signaling axis. The expected result is a dose-dependent decrease in the mRNA expression of Id1, Id2, and Id3 upon treatment with DMH1 in BMP4-stimulated cells. This assay can be adapted to screen other small molecule inhibitors or to investigate the role of BMP signaling in various biological contexts. The specificity of the qPCR reaction should always be confirmed by melt curve analysis.

References

Troubleshooting & Optimization

DMH1 Technical Support Center: Troubleshooting Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common solubility issues encountered with the selective BMP inhibitor, DMH1, and best practices for its use in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DMH1?

A1: The recommended solvent for dissolving DMH1 for in vitro assays is dimethyl sulfoxide (DMSO).[1][2][3][4] DMH1 is largely insoluble in water and ethanol.[1][2]

Q2: I am seeing precipitation when I dilute my DMH1 stock solution in my aqueous culture medium. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue. To mitigate this, ensure the final concentration of DMSO in your culture medium is as low as possible, typically less than 0.5%, to avoid solvent-induced toxicity and improve compound solubility. It is also recommended to add the DMH1 stock solution to the media while vortexing to ensure rapid and even dispersion.

Q3: My DMH1 powder is not dissolving well in DMSO. What can I do?

A3: If you are experiencing difficulty dissolving DMH1 powder in DMSO, gentle warming to 37°C and brief sonication are recommended to facilitate dissolution.[1][3][4] Ensure you are using fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]

Q4: How should I store my DMH1 stock solution?

A4: DMH1 stock solutions in DMSO should be stored at -20°C or -80°C.[3][5] When stored at -20°C, the stock solution is stable for at least one year, and at -80°C, it is stable for up to two years.[5] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the reported solubility of DMH1 in DMSO from various suppliers.

Supplier/SourceMaximum Concentration (mg/mL)Maximum Concentration (mM)
Online Inhibitor≥9.51
Tocris Bioscience7.6120
MedchemExpress>10
Selleck Chemicals25, 32, 15, 1265.71, 84.11, 39.42, 31.54
TargetMol12.532.86
APExBIO>9.51>10
R&D Systems20

Note: The molecular weight of DMH1 is 380.44 g/mol .[6] Solubility may vary slightly between batches.

Experimental Protocols

Preparation of DMH1 Stock Solution (10 mM in DMSO)
  • Weighing: Accurately weigh out the desired amount of DMH1 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.38044 mg of DMH1.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the DMH1 powder.

  • Mixing: To aid dissolution, gently warm the vial to 37°C for 10 minutes and/or place it in an ultrasonic bath for a few minutes.[1][4] Visually inspect the solution to ensure all the powder has dissolved and the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and store at -20°C or -80°C.

Dilution of DMH1 Stock Solution for In Vitro Assays
  • Pre-warm: Before use, thaw the frozen aliquot of the DMH1 stock solution at room temperature.

  • Serial Dilution (if necessary): If a very low final concentration is required, perform serial dilutions of the DMSO stock solution in fresh DMSO.

  • Final Dilution: Add the required volume of the DMH1 stock solution to your pre-warmed cell culture medium. It is crucial to add the stock solution to the medium with gentle agitation (e.g., vortexing) to ensure rapid and uniform mixing, which can help prevent precipitation. Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically <0.5%).

Visual Guides

DMH1 Signaling Pathway

DMH1 is a selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the ALK2 and ALK3 type I BMP receptors.[1][7] This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the signaling cascade that leads to the transcription of target genes.[8][9]

DMH1_Signaling_Pathway DMH1 Mechanism of Action BMP BMP Ligand ALK2_ALK3 ALK2/ALK3 Receptor BMP->ALK2_ALK3 Binds to pSMAD p-Smad1/5/8 ALK2_ALK3->pSMAD Phosphorylates DMH1 DMH1 DMH1->ALK2_ALK3 Inhibits SMAD4 Smad4 pSMAD->SMAD4 Complexes with Nucleus Nucleus SMAD4->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates

Caption: DMH1 inhibits BMP signaling by blocking ALK2/ALK3 receptors.

Troubleshooting DMH1 Solubility Issues Workflow

This workflow provides a step-by-step guide to addressing common solubility problems with DMH1.

DMH1_Solubility_Troubleshooting DMH1 Solubility Troubleshooting Start Start: DMH1 Solubility Issue Check_Solvent Is the solvent anhydrous DMSO? Start->Check_Solvent Use_Fresh_DMSO Use fresh, anhydrous DMSO Check_Solvent->Use_Fresh_DMSO No Check_Dissolution Did you warm and/or sonicate? Check_Solvent->Check_Dissolution Yes Use_Fresh_DMSO->Check_Dissolution Apply_Heat_Sonic Warm to 37°C and/or sonicate Check_Dissolution->Apply_Heat_Sonic No Check_Concentration Is the stock concentration too high? Check_Dissolution->Check_Concentration Yes Apply_Heat_Sonic->Check_Concentration Lower_Concentration Prepare a more dilute stock Check_Concentration->Lower_Concentration Yes Check_Dilution Precipitation upon dilution in media? Check_Concentration->Check_Dilution No Lower_Concentration->Check_Dilution Optimize_Dilution Add stock to media with vortexing. Lower final DMSO concentration. Check_Dilution->Optimize_Dilution Yes Success Issue Resolved Check_Dilution->Success No Optimize_Dilution->Success Contact_Support Contact Technical Support Success->Contact_Support If issue persists

References

Determining optimal working concentration of DMH1 for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal working concentration of DMH1 for cell culture experiments. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What is DMH1 and how does it work?

DMH1 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the intracellular kinase domains of BMP type I receptors, primarily Activin receptor-like kinase 2 (ALK2) and ALK3.[1][2][3][4] By inhibiting these receptors, DMH1 blocks the phosphorylation of downstream mediators, SMAD1, SMAD5, and SMAD8, thereby preventing the translocation of the SMAD complex to the nucleus and the subsequent transcription of BMP target genes.[1][4][5][6]

Q2: What is the typical working concentration for DMH1 in cell culture?

The optimal working concentration of DMH1 is highly dependent on the cell type and the specific biological question being investigated. However, published studies provide a general range to start with. Concentrations typically fall between 0.5 µM and 20 µM .[1] For example, in studies with human induced pluripotent stem cells (hiPSCs) for neurogenesis, concentrations as low as 0.5 µM have been used effectively.[7] In contrast, some cancer cell lines like SKOV3 have been treated with up to 20 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: Is DMH1 a selective inhibitor?

Yes, DMH1 is considered a highly selective BMP inhibitor, especially when compared to its parent compound, dorsomorphin.[4][7][8] It shows minimal inhibition of other signaling pathways such as VEGFR-2, AMPK, ALK5 (TGF-β type I receptor), and PDGFRβ.[1][3][4] This selectivity reduces the likelihood of off-target effects, making experimental results more specific to BMP signaling inhibition.[4][8]

Q4: How should I prepare and store DMH1?

DMH1 is typically supplied as a powder and is soluble in dimethyl sulfoxide (DMSO).[9] It is recommended to prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and store it at -20°C or -80°C for long-term use.[2] For experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. To avoid precipitation, it is advisable to prepare fresh working solutions for each experiment and not to store diluted solutions for extended periods.[2] If you observe precipitation, gentle warming and sonication can aid in dissolution.[10]

Troubleshooting Guide

Issue 1: DMH1 is not inhibiting BMP signaling as expected (e.g., no change in pSMAD1/5/8 levels).

  • Verify DMH1 Activity:

    • Source and Quality: Ensure the DMH1 is from a reputable supplier and has been stored correctly to maintain its activity.

    • Positive Control: Include a positive control cell line or condition where DMH1 has been shown to be effective.

  • Check Experimental Protocol:

    • Concentration: The concentration of DMH1 may be too low for your specific cell type. Perform a dose-response experiment to determine the optimal inhibitory concentration.

    • Incubation Time: The incubation time may be insufficient. Analyze pSMAD1/5/8 levels at different time points after DMH1 treatment.

    • Ligand Stimulation: Ensure that the BMP signaling pathway is active in your cells. You may need to stimulate the cells with a BMP ligand (e.g., BMP4) to observe the inhibitory effect of DMH1.

  • Assess Downstream Readouts:

    • Western Blot: Confirm the lack of inhibition by performing a Western blot for phosphorylated SMAD1/5/8.[6][11] Ensure your antibody is specific and validated.

    • Target Gene Expression: Analyze the expression of known BMP target genes (e.g., ID1, ID2, ID3) using qRT-PCR to confirm the lack of downstream effects.[11]

Issue 2: I am observing cytotoxicity or unexpected changes in cell morphology.

  • Determine Cytotoxicity Threshold:

    • Dose-Response: High concentrations of DMH1 can be toxic to some cell lines. Perform a cytotoxicity assay (e.g., MTT, SRB, or Trypan Blue exclusion) to determine the maximum non-toxic concentration for your cells.[11]

    • Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not causing the observed effects. Include a vehicle-only control in your experiments.

  • Evaluate Off-Target Effects:

    • While DMH1 is selective, off-target effects can still occur in certain contexts. If you observe unexpected phenotypic changes, consider if they could be related to the inhibition of other kinases, although this is less likely with DMH1.

  • Cell Line Specificity:

    • The response to DMH1 can be highly cell-type specific. The observed morphological changes might be a direct consequence of BMP pathway inhibition in your particular cell line, leading to differentiation or changes in cell adhesion.

Issue 3: I am seeing significant variability in my experimental results.

  • Standardize Protocols:

    • Reagent Preparation: Prepare fresh dilutions of DMH1 from a validated stock solution for each experiment to ensure consistent concentrations.

    • Cell Culture Conditions: Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these factors can influence cellular responses.

  • Control for Experimental Variables:

    • Internal Controls: Include appropriate positive and negative controls in every experiment to monitor for variability.

    • Biological Replicates: Perform multiple independent experiments to ensure the reproducibility of your findings.

Quantitative Data Summary

The following tables summarize key quantitative data for DMH1 based on published literature.

Table 1: IC50 Values of DMH1 for Various Kinases

KinaseIC50 (nM)Reference(s)
ALK2107.9[1]
ALK3<500[12]
ALK127[2]
ALK647.6[2]
VEGFR-2 (KDR)No significant inhibition[1]
AMPKNo significant inhibition[1]
ALK5No significant inhibition[1]
PDGFRβNo significant inhibition[1]

Table 2: Exemplary Working Concentrations of DMH1 in Different Cell Lines

Cell LineApplicationWorking Concentration (µM)Incubation TimeReference(s)
A549 (NSCLC)Inhibition of cell growth, migration, and invasion3 - 524 - 96 hours[1]
SKOV3 (Ovarian Cancer)Inhibition of SMAD1/5/9 phosphorylation2024 hours[1]
OVCAR8 (Ovarian Cancer)Inhibition of SMAD1/5/9 phosphorylation--[1]
Human iPSCsNeurogenesis0.5 - 57 days[7]
Mouse Embryonic Stem CellsCardiac Differentiation0.5-[13]

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using a Dose-Response Assay

This protocol outlines a general method for determining the effective concentration of DMH1 for inhibiting BMP signaling in a specific cell line.

  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of analysis.

  • DMH1 Preparation: Prepare a series of dilutions of DMH1 in your cell culture medium. A typical range to test would be from 0.1 µM to 20 µM, including a vehicle-only control (e.g., DMSO).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the DMH1-containing medium.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). This may need to be optimized based on the stability of your target protein.

  • Stimulation (Optional): If the basal level of BMP signaling in your cells is low, you may need to stimulate the pathway with a recombinant BMP ligand (e.g., 50 ng/mL BMP4) for a short period (e.g., 30-60 minutes) before cell lysis.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample.

  • Western Blot Analysis: Perform a Western blot to analyze the levels of phosphorylated SMAD1/5/8 (pSMAD1/5/8) relative to total SMAD1/5/8 or a housekeeping protein (e.g., GAPDH, β-actin).

  • Data Analysis: Quantify the band intensities and plot the percentage of pSMAD1/5/8 inhibition as a function of DMH1 concentration to determine the IC50 value.

Protocol 2: Assessing DMH1 Cytotoxicity using a Sulforhodamine B (SRB) Assay

This protocol describes a method to evaluate the cytotoxic effects of DMH1.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[1]

  • Treatment: The following day, treat the cells with a range of DMH1 concentrations, including a vehicle control.

  • Incubation: Incubate the plates for a period that is relevant to your planned experiments (e.g., 48 or 96 hours).[1]

  • Cell Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.[1]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.[1]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[1]

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMPR-II BMP->TypeII_R 1. Binding TypeI_R BMPR-I (ALK2/3) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation SMAD158 SMAD1/5/8 TypeI_R->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD_complex p-SMAD1/5/8 SMAD4 pSMAD158->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Target Gene Transcription SMAD_complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation DMH1 DMH1 DMH1->TypeI_R Inhibition

Caption: Canonical BMP/SMAD signaling pathway and the inhibitory action of DMH1.

Experimental_Workflow A 1. Cell Seeding B 2. Prepare DMH1 Dilutions (e.g., 0.1 - 20 µM) A->B C 3. Cell Treatment B->C D 4. Incubation (24-72h) C->D E 5. Endpoint Assay D->E F Dose-Response Curve (e.g., pSMAD1/5/8 levels) E->F G Cytotoxicity Curve (e.g., SRB Assay) E->G H 6. Determine Optimal Working Concentration F->H G->H

Caption: Experimental workflow for determining the optimal working concentration of DMH1.

Troubleshooting_DMH1 Start Problem with DMH1 Experiment Q1 Is BMP signaling inhibited? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No      Q2 Is there cytotoxicity? A1_Yes->Q2 Check_Concentration Increase DMH1 concentration Perform dose-response A1_No->Check_Concentration Check_Activity Verify DMH1 stock & preparation Use positive control A1_No->Check_Activity Check_Assay Confirm pSMAD1/5/8 Western Blot Check target gene expression A1_No->Check_Assay Check_Concentration->Q1 Check_Activity->Q1 Check_Assay->Q1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No      Cytotoxicity_Assay Perform cytotoxicity assay (e.g., SRB) Determine non-toxic range A2_Yes->Cytotoxicity_Assay Solvent_Control Check solvent (DMSO) toxicity A2_Yes->Solvent_Control Q3 Are results inconsistent? A2_No->Q3 Cytotoxicity_Assay->Q2 Solvent_Control->Q2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No      Standardize Standardize cell culture conditions Use fresh DMH1 dilutions A3_Yes->Standardize Replicates Increase number of biological replicates A3_Yes->Replicates End Experiment Optimized A3_No->End Standardize->Q3 Replicates->Q3

Caption: Troubleshooting decision tree for common issues in DMH1 experiments.

References

Technical Support Center: Understanding and Mitigating Off-Target Effects of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (Mps-1 Inhibitor)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing the Mps-1 kinase inhibitor, 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (also known as BAY 1161909 or BAY 1217389 in related series). This document provides troubleshooting advice and frequently asked questions (FAQs) regarding potential off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline?

A1: The primary target of this compound is the Monopolar spindle 1 (Mps-1) kinase, a key regulator of the Spindle Assembly Checkpoint (SAC).[1][2][3] The SAC is a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis.[4] By inhibiting Mps-1, the compound abrogates the SAC, leading to premature entry into anaphase, chromosome missegregation, aneuploidy, and ultimately, cell death in cancer cells.[3][5]

Q2: What are the known or potential off-target effects of this Mps-1 inhibitor?

A2: While generally highly selective for Mps-1, some off-target activities have been reported.[2] For instance, a related compound in the same series, BAY 1217389, has been shown to moderately target the Platelet-Derived Growth Factor Receptor (PDGFR).[6] This off-target activity has been suggested as a potential cause of hypophosphatemia observed in some studies.[6] It is crucial to consider that many small molecule kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding pocket across the kinome.[7]

Q3: My cells are showing unexpected phenotypes that are not consistent with Mps-1 inhibition alone. How can I determine if this is due to an off-target effect?

A3: Unexplained cellular phenotypes can indeed arise from off-target effects. To investigate this, consider the following:

  • Use a structurally distinct Mps-1 inhibitor: If a different Mps-1 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely to be an on-target effect.[5]

  • Rescue experiments: Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of Mps-1. If the phenotype is reversed, it is likely an on-target effect.

  • CRISPR/Cas9 genetic validation: The efficacy of the drug should be significantly reduced in cells where the putative target (Mps-1) has been knocked out.[8]

  • Kinome-wide profiling: Perform a kinase selectivity screen to identify other kinases that are inhibited by the compound at relevant concentrations.

Q4: I am observing significant toxicity in my experiments, even at low concentrations. Could this be related to off-target effects?

A4: Yes, dose-limiting toxicities can be a consequence of off-target interactions.[8] For example, hematologic toxicities have been observed as a main dose-limiting factor in some studies with Mps-1 inhibitors.[6] When used in combination with other drugs like paclitaxel, Mps-1 inhibitors can lead to considerable toxicity.[1][6] To address this, it is recommended to perform dose-response studies to determine the therapeutic window and consider using lower, yet effective, concentrations.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cell Morphology or Phenotype Off-target kinase inhibition affecting other signaling pathways.1. Perform a literature search for known off-targets of Mps-1 inhibitors. 2. Use a secondary, structurally unrelated Mps-1 inhibitor to confirm the phenotype. 3. Conduct a kinome scan to identify potential off-target kinases.
High Levels of Cell Death at Low Concentrations Off-target toxicity.[8]1. Perform a detailed dose-response curve to establish the IC50 and GI50 values. 2. Compare the effective concentration for Mps-1 inhibition with the concentration causing toxicity. 3. Test the compound on a panel of cell lines with varying genetic backgrounds.
Inconsistent Results Across Different Cell Lines Cell line-dependent off-target effects or differential expression of off-target proteins.1. Characterize the expression levels of the primary target (Mps-1) and potential off-targets in your cell lines. 2. High expression of proteins like CDC20 may increase sensitivity to Mps-1 inhibitors.[9]
Drug Combination Leads to Synergistic Toxicity Overlapping off-target effects with the combination drug.1. Evaluate the toxicity of each drug individually and in combination. 2. Review the known off-target profiles of both drugs to identify potential synergistic interactions. 3. Adjust the dosage of one or both compounds to minimize toxicity while maintaining efficacy.

Quantitative Data Summary

Compound Primary Target IC50 (nM) Known Off-Targets Off-Target IC50 (nM) Reference
BAY 1161909Mps-1Low nM rangeHighly Selective-[2]
BAY 1217389Mps-1Low nM rangePDGFRModerate Inhibition[6]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of the Mps-1 inhibitor against a broad panel of kinases.

Objective: To identify potential off-target kinases.

Materials:

  • 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

  • Kinase panel (e.g., Eurofins DiscoverX KINOMEscan™)

  • Appropriate buffers and reagents as per the kinase panel manufacturer's instructions.

Procedure:

  • Prepare a stock solution of the Mps-1 inhibitor in DMSO.

  • Serially dilute the compound to the desired concentrations.

  • Submit the compound for screening against a panel of human kinases at a fixed concentration (e.g., 1 µM).

  • The screening service will typically perform a competitive binding assay.

  • Analyze the results, which are usually presented as the percentage of remaining kinase activity or binding percentage relative to a control.

  • For any significant "hits" (kinases showing substantial inhibition), perform follow-up dose-response assays to determine the IC50 values.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement in a cellular context.

Objective: To confirm that the Mps-1 inhibitor binds to Mps-1 and potentially other proteins within intact cells.

Materials:

  • Cell line of interest

  • 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

  • DMSO (vehicle control)

  • PBS and lysis buffer

  • Equipment for heating samples, SDS-PAGE, and Western blotting

  • Antibodies against Mps-1 and other potential targets.

Procedure:

  • Treat cultured cells with the Mps-1 inhibitor or DMSO for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in PBS and divide them into aliquots.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or with lysis buffer.

  • Separate the soluble fraction (containing stabilized proteins) from the precipitated proteins by centrifugation.

  • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody against Mps-1.

  • A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement. This can be repeated for suspected off-targets.

Visualizations

Mps1_Signaling_Pathway cluster_mitosis Mitosis cluster_drug_action Drug Action Unattached_Kinetochores Unattached_Kinetochores Mps1 Mps1 Unattached_Kinetochores->Mps1 activates SAC_Activation SAC_Activation Mps1->SAC_Activation promotes APC_C_Cdc20_Inhibition APC_C_Cdc20_Inhibition SAC_Activation->APC_C_Cdc20_Inhibition leads to Anaphase_Progression Anaphase_Progression APC_C_Cdc20_Inhibition->Anaphase_Progression prevents Mps1_Inhibitor 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo [1,5-a]pyrimidin-3-yl]quinoline Mps1_Inhibitor->Mps1 inhibits

Caption: Mps-1 Signaling Pathway and Inhibition.

Off_Target_Screening_Workflow Start Start Compound Mps-1 Inhibitor Start->Compound Kinome_Scan Kinome-Wide Binding Assay Compound->Kinome_Scan Identify_Hits Identify Potential Off-Targets (>X% Inhibition) Kinome_Scan->Identify_Hits Dose_Response Determine IC50 for Hits Identify_Hits->Dose_Response Cellular_Assays Cell-Based Phenotypic Assays Dose_Response->Cellular_Assays Validate_Phenotype Validate Off-Target Mediated Phenotype Cellular_Assays->Validate_Phenotype End End Validate_Phenotype->End

Caption: Experimental Workflow for Off-Target Identification.

Troubleshooting_Logic Start Unexpected Phenotype Observed Q1 Is the phenotype consistent with Mps-1 inhibition? Start->Q1 On_Target Likely On-Target Effect Q1->On_Target Yes Off_Target Potential Off-Target Effect Q1->Off_Target No Action1 Use secondary Mps-1 inhibitor Off_Target->Action1 Action2 Perform kinome scan Off_Target->Action2 Action3 CRISPR/Cas9 knockout of Mps-1 Off_Target->Action3

Caption: Troubleshooting Logic for Unexpected Phenotypes.

References

DMH1 stability in solution and long-term storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of DMH1 in solution and its long-term storage conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving DMH1?

A1: DMH1 is soluble in DMSO at concentrations ranging from 1 mg/mL to 32 mg/mL.[1][2][3][4][5] For in vivo studies, stock solutions in DMSO can be further diluted in vehicles such as a mixture of PEG300, Tween-80, and saline.[4][6]

Q2: How should I store the solid DMH1 compound?

A2: Solid DMH1 should be stored at +4°C for short-term and -20°C for long-term storage, protected from light.[3][7][8]

Q3: What are the recommended storage conditions for DMH1 stock solutions?

A3: DMH1 stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to one year.[3][6][7][9]

Q4: Can I store DMH1 solutions at room temperature?

A4: It is not recommended to store DMH1 solutions at room temperature for extended periods. For experimental use, it is best to prepare fresh solutions or thaw aliquots from frozen stocks just before use.[7]

Q5: My DMH1 solution has precipitated after thawing. What should I do?

A5: If precipitation occurs, you can warm the solution and/or sonicate it to aid dissolution.[6] Before use, always ensure the solution is precipitate-free.[7]

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results Degradation of DMH1 due to improper storage.Ensure DMH1 stock solutions are stored in aliquots at -80°C and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
Precipitation of DMH1 in aqueous media.DMH1 has poor aqueous solubility.[1] For cell culture experiments, ensure the final DMSO concentration is kept low (typically <0.5%) and that the DMH1 concentration does not exceed its solubility limit in the final medium.
Difficulty dissolving DMH1 solid Low-quality solvent or insufficient mixing.Use fresh, anhydrous DMSO. Vortex or sonicate the solution to ensure complete dissolution.
Loss of compound activity Multiple freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Exposure to light.Store both solid compound and solutions protected from light.

DMH1 Solubility and Storage Conditions

The following table summarizes the solubility and recommended storage conditions for DMH1.

Parameter Details Reference
Molecular Weight 380.44 g/mol [1][2][5][8]
Solubility in DMSO 1 mg/mL to 32 mg/mL[1][2][3][4][5][9]
Solubility in Water Insoluble[1]
Solubility in Ethanol Insoluble[1]
Storage of Solid +4°C (short-term), -20°C (long-term)[7]
Storage of Stock Solution (in DMSO) -20°C (up to 1 month), -80°C (up to 1 year)[6][7][9]

Experimental Protocol: Assessing DMH1 Stability in Solution via HPLC

This protocol outlines a method to assess the stability of DMH1 in a DMSO stock solution over time at different storage temperatures.

Objective: To determine the degradation rate of DMH1 in DMSO at +4°C, room temperature (RT), and -20°C over a 4-week period.

Materials:

  • DMH1 solid

  • Anhydrous DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Microcentrifuge tubes

  • Calibrated analytical balance and pipettes

Methodology:

  • Preparation of DMH1 Stock Solution:

    • Accurately weigh DMH1 and dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved. This is your Time 0 sample.

  • Sample Aliquoting and Storage:

    • Aliquot the stock solution into multiple microcentrifuge tubes.

    • Store the aliquots at three different temperatures: +4°C, RT (e.g., 22°C), and -20°C.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 279 nm and 320 nm[2]

    • Injection Volume: 10 µL

    • At each time point (e.g., Day 0, Day 1, Day 3, Week 1, Week 2, Week 4), retrieve one aliquot from each storage condition.

    • Dilute the sample with the initial mobile phase composition to a suitable concentration for HPLC analysis.

    • Inject the sample onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the DMH1 peak at each time point.

    • Calculate the percentage of DMH1 remaining relative to the Time 0 sample.

    • Plot the percentage of remaining DMH1 against time for each storage condition.

Representative DMH1 Stability Data (Hypothetical)

The following table illustrates the expected outcome of the stability study described above.

Storage Condition Time Point DMH1 Remaining (%)
-20°C Day 0100
Week 199.8
Week 299.5
Week 499.1
+4°C Day 0100
Week 198.2
Week 296.5
Week 493.0
Room Temperature Day 0100
Day 197.5
Day 392.1
Week 185.3

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor (BMPRII) Type II Receptor (BMPRII) BMP Ligand->Type II Receptor (BMPRII) Binds Type I Receptor (ALK2/3/6) Type I Receptor (ALK2/3/6) Type II Receptor (BMPRII)->Type I Receptor (ALK2/3/6) Recruits & Phosphorylates SMAD1/5/8 SMAD1/5/8 Type I Receptor (ALK2/3/6)->SMAD1/5/8 Phosphorylates p-SMAD1/5/8 p-SMAD1/5/8 SMAD1/5/8->p-SMAD1/5/8 SMAD Complex SMAD Complex p-SMAD1/5/8->SMAD Complex Binds with SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Regulates DMH1 DMH1 DMH1->Type I Receptor (ALK2/3/6) Inhibits

Caption: BMP Signaling Pathway and the inhibitory action of DMH1.

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prepare 10 mM DMH1 in DMSO Prepare 10 mM DMH1 in DMSO Store at -20°C Store at -20°C Prepare 10 mM DMH1 in DMSO->Store at -20°C Store at +4°C Store at +4°C Prepare 10 mM DMH1 in DMSO->Store at +4°C Store at RT Store at RT Prepare 10 mM DMH1 in DMSO->Store at RT Time Points (0, 1, 3, 7, 14, 28 days) Time Points (0, 1, 3, 7, 14, 28 days) Store at -20°C->Time Points (0, 1, 3, 7, 14, 28 days) Store at +4°C->Time Points (0, 1, 3, 7, 14, 28 days) Store at RT->Time Points (0, 1, 3, 7, 14, 28 days) HPLC Analysis HPLC Analysis Time Points (0, 1, 3, 7, 14, 28 days)->HPLC Analysis Calculate % Remaining Calculate % Remaining HPLC Analysis->Calculate % Remaining

Caption: Experimental workflow for DMH1 stability assessment.

References

Technical Support Center: Minimizing DMH1 Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions to minimize the cytotoxic effects of DMH1, a selective BMP/ALK2 inhibitor, in primary cell cultures.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving DMH1.

Q1: I've added DMH1 to my primary neuron/chondrocyte culture, and I'm seeing widespread cell death. What went wrong?

A1: Unexpected cell death is often related to concentration, solvent effects, or culture conditions. Consider the following:

  • Concentration Too High: Primary cells are often more sensitive than immortalized cell lines. A concentration effective in a cancer cell line may be toxic to primary cells. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. For instance, while concentrations up to 5 µM may be tolerated in some cancer cell lines, significant toxicity has been observed at 10 µM in human induced pluripotent stem cells (hiPSCs) during neural induction.[1]

  • DMSO/Solvent Toxicity: DMH1 is typically dissolved in DMSO. Ensure the final concentration of DMSO in your culture medium is well below the toxic threshold for your cells (generally <0.1%). Run a vehicle control (medium with the same concentration of DMSO but without DMH1) to rule out solvent toxicity.

  • Culture Health: Primary cultures are sensitive to environmental stressors. Ensure your cells are healthy, contamination-free, and not overly confluent before adding any small molecule inhibitor.

Q2: My results with DMH1 are inconsistent between experiments. Why?

A2: Inconsistency can stem from several factors related to the compound or the experimental setup:

  • DMH1 Stock Solution: Ensure your DMH1 stock solution is properly stored (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. It is best practice to aliquot the stock solution upon preparation.

  • Cell Seeding Density: The effect of a cytotoxic compound can vary with cell density. Standardize your seeding density for all experiments. For viability assays like the MTT assay, it's critical that every well starts with the same number of cells.[2]

  • Incubation Time: The duration of exposure to DMH1 will influence its effects. A shorter incubation time might be sufficient to inhibit the signaling pathway without causing significant toxicity. Optimize the treatment duration alongside the concentration.

Q3: I'm not seeing the expected inhibitory effect of DMH1 on the BMP pathway at concentrations that are non-toxic to my cells. What should I do?

A3: This suggests that the effective concentration for pathway inhibition is close to the toxic concentration.

  • Confirm Pathway Activity: First, confirm that the BMP pathway is active in your primary cell culture under your specific experimental conditions. You can do this by measuring the phosphorylation of Smad1/5/8 via Western blot.

  • Time-Course Experiment: The inhibitory effect may be time-dependent. Perform a time-course experiment at a non-toxic concentration to find the optimal time point for pathway inhibition before significant toxicity occurs.

  • Consider Alternative Inhibitors: If a suitable therapeutic window cannot be found for DMH1, consider other selective BMP inhibitors that may have a different toxicity profile in your cell type.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of DMH1?

A: DMH1 is a selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, particularly Activin receptor-like kinase 2 (ALK2). By binding to the ATP-binding pocket of the ALK2 kinase domain, it prevents the phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8. This blocks the translocation of the Smad complex to the nucleus and subsequent gene transcription.

Q: What is a typical starting concentration range for DMH1 in primary cell cultures?

A: Based on published data, a starting range of 0.5 µM to 10 µM is common. However, due to the high sensitivity of primary cells, it is strongly recommended to start with a lower concentration (e.g., 0.1 µM to 5 µM) and perform a thorough dose-response analysis to identify the IC50 for both pathway inhibition and cytotoxicity. In A549 lung cancer cells, 5 µM DMH1 led to only a 10% reduction in cell growth, but the same study showed a significant increase in cell death at this concentration after 72 hours.[3] In contrast, significant toxicity was noted at 10 µM in hiPSCs.[1]

Q: How should I prepare and store DMH1?

A: DMH1 is typically soluble in DMSO up to 20 mM. Prepare a concentrated stock solution (e.g., 10 mM in sterile DMSO). Aliquot this stock into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or below. When preparing your working solution, dilute the stock in your pre-warmed culture medium immediately before adding it to the cells.

Q: What are the best methods to assess DMH1 toxicity?

A: A combination of methods is recommended:

  • Metabolic Assays (e.g., MTT, MTS, AlamarBlue): These colorimetric or fluorometric assays measure the metabolic activity of the cell population, which is an indicator of viability.[2][4][5][6]

  • Membrane Integrity Assays (e.g., Trypan Blue, LDH release): These assays distinguish live cells from dead cells based on whether the cell membrane is intact. Trypan blue is a simple, cost-effective method for direct cell counting. LDH assays measure the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These can provide more detailed information on the mechanism of cell death.

Data Presentation

Quantitative data on DMH1 toxicity is highly cell-type specific. Researchers should generate their own dose-response curves.

Table 1: Reported Cytotoxicity of DMH1 in a Sensitive Cell Type

Cell TypeConcentrationExposure TimeObserved EffectViability AssayReference
Human iPSCs (during neural induction)10 µM7 daysSignificant cellular toxicity, lower cell densityMicroscopic Observation[1]
A549 Lung Cancer Cells5 µM72 hoursSignificant increase in percentage of dead cellsTrypan Blue Staining[3]

Table 2: Example Template for Dose-Response Analysis of DMH1

DMH1 Conc. (µM)% Viability (vs. Vehicle Control)Standard DeviationNotes
0 (Vehicle)100%+/- X.X%DMSO concentration = 0.1%
0.1
0.5
1.0
2.5
5.0
10.0

Experimental Protocols

Protocol 1: Determining Optimal DMH1 Concentration using MTT Assay

This protocol provides a framework for assessing cell viability across a range of DMH1 concentrations.

Materials:

  • Primary cells of interest

  • 96-well cell culture plates

  • DMH1 stock solution (e.g., 10 mM in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (absorbance at 570-600 nm)

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Allow cells to attach and recover for at least 24 hours.[2]

  • Prepare DMH1 Dilutions: Prepare serial dilutions of DMH1 in complete culture medium. For the range 0.1-10 µM, you can prepare 2X concentrated solutions to be added in equal volume to the wells. Remember to prepare a vehicle control (medium with the highest concentration of DMSO used, but no DMH1).

  • Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared DMH1 dilutions or vehicle control to the appropriate wells. Include wells with medium only as a background control. It is recommended to use at least 6-8 replicates for each condition.[2]

  • Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours) under standard culture conditions (37°C, 5% CO₂).

  • Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into insoluble purple formazan crystals.[2]

  • Solubilize Formazan: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.[2][5]

  • Measure Absorbance: Read the absorbance on a microplate reader at a wavelength between 550 and 600 nm.[2]

  • Data Analysis: Subtract the background absorbance (medium-only wells). Calculate the percentage of viability for each concentration relative to the vehicle control (100% viability). Plot the dose-response curve to determine the IC50 for cytotoxicity.

Visualizations

BMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII Type II Receptor BMP->TypeII 1. Binds ALK2 ALK2 (Type I Receptor) pSMAD p-Smad1/5/8 ALK2->pSMAD 3. Phosphorylates (Blocked by DMH1) TypeII->ALK2 2. Recruits & Phosphorylates DMH1 DMH1 DMH1->ALK2 Inhibits ATP binding site Complex Smad Complex pSMAD->Complex 4. Binds SMAD4 Smad4 SMAD4->Complex TargetGenes Target Gene Transcription Complex->TargetGenes 5. Regulates Transcription

Caption: Canonical BMP/ALK2 signaling pathway and the inhibitory action of DMH1.

Experimental_Workflow start Start: Healthy Primary Cell Culture seed 1. Seed Cells in 96-well Plate start->seed treat 2. Treat with DMH1 Dose-Response Series (incl. Vehicle Control) seed->treat incubate 3. Incubate for Desired Duration (e.g., 24, 48, 72h) treat->incubate assay 4. Perform Viability Assay (e.g., MTT, Trypan Blue) incubate->assay readout 5. Quantify Results (Plate Reader / Microscope) assay->readout analyze 6. Analyze Data: Calculate % Viability, Determine IC50 readout->analyze end End: Optimal Non-Toxic Concentration Identified analyze->end

Caption: Workflow for determining the optimal non-toxic concentration of DMH1.

References

Technical Support Center: Assessing DMH1 Efficacy in Xenograft Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for assessing the efficacy of DMH1, a selective ALK2 inhibitor, in xenograft tumor models. It includes frequently asked questions, detailed experimental protocols, troubleshooting advice, and visualizations to support your in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is DMH1 and what is its mechanism of action in cancer?

A1: DMH1 (Dorsomorphin Homolog 1) is a highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptor, specifically targeting Activin Receptor-Like Kinase 2 (ALK2).[1][2] Its mechanism of action involves blocking the phosphorylation of downstream signaling proteins Smad1/5/8.[1][3][4] This suppression of the canonical BMP signaling pathway leads to the downregulation of Id genes (Id1, Id2, Id3), which are crucial for cancer cell proliferation, migration, and invasion.[1][3] Unlike its parent compound, dorsomorphin, DMH1 shows high selectivity for BMP receptors with minimal off-target effects on other pathways like VEGF, AMPK, or TGF-β signaling (via ALK5).[1][2]

Q2: Which cancer types are suitable for DMH1 efficacy studies in xenograft models?

A2: DMH1 has shown efficacy in preclinical models of cancers where the BMP signaling pathway is implicated in tumor progression. This includes non-small cell lung cancer (NSCLC)[3][4], ovarian cancer[5], and potentially other cancers where BMP signaling promotes cell growth and survival.[5] Studies have demonstrated that DMH1 can reduce tumor growth, promote cell death, and decrease migration and invasion in NSCLC cells.[3][4]

Q3: What are the primary endpoints to measure DMH1 efficacy in a xenograft study?

A3: The primary efficacy endpoints include:

  • Tumor Volume: Regularly measured throughout the study to assess tumor growth inhibition.

  • Tumor Weight: Measured at the end of the study as a final determinant of tumor burden.

  • Tumor Doubling Time: Calculated to determine the rate of tumor growth in treated versus control groups.[6]

  • Body Weight: Monitored to assess the general health and potential toxicity of the treatment.[6]

  • Biomarker Analysis: Post-treatment analysis of tumor tissue via immunohistochemistry (IHC) or Western blot to confirm target engagement (e.g., reduction in phosphorylated Smad1/5/8).[3]

Q4: What type of mouse model is appropriate for a xenograft study with DMH1?

A4: Immunodeficient mouse strains are required to prevent rejection of the human tumor cells. Commonly used strains include:

  • Athymic Nude Mice (nu/nu): Lack a thymus and cannot produce T-cells.

  • SCID (Severe Combined Immunodeficiency) Mice: Deficient in both T-cells and B-cells.

  • NSG (NOD scid gamma) Mice: Highly immunodeficient, lacking T-cells, B-cells, and functional NK cells, which can improve engraftment rates for some cell lines.

The choice of model can depend on the specific tumor cell line being used.[7]

Experimental Protocols & Methodology

A well-defined protocol is critical for reproducible results. Below is a standard workflow for assessing DMH1 efficacy.

Experimental Workflow Diagram

G Experimental Workflow for DMH1 Xenograft Study cluster_prep Phase 1: Preparation cluster_exp Phase 2: In-Life cluster_analysis Phase 3: Analysis cell_culture Cell Line Culture & Expansion implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation animal_acclimate Animal Acclimation (1-2 weeks) animal_acclimate->implantation tumor_growth Tumor Growth to ~150-200 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment DMH1 or Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3x/week) treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size Limit) monitoring->endpoint necropsy Necropsy & Tumor Excision/Weight endpoint->necropsy tissue_proc Tissue Processing (FFPE, Flash-Freeze) necropsy->tissue_proc data_analysis Data Analysis & Statistics tissue_proc->data_analysis

Caption: Workflow for a typical DMH1 xenograft efficacy study.

Detailed Protocol
  • Cell Culture:

    • Select a suitable cancer cell line (e.g., A549 for NSCLC).

    • Culture cells in the recommended medium and conditions.

    • Harvest cells during the logarithmic growth phase and assess viability (should be >95%).

  • Animal Handling and Tumor Implantation:

    • Acclimate immunodeficient mice for at least one week before the experiment.

    • Resuspend harvested tumor cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, to a final concentration of 2-5 x 10^6 cells per 100 µL.[8][9]

    • Inject the cell suspension subcutaneously into the flank of each mouse.[9]

  • Tumor Growth Monitoring and Treatment:

    • Allow tumors to grow to a palpable size, typically 150-200 mm³.[9]

    • Measure tumor dimensions with calipers 2-3 times per week and calculate volume using the formula: (d² x D)/2 or (Length x Width²)/2, where 'd' is the shorter and 'D' is the longer diameter.[9]

    • Randomize mice into treatment and control groups (n=6-10 per group).

    • Administer DMH1 (prepared in a suitable vehicle like DMSO and saline) or vehicle control via the desired route (e.g., intraperitoneal injection). The dosing schedule will need to be optimized, but a common starting point is daily or every-other-day administration.[4]

  • Endpoint and Tissue Collection:

    • Continue treatment and monitoring until tumors in the control group reach the predetermined endpoint size (e.g., 1500-2000 mm³) or for a set duration (e.g., 4 weeks).[6]

    • At the study endpoint, euthanize the mice.

    • Excise the tumors, weigh them, and process them for downstream analysis (e.g., snap-freeze for Western blot or fix in formalin for IHC).

Data Presentation

Quantitative data should be summarized for clear interpretation.

Table 1: Example Tumor Growth Inhibition Data

Treatment GroupNMean Tumor Volume at Day 28 (mm³) ± SEMPercent TGI (%)P-value vs. Vehicle
Vehicle Control81450 ± 120--
DMH1 (10 mg/kg)8725 ± 9550%<0.05

TGI (Tumor Growth Inhibition) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Table 2: Example Endpoint Tumor Weight Data

Treatment GroupNMean Tumor Weight (g) ± SEMP-value vs. Vehicle
Vehicle Control81.5 ± 0.2-
DMH1 (10 mg/kg)80.8 ± 0.15<0.05

Troubleshooting Guide

Issue 1: Poor tumor engraftment or inconsistent growth.

  • Possible Cause: Low cell viability, insufficient cell number, or suboptimal cell line for the chosen mouse strain.

  • Solution:

    • Ensure cell viability is >95% at the time of injection.

    • Consider co-injecting cells with Matrigel to improve engraftment.[9]

    • Increase the number of injected cells.

    • Test the cell line in a more severely immunocompromised mouse strain (e.g., NSG).

Issue 2: High variability in tumor size within groups.

  • Possible Cause: Inconsistent injection technique; tumors were too large or varied in size at the time of randomization.

  • Solution:

    • Ensure all injections are performed consistently by a trained technician.

    • Narrow the window of tumor volume for randomization (e.g., 150-200 mm³). Increase group sizes to improve statistical power.

Issue 3: No significant difference between DMH1 and vehicle control groups.

  • Possible Cause: Insufficient dose, poor bioavailability, inappropriate administration route, or the tumor model is not dependent on the BMP/ALK2 pathway.

  • Solution:

    • Confirm Target Engagement: Before a large efficacy study, run a pilot study to confirm that the administered dose of DMH1 reduces p-Smad1/5/8 levels in the tumor tissue.

    • Dose Escalation Study: Perform a dose-response study to find the optimal, non-toxic dose.

    • Pharmacokinetic (PK) Analysis: Assess the concentration and half-life of DMH1 in plasma to ensure adequate tumor exposure.

    • Re-evaluate the Model: Confirm that the chosen cell line expresses ALK2 and is sensitive to BMP signaling inhibition in vitro before proceeding in vivo.

Issue 4: Signs of toxicity in the DMH1-treated group (e.g., significant weight loss, ruffled fur).

  • Possible Cause: The dose is too high, or the vehicle is causing adverse effects.

  • Solution:

    • Reduce the dose of DMH1.

    • Run a control group treated with the vehicle alone to rule out vehicle-related toxicity.

    • Monitor animal health daily. A body weight loss of >15-20% is a common humane endpoint.

Signaling Pathway Visualization

Understanding the mechanism of action is key to interpreting results.

DMH1 Inhibition of the BMP Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand R2 BMPR-II (Type II Receptor) BMP->R2 1. Binding R1 ALK2 (Type I Receptor) R2->R1 2. Activates SMAD158 Smad1/5/8 R1->SMAD158 3. Phosphorylates pSMAD p-Smad1/5/8 SMAD4 Smad4 pSMAD->SMAD4 4. Binds Complex p-Smad1/5/8 Smad4 Id_Genes Id1, Id2, Id3 Gene Transcription Complex->Id_Genes 5. Translocates & Activates Response Cell Proliferation, Migration, Invasion Id_Genes->Response 6. Promotes DMH1 DMH1 DMH1->R1 Inhibits

Caption: DMH1 selectively inhibits the ALK2 receptor kinase.

References

Technical Support Center: Overcoming Resistance to DMH1 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the small molecule BMP inhibitor, DMH1, in cancer cell lines.

Frequently Asked Questions (FAQs)

1. What is DMH1 and what is its mechanism of action?

DMH1 is a selective and potent inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3.[1] By inhibiting these receptors, DMH1 blocks the phosphorylation of downstream signaling molecules SMAD1, SMAD5, and SMAD8.[1] This, in turn, prevents the translocation of the SMAD complex to the nucleus and the subsequent transcription of BMP target genes, such as the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3). The BMP signaling pathway is implicated in various cellular processes, including proliferation, differentiation, and apoptosis, and its dysregulation is observed in several cancers.[2][3][4]

2. In which cancer types has DMH1 shown efficacy?

DMH1 has demonstrated anti-cancer effects in various preclinical studies. Notably, it has been shown to suppress cell proliferation, migration, and invasion in non-small cell lung cancer (NSCLC) cell lines.[1] Additionally, DMH1 can sensitize chemoresistant prostate cancer cells to conventional chemotherapy.

3. What are the known or potential mechanisms of resistance to DMH1?

While specific studies on acquired resistance to DMH1 are limited, potential mechanisms can be inferred from research on other kinase inhibitors, including other ALK inhibitors:

  • Target Alteration: Mutations in the ALK2 or ALK3 gene could alter the drug-binding pocket, reducing the affinity of DMH1 for its target.

  • Bypass Track Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the BMP pathway. For example, upregulation of other growth factor receptor pathways (e.g., EGFR, MET) could reactivate downstream signaling cascades, promoting cell survival and proliferation.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump DMH1 out of the cell, reducing its intracellular concentration and efficacy.

  • Lineage Changes: Cancer cells may undergo phenotypic changes, such as an epithelial-to-mesenchymal transition (EMT), rendering them less dependent on the BMP signaling pathway for their growth and survival.

4. Can DMH1 be used in combination with other therapies?

Yes, combination therapy is a promising strategy. DMH1 has been shown to enhance the efficacy of the chemotherapeutic drug docetaxel in chemoresistant prostate cancer cells. Combining DMH1 with inhibitors of potential bypass pathways or with agents that inhibit drug efflux pumps could be effective strategies to overcome resistance.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with DMH1.

Problem Possible Cause Recommended Solution
My cancer cell line is not responding to DMH1 treatment (Primary Resistance). The cell line may not be dependent on the BMP signaling pathway for survival and proliferation.1. Confirm Target Expression: Verify the expression of ALK2 and ALK3 in your cell line using Western blot or qPCR. 2. Assess Pathway Activity: Measure the baseline phosphorylation of SMAD1/5/8. High basal p-SMAD levels may indicate pathway activation and potential sensitivity to DMH1. 3. Consult Literature: Review publications to see if your cell line has been previously characterized for BMP pathway dependence.
My cancer cell line initially responded to DMH1 but has become resistant over time (Acquired Resistance). The cells may have developed one of the resistance mechanisms described in the FAQs (target alteration, bypass track activation, drug efflux).1. Sequence ALK2/ALK3: Check for mutations in the kinase domain of ALK2 and ALK3. 2. Profile for Bypass Pathways: Use phosphoproteomic arrays or Western blotting to screen for the activation of alternative signaling pathways (e.g., p-EGFR, p-MET, p-AKT). 3. Assess Drug Efflux: Perform a Calcein AM or daunorubicin accumulation assay to determine if P-gp or other ABC transporters are overexpressed and active. 4. Consider Combination Therapy: Based on your findings, combine DMH1 with an appropriate inhibitor (e.g., an EGFR inhibitor if p-EGFR is elevated).
I am observing inconsistent results with my DMH1 experiments. Inconsistent drug potency, issues with cell culture, or experimental variability.1. Verify DMH1 Quality: Ensure the purity and stability of your DMH1 stock. Prepare fresh dilutions for each experiment. 2. Standardize Cell Culture: Maintain consistent cell passage numbers, seeding densities, and media conditions. 3. Optimize Assay Conditions: Carefully follow standardized protocols for your assays (e.g., MTT, Western blot) to minimize variability.

Quantitative Data

Table 1: IC50 Values of DMH1 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A549Non-Small Cell Lung Cancer~5(Hao et al., 2014)
PC-3Prostate CancerNot specified, but sensitizes to docetaxel(Paper on prostate cancer chemoresistance)
DU145Prostate CancerNot specified, but sensitizes to docetaxel(Paper on prostate cancer chemoresistance)
Note:IC50 values can vary depending on the assay conditions and cell line passage number.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of DMH1 on cancer cell proliferation and viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • DMH1 Treatment: Treat the cells with a range of DMH1 concentrations (e.g., 0.1 to 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Western Blot for Phospho-SMAD1/5/8

This protocol is used to confirm the inhibition of the BMP signaling pathway by DMH1.

  • Cell Lysis: Treat cells with DMH1 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5][6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SMAD1/5/8 (e.g., Cell Signaling Technology #9516) overnight at 4°C.[6][7] Also probe for total SMAD1/5/8 and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

3. Transwell Migration Assay

This protocol is used to assess the effect of DMH1 on cancer cell migration.

  • Cell Preparation: Culture cells to ~80% confluency and then serum-starve them overnight.

  • Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Cell Seeding: Resuspend the serum-starved cells in serum-free media containing different concentrations of DMH1 or a vehicle control. Seed the cells into the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 12-24 hours at 37°C.

  • Cell Staining: Remove the non-migrated cells from the upper surface of the insert with a cotton swab. Fix the migrated cells on the lower surface with methanol and stain with crystal violet.[9]

  • Cell Counting: Count the number of migrated cells in several random fields under a microscope.

  • Data Analysis: Quantify the extent of cell migration relative to the vehicle control.

Visualizations

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R BMPR-II BMP_ligand->TypeII_R 1. Binding TypeI_R BMPR-I (ALK2/3) TypeII_R->TypeI_R 2. Phosphorylation pSMAD p-SMAD1/5/8 TypeI_R->pSMAD 3. Phosphorylation SMAD_complex p-SMAD/SMAD4 Complex pSMAD->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription (e.g., Id1, Id2, Id3) SMAD_complex->Target_Genes 4. Translocation & Transcription DMH1 DMH1 DMH1->TypeI_R Inhibition

Caption: Canonical BMP signaling pathway and the inhibitory action of DMH1.

Troubleshooting_Workflow start Start: Cell line shows resistance to DMH1 is_primary Is it primary or acquired resistance? start->is_primary primary Primary Resistance is_primary->primary Primary acquired Acquired Resistance is_primary->acquired Acquired check_pathway 1. Confirm ALK2/3 expression 2. Assess basal p-SMAD levels primary->check_pathway screen_resistance Screen for resistance mechanisms acquired->screen_resistance target_mutation Target Mutation? (Sequence ALK2/3) screen_resistance->target_mutation bypass_pathway Bypass Pathway? (Phospho-array) screen_resistance->bypass_pathway drug_efflux Drug Efflux? (Calcein AM assay) screen_resistance->drug_efflux target_mutation->bypass_pathway No yes_mutation Consider alternative BMP inhibitors target_mutation->yes_mutation Yes bypass_pathway->drug_efflux No yes_bypass Combine DMH1 with pathway inhibitor bypass_pathway->yes_bypass Yes yes_efflux Combine DMH1 with efflux pump inhibitor drug_efflux->yes_efflux Yes no Investigate other mechanisms (e.g., EMT) drug_efflux->no No

Caption: A logical workflow for troubleshooting DMH1 resistance in cancer cell lines.

References

Technical Support Center: Optimizing DMH1 Treatment for Autophagy Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing DMH1 to modulate autophagy. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experimental protocols for maximal and reproducible autophagy inhibition.

Frequently Asked Questions (FAQs)

Q1: What is DMH1 and how does it inhibit autophagy?

DMH1, or Dorsomorphin Homolog 1, is a highly selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, particularly Activin receptor-like kinase 2 (ALK2).[1] While primarily known for its role in BMP signaling, DMH1 has been shown to inhibit autophagy. The proposed mechanism involves the activation of the Akt/mTOR signaling pathway, a central regulator of cell growth and proliferation, which is a potent inhibitor of autophagy induction.

Q2: What is the optimal concentration of DMH1 for autophagy inhibition?

The optimal concentration of DMH1 can vary depending on the cell type and experimental conditions. However, most studies report effective concentrations in the range of 1 µM to 10 µM for significant autophagy inhibition in cultured cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: What is the recommended treatment duration for maximal autophagy inhibition with DMH1?

The ideal treatment duration is also cell-type and context-dependent. Inhibition of autophagy markers such as LC3-II has been observed following treatment durations ranging from 6 to 72 hours. To determine the point of maximal inhibition, a time-course experiment is highly recommended.

Q4: How can I measure the inhibition of autophagy by DMH1?

The two most common methods for assessing autophagy are:

  • Western Blotting for LC3-II: Autophagy induction leads to the conversion of LC3-I to LC3-II, which is recruited to autophagosome membranes. A decrease in the LC3-II/LC3-I ratio or a decrease in total LC3-II levels in the presence of a lysosomal inhibitor (like Bafilomycin A1 or Chloroquine) can indicate autophagy inhibition.

  • Immunofluorescence for LC3 Puncta: Autophagy results in the formation of punctate structures (autophagosomes) containing LC3. A decrease in the number of these fluorescent puncta per cell following DMH1 treatment suggests autophagy inhibition.

Q5: Should I use a positive control for autophagy induction in my experiments?

Yes, it is crucial to include a positive control to ensure that your autophagy detection methods are working correctly. Common inducers of autophagy include starvation (e.g., culturing cells in Earle's Balanced Salt Solution - EBSS) or treatment with drugs like rapamycin or torin 1.

Troubleshooting Guides

Western Blotting for LC3-II
Problem Possible Cause Suggested Solution
Faint or no LC3-II band Low protein load.Increase the amount of protein loaded onto the gel (typically 20-40 µg).
Poor antibody quality or incorrect dilution.Use a validated anti-LC3 antibody and optimize the antibody dilution.
Inefficient protein transfer.Ensure proper transfer conditions (e.g., use a PVDF membrane, check methanol concentration in transfer buffer). For small proteins like LC3, a wet transfer system may be more efficient.
Rapid degradation of LC3-II.Always include a lysosomal inhibitor (e.g., Bafilomycin A1 at 100 nM for the last 2-4 hours of culture) to block the degradation of autophagosomes and allow for the accumulation of LC3-II.[2][3]
High background Insufficient blocking.Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Antibody concentration is too high.Reduce the primary or secondary antibody concentration.
Inadequate washing.Increase the number and duration of washes between antibody incubations.
Inconsistent results Variation in cell confluence.Ensure that cells are seeded at the same density and are at a similar confluency at the time of treatment, as cell density can affect autophagy.
Inconsistent treatment times.Adhere to a strict timeline for all treatments and harvesting steps.
Immunofluorescence for LC3 Puncta
Problem Possible Cause Suggested Solution
No or few LC3 puncta observed Autophagy is not induced.Include a positive control for autophagy induction (e.g., starvation or rapamycin treatment) to confirm the assay is working.
Poor antibody staining.Optimize the primary antibody concentration and incubation time. Ensure proper cell fixation and permeabilization (e.g., 4% paraformaldehyde for fixation and 0.1% Triton X-100 for permeabilization).[4]
Signal is too weak.Use a brighter secondary antibody fluorophore or an amplification method.
High background fluorescence Autofluorescence.Use a mounting medium with an anti-fade reagent. Image cells in a buffer that reduces autofluorescence.
Non-specific antibody binding.Increase blocking stringency (e.g., use serum from the same species as the secondary antibody). Perform adequate washing steps.
Difficulty in quantifying puncta Puncta are too dense or overlapping.Reduce the cell seeding density. Use high-resolution confocal microscopy to better distinguish individual puncta.
Subjective counting.Use automated image analysis software (e.g., ImageJ/Fiji) with a consistent thresholding method to quantify puncta number and intensity per cell.

Data Presentation

Table 1: General Guidelines for DMH1 Concentration and Treatment Duration

ParameterRecommended RangeNotes
DMH1 Concentration 1 - 10 µMOptimal concentration is cell-type dependent. A dose-response curve is recommended to determine the IC50 for autophagy inhibition in your system.
Treatment Duration 6 - 72 hoursThe kinetics of autophagy inhibition can vary. A time-course experiment is crucial to identify the point of maximal effect.

Table 2: Expected Outcomes of DMH1 Treatment on Autophagy Markers

AssayExpected Result with DMH1 TreatmentInterpretation
Western Blot (LC3-II) Decrease in LC3-II/LC3-I ratio or total LC3-II (in the presence of lysosomal inhibitors)Inhibition of autophagosome formation.
Immunofluorescence (LC3 Puncta) Decrease in the number of LC3 puncta per cellInhibition of autophagosome formation.
Western Blot (p62/SQSTM1) Accumulation of p62Impaired autophagic degradation.
Western Blot (Phospho-Akt, Phospho-mTOR) Increase in phosphorylationActivation of the inhibitory Akt/mTOR pathway.

Experimental Protocols

Protocol 1: Western Blotting for LC3-II to Assess DMH1-Mediated Autophagy Inhibition

Materials:

  • Cells of interest

  • DMH1 (stock solution in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (15% acrylamide is recommended for good separation of LC3-I and LC3-II)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • ECL detection reagent

Procedure:

  • Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • DMH1 Treatment:

    • Prepare working solutions of DMH1 in complete culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO).

    • For autophagic flux analysis, prepare parallel wells that will be treated with a lysosomal inhibitor.

    • Aspirate the old medium and add the DMH1-containing or vehicle medium to the cells.

    • Incubate for the desired duration (e.g., 6, 12, 24, 48 hours).

  • Lysosomal Inhibition (Optional but Recommended):

    • For the final 2-4 hours of the DMH1 treatment, add Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM) to the designated wells to block autophagosome degradation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load samples onto a 15% SDS-PAGE gel and run until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add ECL reagent and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities for LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio or normalize LC3-II to a loading control (e.g., GAPDH or β-actin).

Protocol 2: Immunofluorescence for LC3 Puncta

Materials:

  • Cells seeded on glass coverslips in 24-well plates

  • DMH1

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with DMH1 and controls as described in the Western blot protocol.

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Permeabilization:

    • Incubate with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Block with blocking solution for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate with the primary anti-LC3B antibody diluted in blocking solution overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting: Mount the coverslips onto glass slides using mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence or confocal microscope.

    • Capture images of multiple fields for each condition.

  • Analysis:

    • Quantify the number of LC3 puncta per cell using image analysis software.

    • Compare the average number of puncta between control and DMH1-treated groups.

Mandatory Visualizations

DMH1_Signaling_Pathway BMP BMP Ligand BMPRII BMPRII BMP->BMPRII Binds ALK2 ALK2 (BMPRI) BMPRII->ALK2 Smad158 Smad1/5/8 ALK2->Smad158 Phosphorylates Akt Akt ALK2->Akt Activates (Proposed) DMH1 DMH1 DMH1->ALK2 Inhibits pSmad158 p-Smad1/5/8 Smad158->pSmad158 Nucleus Nucleus pSmad158->Nucleus pAkt p-Akt Akt->pAkt mTORC1 mTORC1 pAkt->mTORC1 Activates pmTORC1 p-mTORC1 mTORC1->pmTORC1 ULK1 ULK1 Complex pmTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Induces GeneExpression Gene Expression Nucleus->GeneExpression Experimental_Workflow Start Start: Seed Cells Treatment DMH1 Treatment (Time-course & Dose-response) Start->Treatment LysosomalInhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Treatment->LysosomalInhibitor Harvest Harvest Cells LysosomalInhibitor->Harvest Lysis Cell Lysis Harvest->Lysis ProteinQuant Protein Quantification Lysis->ProteinQuant WB Western Blot (LC3-II, p62, p-Akt, p-mTOR) ProteinQuant->WB IF Immunofluorescence (LC3 Puncta) ProteinQuant->IF Analysis Data Analysis & Quantification WB->Analysis IF->Analysis Conclusion Conclusion: Determine Optimal DMH1 Duration Analysis->Conclusion Troubleshooting_Logic Problem Problem: No/Weak Autophagy Inhibition Observed CheckConcentration Is DMH1 concentration optimal? Problem->CheckConcentration CheckDuration Is treatment duration optimal? CheckConcentration->CheckDuration Yes DoseResponse Perform dose-response experiment CheckConcentration->DoseResponse No CheckAssay Is the autophagy assay working? CheckDuration->CheckAssay Yes TimeCourse Perform time-course experiment CheckDuration->TimeCourse No PositiveControl Run positive control (e.g., Rapamycin) CheckAssay->PositiveControl No Solution Optimal Inhibition Achieved CheckAssay->Solution Yes DoseResponse->Problem TimeCourse->Problem TroubleshootWB Troubleshoot Western Blot PositiveControl->TroubleshootWB TroubleshootIF Troubleshoot Immunofluorescence PositiveControl->TroubleshootIF TroubleshootWB->Problem TroubleshootIF->Problem

References

Technical Support Center: Purity Assessment of Commercially Available DMH1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercially available DMH1. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is DMH1 and what is its mechanism of action?

DMH1, or Dorsomorphin Homolog 1, is a selective and potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, primarily targeting Activin receptor-like kinase 2 (ALK2).[1][2] By inhibiting ALK2, DMH1 blocks the downstream signaling pathway involving the phosphorylation of Smad1/5/8, which in turn regulates the transcription of target genes. This inhibition of the BMP pathway has been shown to influence various cellular processes, including differentiation, proliferation, and apoptosis.[2]

Q2: What are the common applications of DMH1 in research?

DMH1 is widely used in various research areas, including:

  • Stem Cell Biology: To direct the differentiation of pluripotent stem cells into specific lineages, such as neurons and cardiomyocytes.[3]

  • Cancer Research: To investigate the role of the BMP signaling pathway in cancer cell proliferation, migration, and invasion.[2]

  • Developmental Biology: To study the role of BMP signaling in embryonic development.

  • Disease Modeling: To create in vitro and in vivo models of diseases where the BMP pathway is dysregulated.

Q3: What is the typical purity of commercially available DMH1?

Most commercial suppliers state a purity of ≥97% or >98% for DMH1, as determined by High-Performance Liquid Chromatography (HPLC).[1][4] However, lot-to-lot variability can exist, and it is crucial for researchers to independently verify the purity of the specific lot they are using.

Q4: How should I store and handle DMH1?

  • Solid Form: Store the solid compound at -20°C for long-term storage (up to 3 years).[3] For shorter periods, storage at 4°C (up to 2 years) is also acceptable.[3]

  • In Solution: Prepare stock solutions in a suitable solvent like DMSO.[1][4][5] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C (for up to 2 years) or -20°C (for up to 1 year).[3]

Q5: In which solvents is DMH1 soluble?

DMH1 is readily soluble in dimethyl sulfoxide (DMSO).[1][4][5] It is sparingly soluble in ethanol and practically insoluble in water. For in vivo studies, formulations in vehicles like 12.5% 2-hydroxypropyl-b-cyclodextrin have been used.

Purity Assessment of Commercial DMH1

The purity of DMH1 can significantly impact experimental outcomes. Impurities may lead to off-target effects, reduced potency, or misleading results. Therefore, it is essential to assess the purity of each new batch of DMH1.

Summary of Purity Data from Commercial Suppliers
SupplierStated PurityMethod of Analysis
Supplier A >98%HPLC
Supplier B ≥97%HPLC
Supplier C ≥98%HPLC
Supplier D 99.94%Not Specified
Supplier E ≥98%Not Specified

Note: This table is a generalized representation based on publicly available data. Researchers should always refer to the certificate of analysis provided by the supplier for lot-specific information.

Experimental Protocols for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of small molecules like DMH1. A reverse-phase HPLC method is typically employed.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Solvent B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of DMH1 in DMSO. Dilute with the mobile phase to a final concentration of 10-20 µg/mL.

  • Analysis: Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the identification of impurities.

Methodology:

  • LC System: Use the same HPLC conditions as described above.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer in positive ion mode.

  • Mass Range: Scan a mass range that includes the molecular weight of DMH1 (380.44 g/mol ) and potential impurities (e.g., 100-1000 m/z).

  • Analysis: The presence of ions with different mass-to-charge ratios (m/z) indicates impurities. The structure of these impurities can often be inferred from their fragmentation patterns in MS/MS analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful technique for determining the absolute purity of a compound without the need for a reference standard of the analyte itself.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, 1,4-dinitrobenzene). The internal standard should have a resonance peak that does not overlap with the analyte peaks.

  • Sample Preparation:

    • Accurately weigh a known amount of DMH1 and the internal standard.

    • Dissolve both in a deuterated solvent (e.g., DMSO-d6) in an NMR tube.

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with a long relaxation delay (D1) to ensure complete relaxation of all protons (typically 5 times the longest T1 relaxation time).

    • Use a 90° pulse angle.

  • Analysis:

    • Integrate a well-resolved, characteristic peak of DMH1 and a peak of the internal standard.

    • Calculate the purity of DMH1 using the following formula:

    Purity (%) = (I_DMH1 / N_DMH1) * (N_IS / I_IS) * (MW_DMH1 / MW_IS) * (m_IS / m_DMH1) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • DMH1 = DMH1 sample

    • IS = Internal Standard

Troubleshooting Guide

This section addresses specific issues that researchers may encounter during their experiments with DMH1.

Issue 1: Unexpected or inconsistent experimental results.

  • Question: I am seeing variable results between experiments, or my results are not consistent with published data. What could be the cause?

  • Answer:

    • Purity and Impurities: The most likely cause is lot-to-lot variability in the purity of your DMH1. Impurities can have their own biological activity, leading to off-target effects. Recommendation: Always verify the purity of a new batch of DMH1 using one of the methods described above.

    • Compound Degradation: DMH1 in solution may degrade over time, especially with repeated freeze-thaw cycles or improper storage. Recommendation: Prepare fresh stock solutions regularly and store them properly in single-use aliquots.

    • Solvent Effects: The solvent used to dissolve DMH1 (typically DMSO) can have biological effects on its own. Recommendation: Always include a vehicle control (cells treated with the same concentration of DMSO without DMH1) in your experiments.

Issue 2: Solubility problems.

  • Question: I am having trouble dissolving DMH1, or I see a precipitate in my stock solution or culture medium.

  • Answer:

    • Incomplete Dissolution: DMH1 may require assistance to fully dissolve in DMSO. Recommendation: Gently warm the solution to 37°C and/or use an ultrasonic bath to aid dissolution.[2]

    • Precipitation in Media: When adding a DMSO stock solution to an aqueous culture medium, the final DMSO concentration should be kept low (typically <0.5%) to avoid precipitation of the compound and to minimize solvent toxicity. Recommendation: Add the DMH1 stock solution to the culture medium while vortexing to ensure rapid and even dispersion.

Issue 3: Off-target effects or cellular toxicity.

  • Question: I am observing cellular toxicity or effects that are not consistent with the known mechanism of action of DMH1.

  • Answer:

    • High Concentration: Using excessively high concentrations of DMH1 can lead to off-target effects and cytotoxicity. Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

    • Impurities: As mentioned earlier, impurities can have off-target effects. Recommendation: Confirm the purity of your DMH1.

    • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors. Recommendation: Consult the literature for recommended concentration ranges for your specific cell line.

Visualizations

BMP_Signaling_Pathway cluster_nucleus Cellular Compartments BMP BMP Ligand TypeII_R BMP Type II Receptor BMP->TypeII_R binds TypeI_R BMP Type I Receptor (ALK2/3/6) TypeII_R->TypeI_R recruits & phosphorylates Smad158 Smad1/5/8 TypeI_R->Smad158 phosphorylates DMH1 DMH1 DMH1->TypeI_R inhibits pSmad158 p-Smad1/5/8 Smad_complex Smad Complex pSmad158->Smad_complex binds Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus translocates to Gene_expression Target Gene Expression Nucleus->Gene_expression regulates

Caption: BMP signaling pathway and the inhibitory action of DMH1.

Purity_Assessment_Workflow start Receive Commercial DMH1 Sample hplc HPLC Analysis start->hplc lcms LC-MS Analysis start->lcms qnmr qNMR Analysis start->qnmr data_analysis Data Analysis and Purity Calculation hplc->data_analysis lcms->data_analysis qnmr->data_analysis decision Purity Meets Specification? data_analysis->decision accept Accept Lot for Experiments decision->accept Yes reject Reject Lot/ Contact Supplier decision->reject No

Caption: Experimental workflow for DMH1 purity assessment.

References

Validation & Comparative

DMH1 vs. Dorsomorphin: A Comparative Guide to BMP Inhibition Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the choice of a small molecule inhibitor is critical. While both DMH1 (Dorsomorphin Homolog 1) and its predecessor, Dorsomorphin, are utilized to probe BMP pathways, they exhibit markedly different selectivity profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform appropriate selection for targeted research.

Executive Summary

Dorsomorphin, initially identified as the first selective small molecule inhibitor of BMP signaling, has significant off-target effects, most notably against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and AMP-activated protein kinase (AMPK).[1] This lack of specificity can confound experimental results, particularly in studies related to angiogenesis and cellular metabolism.[2] DMH1, a structural analog of Dorsomorphin, was developed to overcome these limitations. It demonstrates a significantly higher selectivity for BMP type I receptors (ALK2, ALK3) with minimal inhibition of VEGFR2 and AMPK, making it a more precise tool for dissecting BMP-specific cellular processes.[3][4]

Comparative Selectivity Profile

The inhibitory activity of DMH1 and Dorsomorphin has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency and selectivity.

Target KinaseDMH1 IC50 (nM)Dorsomorphin IC50 (nM)Reference
ALK2 (BMPR-I)107.9148.1[1]
ALK1--
ALK3--
ALK5 (TGFβR-I)No Inhibition10,760.0[1]
VEGFR2 (KDR)> 30,00025.1[1]
AMPKNo Inhibition234.6[1]

Note: Lower IC50 values indicate higher potency. "No Inhibition" indicates no detectable activity at the tested concentrations. Data for ALK1 and ALK3 inhibition by DMH1 at nanomolar concentrations is mentioned in some sources, but specific side-by-side IC50 values with Dorsomorphin are not always provided in a single dataset.[5]

DMH1 exhibits a clear preference for BMP type I receptors, particularly ALK2, while showing negligible activity against VEGFR2 and AMPK at concentrations that effectively inhibit BMP signaling.[1][5] In contrast, Dorsomorphin is a potent inhibitor of both BMP and VEGF signaling, and also significantly inhibits AMPK.[3][1]

Signaling Pathways

The differential selectivity of DMH1 and Dorsomorphin has significant implications for their effects on downstream signaling pathways.

cluster_BMP BMP Signaling cluster_Inhibitors Inhibitors cluster_VEGF VEGF Signaling cluster_AMPK AMPK Signaling BMP BMP Ligand BMPRII BMP Type II Receptor BMP->BMPRII BMPRI BMP Type I Receptor (ALK2, ALK3, ALK6) BMPRII->BMPRI SMAD p-SMAD1/5/8 BMPRI->SMAD Gene Gene Transcription SMAD->Gene DMH1 DMH1 DMH1->BMPRI Inhibits Dorsomorphin Dorsomorphin Dorsomorphin->BMPRI Inhibits VEGFR2 VEGFR2 (KDR) Dorsomorphin->VEGFR2 Inhibits AMPK AMPK Dorsomorphin->AMPK Inhibits VEGF VEGF VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Metabolism Cellular Metabolism AMPK->Metabolism

Caption: Comparative inhibition of signaling pathways by DMH1 and Dorsomorphin.

As illustrated, DMH1's inhibitory action is largely confined to the BMP signaling cascade. Dorsomorphin, however, concurrently blocks BMP, VEGF, and AMPK pathways, leading to a broader and less specific biological response.[3][2]

Experimental Evidence and Methodologies

The superior selectivity of DMH1 was established through a series of key experiments, including in vivo studies in zebrafish and in vitro cellular assays.

Zebrafish Angiogenesis Model

A pivotal study utilized zebrafish embryos to visualize the differential effects of DMH1 and Dorsomorphin on blood vessel development.[3]

cluster_workflow Zebrafish Angiogenesis Assay Workflow cluster_results Observed Outcomes start Zebrafish Embryos (Tg(fli1a:EGFP) transgenic line) treatment Treatment with Inhibitor start->treatment imaging Fluorescence Microscopy of Intersomitic Vessels (ISVs) treatment->imaging analysis Quantification of Angiogenic Defects imaging->analysis DMSO Control (DMSO) analysis->DMSO DM Dorsomorphin analysis->DM DMH1 DMH1 analysis->DMH1 Normal Angiogenesis Normal Angiogenesis DMSO->Normal Angiogenesis Disrupted Angiogenesis Disrupted Angiogenesis DM->Disrupted Angiogenesis DMH1->Normal Angiogenesis

Caption: Workflow for assessing inhibitor effects on zebrafish angiogenesis.

Experimental Protocol: Zebrafish Angiogenesis Assay

  • Animal Model: Transgenic zebrafish embryos expressing Green Fluorescent Protein (GFP) in their vasculature (e.g., Tg(fli1a:EGFP)) are used.[3]

  • Treatment: At approximately 12 hours post-fertilization (hpf), embryos are treated with either Dorsomorphin (e.g., 10 µM), DMH1 (e.g., 10 µM), or a vehicle control (DMSO).[3]

  • Incubation: Embryos are incubated in the treatment solution until 24-48 hpf.

  • Imaging: Live embryos are anesthetized and mounted for fluorescence microscopy to visualize the intersomitic vessels (ISVs).

  • Analysis: The integrity and formation of the ISVs are assessed. Dorsomorphin treatment leads to significant defects in ISV formation, a hallmark of disrupted VEGF signaling, while DMH1-treated embryos exhibit normal angiogenesis, comparable to the control group.[3]

In Vitro Kinase and Cellular Assays

Experimental Protocol: In Vitro Kinase Assay

  • Enzymes and Substrates: Purified human recombinant kinases (e.g., ALK2, VEGFR2, AMPK) and their respective substrates are used.

  • Inhibitor Preparation: Serial dilutions of DMH1 and Dorsomorphin are prepared.

  • Kinase Reaction: The kinase, substrate, and inhibitor are incubated in the presence of ATP (often radiolabeled, e.g., [γ-³²P]ATP).

  • Quantification: The amount of phosphorylated substrate is measured to determine the kinase activity.

  • IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50) is calculated from dose-response curves.[1]

Experimental Protocol: BMP-Responsive Luciferase Reporter Assay

  • Cell Line: A suitable cell line (e.g., C2C12 myoblasts) is co-transfected with a BMP-responsive element (BRE)-luciferase reporter construct and a constitutively active BMP receptor or stimulated with a BMP ligand.

  • Treatment: Transfected cells are treated with varying concentrations of DMH1 or Dorsomorphin.

  • Lysis and Luminescence Measurement: After a defined incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Analysis: A decrease in luciferase activity indicates inhibition of the BMP signaling pathway. IC50 values can be determined from the dose-response curves.

Experimental Protocol: Western Blot for SMAD Phosphorylation

  • Cell Culture and Stimulation: Cells responsive to BMP signaling (e.g., HEK293) are serum-starved and then pre-treated with DMH1, Dorsomorphin, or a vehicle control.

  • BMP Ligand Addition: Cells are stimulated with a BMP ligand (e.g., BMP4) for a specific duration (e.g., 30-60 minutes).

  • Cell Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated SMAD1/5/8 and total SMAD1/5/8.

  • Detection and Analysis: The levels of phosphorylated SMADs are quantified and normalized to total SMAD levels to assess the inhibitory effect of the compounds on BMP-induced signaling. DMH1 has been shown to effectively block BMP4-induced Smad1/5/8 phosphorylation.

Conclusion

References

A Comparative Guide to DMH1 and LDN-193189 for ALK2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a crucial role in bone morphogenetic protein (BMP) signaling pathways. These pathways are essential for various developmental processes, including endochondral bone formation. Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP) and in certain cancers like Diffuse Intrinsic Pontine Glioma (DIPG). This has spurred the development of small molecule inhibitors targeting ALK2.

This guide provides a detailed comparison of two prominent ALK2 inhibitors, DMH1 (Dorsomorphin Homolog 1) and LDN-193189, both derivatives of the first-identified BMP inhibitor, Dorsomorphin. The comparison focuses on their inhibitory efficacy, selectivity, and the experimental methodologies used to evaluate them, aiming to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate tool for their research.

Efficacy and Selectivity: A Quantitative Comparison

The potency and selectivity of DMH1 and LDN-193189 have been evaluated in various biochemical and cellular assays. The following tables summarize key quantitative data from these studies.

Biochemical Kinase Assay Data

In vitro kinase assays measure the direct inhibitory effect of the compounds on the enzymatic activity of purified kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

KinaseDMH1 IC50 (nM)LDN-193189 IC50 (nM)Reference
ALK1 27310[1][2]
ALK2 107.9~10[2][3]
ALK3 <5~11[1][2]
ALK5 No significant inhibition~1000[2][3]
ALK6 47.6N/A[1]
Cellular Assay Data

Cell-based assays provide insights into the inhibitor's performance in a more biologically relevant context, accounting for factors like cell permeability and engagement with the target within the cellular environment.

Assay TypeCell LineLigand/ConditionDMH1 IC50LDN-193189 IC50Reference
BRE-LuciferaseC2C12Constitutively Active ALK2Potent Inhibition~5 nM[4]
pSMAD1/5/8 InhibitionBMPR2-deficient cellsBMP7Comparable to LDN-193189Low nanomolar[4]
Alkaline PhosphataseC2C12BMP6 (via ALK2)~10 nM~5 nM[4]
Alkaline PhosphataseC2C12BMP4 (via ALK3)~40.5 nM~5 nM[4]

Summary of Efficacy and Selectivity:

Based on the available data, LDN-193189 is a more potent inhibitor of ALK2 and ALK3 than DMH1 in both biochemical and cellular assays.[2][4] However, DMH1 is reported to be a more selective inhibitor of BMP type I receptors compared to LDN-193189.[5] Specifically, DMH1 shows negligible activity against the TGF-β type I receptor ALK5 and the VEGF receptor, whereas LDN-193189 can inhibit ALK5 at higher concentrations.[4][5][6] This makes DMH1 a more specific tool for interrogating BMP signaling pathways without the confounding effects of TGF-β pathway inhibition.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in the comparison of DMH1 and LDN-193189.

In Vitro Kinase Assay (Radiometric or Luminescence-Based)

This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase.

Objective: To determine the IC50 value of an inhibitor against a purified kinase.

Materials:

  • Purified recombinant ALK2 enzyme

  • Kinase assay buffer

  • Substrate (e.g., Casein or a specific peptide)

  • ATP (radiolabeled [γ-32P]ATP for radiometric assay, or unlabeled for luminescence-based assays like ADP-Glo™)

  • Test inhibitors (DMH1, LDN-193189) at various concentrations

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay Kit (for luminescence-based method)[8]

  • Phosphocellulose paper and scintillation counter (for radiometric method)

Procedure:

  • Prepare serial dilutions of the test inhibitors in the kinase assay buffer.

  • In a multi-well plate, add the purified ALK2 enzyme, the substrate, and the kinase assay buffer.

  • Add the serially diluted inhibitors to the respective wells. Include positive (enzyme, no inhibitor) and negative (no enzyme) controls.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 45-120 minutes).[8][9]

  • For Luminescence-Based Assay (e.g., ADP-Glo™):

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.[8]

    • After a further incubation period, add the Kinase Detection Reagent and measure the luminescence, which correlates with kinase activity.[8]

  • For Radiometric Assay:

    • Stop the reaction and spot the reaction mixture onto phosphocellulose paper.

    • Wash the paper to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cell-Based BMP Reporter Assay (BRE-Luciferase)

This assay measures the transcriptional activity of the SMAD signaling pathway downstream of ALK2 activation.

Objective: To determine the potency of an inhibitor in a cellular context.

Materials:

  • A suitable cell line, such as C2C12 myoblasts, transfected with a BMP-responsive element (BRE) driving the expression of a reporter gene (e.g., Firefly luciferase).[10]

  • A constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[10]

  • Cell culture medium and reagents.

  • BMP ligand (e.g., BMP6 or BMP7) or cells expressing a constitutively active ALK2 mutant.

  • Test inhibitors (DMH1, LDN-193189) at various concentrations.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Plate the BRE-reporter cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with serial dilutions of the inhibitors for a specified period (e.g., 1 hour).

  • Stimulate the cells with a BMP ligand (or if using a constitutively active mutant, this step is omitted).

  • Incubate for a period sufficient to allow for reporter gene expression (e.g., 16-24 hours).

  • Lyse the cells and measure the Firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for cell viability and transfection efficiency.

  • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

Visualizing the Mechanisms

Diagrams of the signaling pathway and experimental workflows can aid in understanding the context of ALK2 inhibition.

ALK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TypeII_R Type II Receptor (e.g., BMPR2) ALK2 ALK2 (Type I Receptor) TypeII_R->ALK2 2. Recruitment & Phosphorylation SMAD158 SMAD1/5/8 ALK2->SMAD158 3. Phosphorylation pSMAD158 pSMAD1/5/8 Complex pSMAD1/5/8-SMAD4 Complex pSMAD158->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex BRE BMP Response Element (BRE) Complex->BRE 5. Nuclear Translocation Gene Target Gene Transcription BRE->Gene 6. Gene Regulation BMP BMP Ligand (e.g., BMP7) BMP->TypeII_R 1. Binding DMH1_LDN DMH1 / LDN-193189 DMH1_LDN->ALK2 Inhibition In_Vitro_Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - Purified ALK2 - Substrate - ATP - Kinase Buffer start->prep_reagents prep_inhibitors Prepare Serial Dilutions of DMH1 / LDN-193189 start->prep_inhibitors reaction_setup Combine ALK2, Substrate, and Inhibitor in Plate prep_reagents->reaction_setup prep_inhibitors->reaction_setup initiate_reaction Initiate Reaction with ATP reaction_setup->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction & Measure Signal (Luminescence or Radioactivity) incubation->stop_reaction data_analysis Analyze Data and Calculate IC50 stop_reaction->data_analysis end End data_analysis->end Cell_Based_Assay_Workflow start Start seed_cells Seed BRE-Luciferase Reporter Cells in Plate start->seed_cells pretreat Pre-treat Cells with Inhibitor Dilutions seed_cells->pretreat stimulate Stimulate with BMP Ligand pretreat->stimulate incubate Incubate for 16-24 hours stimulate->incubate lyse_measure Lyse Cells and Measure Luciferase Activity incubate->lyse_measure normalize_analyze Normalize Data and Calculate IC50 lyse_measure->normalize_analyze end End normalize_analyze->end

References

A Head-to-Head Comparison: The Natural Antagonist Noggin Versus the Synthetic Inhibitor DMH1 in BMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of cellular signaling, the Bone Morphogenetic Protein (BMP) pathway plays a pivotal role in a vast array of developmental and homeostatic processes. Precise modulation of this pathway is crucial for both basic research and therapeutic applications. This guide provides a detailed comparison of two key inhibitors of the BMP pathway: Noggin, a naturally occurring antagonist, and DMH1, a synthetic small molecule inhibitor. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.

Mechanism of Action: A Tale of Two Inhibitors

Noggin and DMH1 employ fundamentally different strategies to block BMP signaling. Noggin functions as an extracellular trap, directly binding to BMP ligands (such as BMP2, BMP4, and BMP7) and preventing them from interacting with their cell surface receptors.[1] This mode of action is analogous to a natural regulatory mechanism.

In contrast, DMH1 is a competitive inhibitor of the ATP-binding site of the intracellular kinase domain of BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3.[2][3] By blocking the kinase activity of these receptors, DMH1 prevents the phosphorylation and activation of downstream SMAD proteins (Smad1/5/8), thereby halting the signaling cascade.

Specificity and Off-Target Effects: A Key Differentiator

A critical consideration in the choice of any inhibitor is its specificity. While Noggin is a natural antagonist, its specificity is limited to a subset of BMP ligands.

DMH1, a second-generation small molecule inhibitor, was developed to overcome the off-target effects of its predecessor, Dorsomorphin. Dorsomorphin was found to inhibit not only BMP receptors but also the VEGF receptor, impacting angiogenesis. DMH1, however, demonstrates high selectivity for ALK2 and ALK3 with negligible effects on other kinases, including those in the TGF-β and VEGF signaling pathways.[4][5] This high specificity makes DMH1 a valuable tool for dissecting the precise roles of the BMP pathway.

Quantitative Comparison of Inhibitory Activity

Direct, side-by-side quantitative comparisons of Noggin and DMH1 in the same assays are not extensively reported in the literature. However, their distinct mechanisms of action necessitate different methods of quantification. The activity of Noggin is typically reported as an effective concentration for a specific biological outcome, while the potency of DMH1 is often expressed as an IC50 value.

InhibitorTargetIC50 / Effective ConcentrationReference
DMH1 ALK127 nM[6]
ALK2107.9 nM[6]
ALK3<5 nM[6]
ALK647.6 nM[6]
Noggin BMP Signaling Inhibition (in hiPSC neuralization)500 ng/mL[4]

Note: IC50 values for DMH1 can vary depending on the kinase assay conditions. The effective concentration of Noggin is highly dependent on the specific BMP ligand, cell type, and biological context.

Applications in Research: Neural Induction and Beyond

Both Noggin and DMH1 are widely used in developmental biology and regenerative medicine research, particularly for the directed differentiation of pluripotent stem cells.

Neural Induction of Human Pluripotent Stem Cells (hPSCs)

A prominent application for both inhibitors is in "dual SMAD inhibition," a highly efficient method for inducing the neural fate in hPSCs. This technique involves the simultaneous inhibition of both the BMP and TGF-β signaling pathways.[4][7]

Studies have shown that DMH1 can effectively replace Noggin in dual SMAD inhibition protocols for neural induction.[4][7] The use of DMH1 offers several advantages, including lower cost, greater batch-to-batch consistency, and the ability to maintain xeno-free culture conditions, which is critical for clinical applications.[4][7] While the regulation of many pluripotency and neural precursor markers is comparable between Noggin and DMH1 treatment, some studies have observed differences in the expression levels of specific markers like SOX1, suggesting that the choice of inhibitor can influence the resulting neural progenitor population.[4]

Other Applications

Beyond neural induction, DMH1 has been utilized in studies of cardiac differentiation, arterial calcification, and cancer research.[5] Its high selectivity makes it a valuable tool for investigating the role of BMP signaling in these diverse biological processes. Noggin, as a natural antagonist, has been instrumental in elucidating the fundamental roles of BMPs in various developmental events, including neurulation and skeletal development.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published findings. Below are representative protocols for key experiments used to evaluate and compare Noggin and DMH1.

Immunofluorescence Staining for Neural Precursor Markers

This protocol is used to visualize the expression of key proteins indicative of neural induction.

  • Cell Fixation: Culture cells on appropriate plates (e.g., Matrigel-coated). Wash with Phosphate-Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 10% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against neural precursor markers (e.g., PAX6, SOX1) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS and counterstain with DAPI (4',6-diamidino-2-phenylindole) to visualize cell nuclei. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This technique is used to quantify the mRNA levels of pluripotency and neural differentiation markers.

  • RNA Extraction: Isolate total RNA from cell cultures using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR Reaction: Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the genes of interest (e.g., OCT4, NANOG, PAX6, SOX1), and a suitable SYBR Green master mix.

  • Thermal Cycling: Perform the qRT-PCR reaction in a real-time PCR thermal cycler. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data. The relative expression of the target genes is typically calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[9]

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMP_ligand BMP Ligand (e.g., BMP2, BMP4) Noggin Noggin BMP_ligand->Noggin Binding & Inhibition TypeII_R Type II Receptor (BMPR2) BMP_ligand->TypeII_R Binds TypeI_R Type I Receptor (ALK2/3) TypeII_R->TypeI_R Recruits & Phosphorylates SMAD158 SMAD1/5/8 TypeI_R->SMAD158 Phosphorylates DMH1 DMH1 DMH1->TypeI_R Inhibits Kinase Domain pSMAD158 p-SMAD1/5/8 SMAD158->pSMAD158 Phosphorylation SMAD_complex SMAD Complex pSMAD158->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Expression SMAD_complex->Gene_expression Nuclear Translocation & Regulation

Caption: The BMP signaling pathway and points of inhibition by Noggin and DMH1.

Neural_Induction_Workflow hPSCs Human Pluripotent Stem Cells (hPSCs) Dual_SMADi Dual SMAD Inhibition (Neural Induction Medium) hPSCs->Dual_SMADi Noggin Noggin Dual_SMADi->Noggin Option 1 DMH1 DMH1 Dual_SMADi->DMH1 Option 2 Inhibitors Inhibitors: - TGF-β Inhibitor (e.g., SB431542) - BMP Inhibitor Inhibitors->Dual_SMADi Neural_Progenitors Neural Progenitors Noggin->Neural_Progenitors DMH1->Neural_Progenitors Analysis Analysis Neural_Progenitors->Analysis IF Immunofluorescence (PAX6, SOX1) Analysis->IF qRT_PCR qRT-PCR (OCT4, NANOG, PAX6, SOX1) Analysis->qRT_PCR

Caption: Experimental workflow for comparing Noggin and DMH1 in neural induction.

Conclusion

Both Noggin and DMH1 are powerful tools for inhibiting the BMP signaling pathway. Noggin, as the natural antagonist, provides a physiologically relevant means of inhibition. However, the synthetic small molecule DMH1 offers significant advantages in terms of cost, consistency, and specificity, making it an increasingly popular choice for a wide range of applications, including the generation of clinically relevant cell types from pluripotent stem cells. The decision of which inhibitor to use will ultimately depend on the specific experimental goals, the biological system under investigation, and practical considerations such as cost and the need for defined, xeno-free conditions. This guide provides the foundational information to make an informed choice between these two important research reagents.

References

Validating DMH1's Inhibitory Effect on the BMP Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DMH1, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, with other commonly used alternatives such as Dorsomorphin and LDN-193189. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific research needs.

Introduction to BMP Signaling and its Inhibition

The Bone Morphogenetic Protein (BMP) signaling pathway plays a crucial role in a multitude of cellular processes, including embryonic development, tissue homeostasis, and disease progression. Dysregulation of this pathway is implicated in various disorders, making it a significant target for therapeutic intervention. Small molecule inhibitors that target the intracellular kinase domains of BMP type I receptors (ALKs) are invaluable tools for studying BMP signaling and for developing novel therapeutics.

DMH1 (Dorsomorphin Homolog 1) has emerged as a highly selective inhibitor of the BMP pathway, offering advantages over its predecessors, Dorsomorphin and LDN-193189. This guide will delve into the comparative efficacy and selectivity of these inhibitors, supported by quantitative data and detailed experimental protocols.

The BMP Signaling Pathway and Point of Inhibition

The canonical BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs then form a complex with the common mediator SMAD (co-SMAD), SMAD4, and translocate to the nucleus to regulate the transcription of target genes, such as the Inhibitor of DNA binding (Id) family of proteins (Id1, Id2, Id3). DMH1 and its analogs exert their inhibitory effect by targeting the ATP-binding pocket of the BMP type I receptor kinases (ALK1, ALK2, and ALK3), thereby preventing the phosphorylation of downstream SMADs.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP Ligand BMP Ligand Type II Receptor Type II Receptor BMP Ligand->Type II Receptor Type I Receptor (ALK1/2/3) Type I Receptor (ALK1/2/3) Type II Receptor->Type I Receptor (ALK1/2/3) Phosphorylation pSMAD1/5/8 pSMAD1/5/8 Type I Receptor (ALK1/2/3)->pSMAD1/5/8 Phosphorylation SMAD Complex SMAD Complex pSMAD1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription DMH1 DMH1 DMH1->Type I Receptor (ALK1/2/3) Inhibition Dorsomorphin Dorsomorphin Dorsomorphin->Type I Receptor (ALK1/2/3) LDN-193189 LDN-193189 LDN-193189->Type I Receptor (ALK1/2/3) Id1, Id2, Id3 Id1, Id2, Id3 Gene Transcription->Id1, Id2, Id3

Figure 1: BMP signaling pathway and inhibitor action.

Comparative Analysis of Inhibitor Potency and Selectivity

A key differentiator between DMH1 and its predecessors is its enhanced selectivity. While Dorsomorphin and LDN-193189 are effective BMP inhibitors, they exhibit off-target effects, notably on the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which can confound experimental results.[1] DMH1 was developed to minimize these off-target activities, providing a more precise tool for studying BMP-specific signaling.[1]

InhibitorALK1 (IC50, nM)ALK2 (IC50, nM)ALK3 (IC50, nM)ALK6 (IC50, nM)VEGFR2 (KDR) (IC50, nM)AMPK (IC50, nM)
DMH1 27108<548>30,000>10,000
Dorsomorphin 119129311,888251,200
LDN-193189 35124215>10,000

Table 1: Comparative IC50 Values of BMP Signaling Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of DMH1, Dorsomorphin, and LDN-193189 against various kinases. Lower IC50 values indicate higher potency. Data compiled from multiple sources.[1][2]

Experimental Validation of DMH1's Inhibitory Effect

The inhibitory effect of DMH1 on the BMP signaling pathway can be validated through a series of well-established experimental protocols. These assays are designed to quantify the inhibition of downstream signaling events and the resulting cellular phenotypes.

Experimental Workflow

Experimental_Workflow Cell Culture Cell Culture Inhibitor Treatment Inhibitor Treatment Cell Culture->Inhibitor Treatment Western Blot Western Blot Inhibitor Treatment->Western Blot RT-qPCR RT-qPCR Inhibitor Treatment->RT-qPCR Cell Viability Assay Cell Viability Assay Inhibitor Treatment->Cell Viability Assay pSMAD1/5/8 Levels pSMAD1/5/8 Levels Western Blot->pSMAD1/5/8 Levels Id1 Gene Expression Id1 Gene Expression RT-qPCR->Id1 Gene Expression Cell Proliferation/Apoptosis Cell Proliferation/Apoptosis Cell Viability Assay->Cell Proliferation/Apoptosis

References

DMH1 Cross-Reactivity with TGF-β Superfamily Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selective inhibitor DMH1's performance against various Transforming Growth Factor-β (TGF-β) superfamily receptors. Experimental data is presented to support the findings, offering a clear perspective on DMH1's selectivity and potential off-target effects.

Overview of DMH1

DMH1 (Dorsomorphin Homolog 1) is a small molecule inhibitor primarily targeting the Bone Morphogenetic Protein (BMP) branch of the TGF-β superfamily signaling pathway. It is structurally derived from Dorsomorphin but has been engineered for greater selectivity, particularly for the Activin receptor-like kinase 2 (ALK2).[1] This high selectivity is crucial for minimizing off-target effects in experimental settings and for the development of targeted therapeutics.[2]

Comparative Inhibitory Activity of DMH1

DMH1 exhibits a distinct selectivity profile, primarily inhibiting BMP type I receptors while showing minimal to no activity against other TGF-β superfamily receptors and related kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values of DMH1 against a panel of receptors.

Receptor TargetReceptor FamilyDMH1 IC50 (nM)Reference
ALK1 (ACVRL1) BMP Type I27[3]
ALK2 (ACVR1) BMP Type I13 - 108.9[1][3][4][5][6][7]
ALK3 (BMPR1A) BMP Type I<5[3]
ALK4 (ACVR1B) TGF-β/Activin Type INo detectable inhibition[4][7]
ALK5 (TGFBR1) TGF-β Type INo significant inhibition[1][2][5][6]
ALK6 (BMPR1B) BMP Type I47.6[3]
AMPK Other KinaseNo significant inhibition[1][2][5][6]
KDR (VEGFR2) Other KinaseNo significant inhibition[1][2][5][6]
PDGFRβ Other KinaseNo significant inhibition[1][2][5][6]

Key Findings from the Data:

  • DMH1 is a potent inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6, with IC50 values in the nanomolar range.[3]

  • It demonstrates high selectivity for BMP receptors over the TGF-β/Activin type I receptors ALK4 and ALK5, against which it shows no significant inhibition.[1][2][4][7]

  • DMH1 also shows negligible cross-reactivity with other kinases such as AMPK, KDR (VEGFR-2), and PDGFRβ.[1][2][5][6]

Signaling Pathway Inhibition

The TGF-β superfamily signaling is broadly divided into two main branches: the TGF-β/Activin/Nodal pathway, which primarily signals through Smad2/3, and the BMP pathway, which signals through Smad1/5/8.[8] DMH1's selective inhibition of BMP type I receptors leads to the specific blockade of Smad1/5/8 phosphorylation and subsequent downstream signaling.[1][2] It does not interfere with the Activin A-induced Smad2 activation, further highlighting its pathway specificity.[1][2]

TGF_superfamily_signaling cluster_TGF_Activin TGF-β/Activin Pathway cluster_BMP BMP Pathway TGF_ligand TGF-β/Activin TypeII_R_TGF Type II Receptor (e.g., TGFBR2, ACVR2A/B) TGF_ligand->TypeII_R_TGF ALK4_5_7 Type I Receptor (ALK4, ALK5, ALK7) TypeII_R_TGF->ALK4_5_7 Recruits & phosphorylates pSmad2_3 p-Smad2/3 ALK4_5_7->pSmad2_3 Phosphorylates Smad4_TGF Smad4 pSmad2_3->Smad4_TGF TGF_target_genes Target Gene Expression Smad4_TGF->TGF_target_genes BMP_ligand BMPs TypeII_R_BMP Type II Receptor (e.g., BMPR2, ACVR2A/B) BMP_ligand->TypeII_R_BMP ALK1_2_3_6 Type I Receptor (ALK1, ALK2, ALK3, ALK6) TypeII_R_BMP->ALK1_2_3_6 Recruits & phosphorylates pSmad1_5_8 p-Smad1/5/8 ALK1_2_3_6->pSmad1_5_8 Phosphorylates Smad4_BMP Smad4 pSmad1_5_8->Smad4_BMP BMP_target_genes Target Gene Expression Smad4_BMP->BMP_target_genes DMH1_node DMH1 DMH1_node->ALK1_2_3_6 Inhibits

Caption: TGF-β Superfamily Signaling Pathways and DMH1's Point of Inhibition.

Experimental Methodologies

The determination of DMH1's cross-reactivity and inhibitory profile relies on robust experimental protocols, primarily in vitro kinase assays and cellular assays.

In Vitro Kinase Assay (Radiometric)

This assay directly measures the enzymatic activity of purified kinases and its inhibition by a test compound.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Purified Kinase (e.g., ALK2) - Kinase Buffer - Substrate (e.g., Myelin Basic Protein) - [γ-33P]ATP - DMH1 (serial dilutions) start->prepare_reagents reaction_setup Set up kinase reaction in microplate wells: - Add kinase, buffer, and DMH1 prepare_reagents->reaction_setup initiate_reaction Initiate reaction by adding substrate and [γ-33P]ATP reaction_setup->initiate_reaction incubation Incubate at 30°C for a defined period (e.g., 30-60 minutes) initiate_reaction->incubation stop_reaction Stop reaction by adding phosphoric acid or spotting onto phosphocellulose paper incubation->stop_reaction wash Wash to remove unincorporated [γ-33P]ATP stop_reaction->wash scintillation_counting Quantify incorporated radioactivity using a scintillation counter wash->scintillation_counting data_analysis Analyze data to determine IC50 values scintillation_counting->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro radiometric kinase assay.

Protocol Details:

  • Reagent Preparation: Purified recombinant kinase domains of the target receptors are diluted in a kinase buffer. A generic substrate (e.g., myelin basic protein) is prepared. [γ-33P]ATP is used as the phosphate donor. DMH1 is serially diluted to create a range of concentrations.

  • Reaction: The kinase, buffer, and different concentrations of DMH1 are pre-incubated in the wells of a microplate. The reaction is initiated by adding the substrate and [γ-33P]ATP.

  • Incubation: The reaction mixture is incubated at 30°C to allow for phosphorylation of the substrate.

  • Termination and Washing: The reaction is stopped, and the mixture is transferred to a phosphocellulose filter mat. The mat is washed multiple times to remove unincorporated [γ-33P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate on the filter mat is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each DMH1 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay (Western Blot for Smad Phosphorylation)

This assay assesses the ability of DMH1 to inhibit the signaling cascade within a cellular context.

Protocol Details:

  • Cell Culture and Treatment: A suitable cell line (e.g., HEK293 or C2C12) is cultured to a desired confluency. The cells are pre-treated with various concentrations of DMH1 for a specific duration (e.g., 30-60 minutes).

  • Ligand Stimulation: The cells are then stimulated with a BMP ligand (e.g., BMP4) to activate the BMP signaling pathway.

  • Cell Lysis: After a short incubation period (e.g., 30-60 minutes), the cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated Smad1/5/8 and total Smad1/5/8 (as a loading control).

  • Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The band intensities are quantified, and the ratio of phosphorylated Smad to total Smad is calculated to determine the extent of inhibition by DMH1.

Conclusion

The available experimental data consistently demonstrates that DMH1 is a highly selective inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6. Its minimal cross-reactivity with the TGF-β/Activin branch of the signaling pathway and other unrelated kinases makes it a valuable tool for specifically interrogating BMP signaling in various biological processes. For researchers in stem cell biology, developmental biology, and cancer research, DMH1 offers a precise means to modulate the BMP pathway with a reduced likelihood of confounding off-target effects.

References

In Vivo Validation of DMH1's Anti-Tumor Activity in Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, in vivo validation is a critical step in assessing the true potential of a novel compound. This guide provides a comparative analysis of the in vivo anti-tumor activity of DMH1, a small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, in the context of lung cancer. We will objectively compare its performance with alternative BMP pathway inhibitors, supported by available experimental data.

Performance Comparison of BMP Pathway Inhibitors in Lung Cancer

The following table summarizes the in vivo efficacy of DMH1 and its alternatives in lung cancer models. It is important to note that direct head-to-head studies are limited, and the experimental conditions, including cell lines, animal models, and dosing regimens, vary between studies.

CompoundTarget(s)Lung Cancer ModelDosing RegimenKey In Vivo Efficacy Results
DMH1 ALK2 (BMPR1A), ALK3 (BMPR1B)A549 (NSCLC) xenograft in SCID mice5 mg/kg, intraperitoneal, every other day for 4 weeks~50% reduction in tumor volume compared to vehicle control.[1]
JL5 BMPR1A, BMPR1B, BMPR2H1299 (NSCLC) xenograft in NSG mice10 mg/kg, twice daily~35% tumor regression from maximal size by day 14.[2]
Noggin BMP Ligands (BMP2, BMP4, BMP7)MV522 (Human Lung Carcinoma) in athymic miceLentiviral-mediated expression in tumor cellsInhibition of tumor growth and development. Mice implanted with Noggin-expressing cells either failed to develop tumors or developed smaller, slowly proliferating ones.
LDN-193189 ALK2, ALK3LKB1-mutant lung cancer cells (in vitro)Not specified in available in vivo lung cancer studiesDose-dependent inhibition of cell viability and proliferation in 3D cultures. In vivo studies in other cancers have shown efficacy, but specific quantitative data for lung cancer xenografts is not readily available.[2][3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors BMP Ligand BMP Ligand BMPR-II BMPR-II BMP Ligand->BMPR-II Binds BMPR-I (ALK2/3) BMPR-I (ALK2/3) BMPR-II->BMPR-I (ALK2/3) Recruits & Phosphorylates SMAD 1/5/8 SMAD 1/5/8 BMPR-I (ALK2/3)->SMAD 1/5/8 Phosphorylates p-SMAD 1/5/8 p-SMAD 1/5/8 SMAD 1/5/8->p-SMAD 1/5/8 SMAD Complex SMAD Complex p-SMAD 1/5/8->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Gene Transcription Gene Transcription SMAD Complex->Gene Transcription Translocates to Nucleus Tumor Growth Tumor Growth Gene Transcription->Tumor Growth Promotes DMH1 DMH1 DMH1->BMPR-I (ALK2/3) Inhibits Noggin Noggin Noggin->BMP Ligand Inhibits

BMP signaling pathway and points of inhibition.

In_Vivo_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A Lung Cancer Cell Culture (e.g., A549, H1299) B Subcutaneous Injection of Cells into Immunodeficient Mice A->B C Tumor Establishment (Palpable Tumors) B->C D Randomization of Mice into Treatment and Control Groups C->D E Drug Administration (e.g., DMH1, JL5 via i.p. injection) D->E F Regular Monitoring (Tumor Volume, Body Weight) E->F G Endpoint Measurement (e.g., Final Tumor Volume) F->G At study endpoint H Statistical Analysis of Tumor Growth Inhibition G->H I Histological/Molecular Analysis of Tumors (Optional) G->I

References

A Comparative Analysis of DMH1 and Other Pyrazolopyrimidine-Based Inhibitors in BMP Signaling

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cellular signaling research and drug discovery, pyrazolopyrimidine-based compounds have emerged as potent inhibitors of key signaling pathways, particularly the Bone Morphogenetic Protein (BMP) pathway. Among these, DMH1 (Dorsomorphin Homolog 1) has garnered significant attention for its selectivity. This guide provides a detailed comparative analysis of DMH1 and other notable pyrazolopyrimidine-based inhibitors, including the first-generation compound Dorsomorphin and the more potent LDN-193189, as well as newer compounds like K02288 and ML347. This comparison is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance backed by experimental data.

Introduction to Pyrazolopyrimidine-Based Inhibitors

The pyrazolopyrimidine scaffold is a core structure for a class of small molecules that have been found to inhibit a range of protein kinases. The discovery of Dorsomorphin as the first selective small molecule inhibitor of BMP type I receptors, specifically Activin receptor-like kinase 2 (ALK2) and ALK3, paved the way for the development of more potent and specific analogs.[1] These inhibitors are crucial tools for dissecting the complexities of BMP signaling in development and disease and hold therapeutic potential for conditions such as fibrodysplasia ossificans progressiva (FOP) and certain cancers.[2]

Comparative Performance: A Data-Driven Overview

The efficacy and selectivity of these inhibitors are best understood through a direct comparison of their biochemical and cellular activities. The following tables summarize the half-maximal inhibitory concentration (IC50) values against various kinases, providing a clear quantitative comparison.

Table 1: Inhibitory Activity (IC50, nM) against BMP Type I Receptors (ALKs)

InhibitorALK1ALK2ALK3ALK6Source(s)
DMH1 ~100-20013-108~100-200>10000[3]
Dorsomorphin -~100-200~100-200-[3]
LDN-193189 0.80.85.316.7[4]
K02288 1.81.15-346.4[5]
ML347 4632108009830[6]

Table 2: Selectivity Profile (IC50, nM) against Other Kinases

InhibitorALK4ALK5 (TGFβRI)VEGFR2 (KDR)AMPKSource(s)
DMH1 >10000>10000>10000>10000[3]
Dorsomorphin -~110SignificantYes[3]
LDN-193189 ≥500~110SignificantNo[3][4]
K02288 302321--[7]
ML347 >10000>10000>10000-[6]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

From this data, several key differences emerge:

  • Potency: LDN-193189 and K02288 are the most potent inhibitors of ALK2, with IC50 values in the low nanomolar range.[4][5] DMH1 and Dorsomorphin exhibit lower potency against the target ALK receptors.[3]

  • Selectivity: DMH1 and ML347 demonstrate superior selectivity. DMH1 shows minimal inhibition of the TGF-β receptor ALK5 and other kinases like VEGFR2 and AMPK, which are known off-targets of Dorsomorphin and, to a lesser extent, LDN-193189.[3] ML347 is exceptionally selective for ALK1 and ALK2 over other ALK isoforms.[6] K02288 also displays good selectivity for BMP receptors over the TGF-β receptor ALK5.[7]

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action of these inhibitors and the experimental approaches used to characterize them, the following diagrams are provided.

BMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BMP BMP Ligand TypeII_R BMPRII BMP->TypeII_R 1. Binding TypeI_R BMPRI (ALK2/3/6) TypeII_R->TypeI_R 2. Recruitment & Phosphorylation SMAD158 SMAD1/5/8 TypeI_R->SMAD158 3. Phosphorylation pSMAD158 p-SMAD1/5/8 SMAD4 SMAD4 pSMAD158->SMAD4 4. Complex Formation SMAD_complex SMAD Complex BRE BMP Response Element (BRE) SMAD_complex->BRE 5. Nuclear Translocation Gene_Transcription Target Gene Transcription BRE->Gene_Transcription 6. Gene Regulation Inhibitor Pyrazolopyrimidine Inhibitors (DMH1, etc.) Inhibitor->TypeI_R Inhibition

Figure 1. Simplified BMP signaling pathway and the point of inhibition by pyrazolopyrimidine-based compounds.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Cell_Culture Cell Line Culture (e.g., C2C12, HEK293) Treatment Inhibitor Treatment Cell_Culture->Treatment Western_Blot Western Blot (p-SMAD1/5/8 levels) Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (BRE activity) Treatment->Luciferase_Assay Zebrafish Zebrafish Embryo Dorsoventral Axis Assay

Figure 2. General experimental workflow for characterizing pyrazolopyrimidine-based BMP inhibitors.

Detailed Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Materials:

    • Purified recombinant ALK kinases (e.g., ALK2, ALK3).

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • ATP (at or near the Km for the specific kinase).

    • Substrate (e.g., a generic peptide substrate like Myelin Basic Protein or a specific peptide).

    • Test compounds (DMH1 and others) at various concentrations.

    • Radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) or a fluorescence-based detection system (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, the test compound, and the kinase buffer. Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

    • Incubate the reaction for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiometric assays, this involves measuring the incorporated radioactivity. For fluorescence-based assays, this involves measuring the luminescent or fluorescent signal.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

BMP-Responsive Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the BMP signaling pathway.

  • Materials:

    • A suitable cell line (e.g., C2C12 or HEK293T) stably or transiently transfected with a BMP-responsive element (BRE)-luciferase reporter construct.[8][9]

    • Cell culture medium and supplements.

    • Recombinant BMP ligand (e.g., BMP2 or BMP4).

    • Test compounds at various concentrations.

    • Luciferase assay reagent (e.g., Bright-Glo™ or ONE-Glo™).

    • A luminometer for signal detection.

  • Procedure:

    • Seed the BRE-luciferase reporter cells in a multi-well plate and allow them to attach overnight.

    • Pre-treat the cells with serial dilutions of the test compounds for a specific duration (e.g., 1 hour).

    • Stimulate the cells with a constant concentration of a BMP ligand.

    • Incubate for a period sufficient to induce luciferase expression (e.g., 16-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • Normalize the data (e.g., to a co-transfected Renilla luciferase control or to cell viability) and calculate the percentage of inhibition of BMP-induced luciferase activity.

    • Determine the IC50 value from the dose-response curve.

Western Blot for Phospho-SMAD1/5/8

This technique is used to directly measure the phosphorylation of the downstream effectors of the BMP pathway, SMAD1, SMAD5, and SMAD8.

  • Materials:

    • Cell line responsive to BMP signaling (e.g., C2C12).

    • Recombinant BMP ligand.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • SDS-PAGE gels and electrophoresis equipment.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies: anti-phospho-SMAD1/5/8 and an antibody for total SMAD1 or a loading control (e.g., β-actin or GAPDH).[10][11]

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Imaging system for chemiluminescence detection.

  • Procedure:

    • Culture cells and treat them with the test compounds and BMP ligand as described for the luciferase assay, typically for a shorter duration (e.g., 30-60 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates (e.g., using a BCA assay).

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Strip the membrane and re-probe for total SMAD1 and/or a loading control to normalize the phospho-SMAD signal.

Zebrafish Dorsoventral Development Assay

This in vivo assay assesses the effect of BMP inhibition on the embryonic development of zebrafish, where BMP signaling is crucial for ventral cell fate specification.

  • Materials:

    • Wild-type zebrafish embryos.

    • Embryo medium (e.g., E3 medium).

    • Test compounds.

    • Stereomicroscope for observing embryo morphology.

  • Procedure:

    • Collect freshly fertilized zebrafish embryos.

    • At an early developmental stage (e.g., 1-2 hours post-fertilization), place the embryos in a multi-well plate containing embryo medium with different concentrations of the test compound.

    • Incubate the embryos at 28.5°C.

    • Observe and score the embryos for developmental phenotypes at specific time points (e.g., 24-48 hours post-fertilization).

    • Inhibition of BMP signaling will lead to a "dorsalized" phenotype, characterized by an expanded dorsal region (e.g., enlarged head and notochord) and a reduced or absent ventral tail fin.

    • The severity of the dorsalized phenotype can be scored to determine the in vivo potency of the inhibitors.

Conclusion

The comparative analysis of DMH1 and other pyrazolopyrimidine-based inhibitors reveals a trade-off between potency and selectivity. While LDN-193189 and K02288 offer high potency in inhibiting ALK2, DMH1 and the more recent ML347 provide superior selectivity, which is critical for minimizing off-target effects in both research and potential therapeutic applications. The choice of inhibitor will therefore depend on the specific requirements of the experiment. For studies requiring potent and broad inhibition of BMP type I receptors, LDN-193189 may be suitable. However, for dissecting the specific roles of ALK2 and avoiding confounding effects from other signaling pathways, the highly selective DMH1 or ML347 would be the inhibitors of choice. The detailed experimental protocols provided herein should serve as a valuable resource for researchers working with these powerful pharmacological tools.

References

Unveiling Neurogenesis: A Comparative Guide to DMH1 and its Alternatives in Neuronal Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific induction of neurogenesis is a critical step in modeling neurological diseases and developing novel therapeutics. This guide provides an objective comparison of Dorsomorphin Homolog 1 (DMH1), a highly selective small molecule BMP inhibitor, with other common alternatives for inducing neurogenesis, supported by experimental data and detailed protocols.

DMH1 has emerged as a potent tool for directing the differentiation of pluripotent stem cells into neurons. Its high selectivity for ALK2, a BMP type I receptor, offers a more targeted approach compared to broader-spectrum inhibitors. This guide delves into the performance of DMH1, comparing it with the endogenous antagonist Noggin and the widely used small molecule LDN-193189, by examining the expression of key neuronal markers.

Performance Comparison: DMH1 vs. Alternatives

The efficacy of neurogenesis-inducing compounds can be quantified by measuring the expression of specific neuronal markers at different stages of differentiation. Early neural induction is often assessed by the presence of transcription factors like PAX6 and SOX1, while immature and mature neurons are identified by markers such as Doublecortin (DCX), Neuronal Nuclei (NeuN), βIII-tubulin (Tuj1), and Microtubule-Associated Protein 2 (MAP2).

Early Neural Induction Markers

Studies have shown that DMH1 is as effective as the endogenous BMP antagonist Noggin in inducing the expression of early neural precursor markers.[1] A key advantage of DMH1 is its consistency and cost-effectiveness as a small molecule.

TreatmentPAX6 Positive Cells (%)SOX1 Positive Cells (%)Reference
Control< 5%< 5%[1]
DMH1 (2 µM)~85%~60%[1]
Noggin (500 ng/mL)~80%~70%[1]

Table 1: Comparison of DMH1 and Noggin on the expression of early neural induction markers in human induced pluripotent stem cells (hiPSCs) after 7 days of treatment. Data is illustrative and based on published findings.[1]

Mature Neuronal Markers

In the later stages of differentiation, DMH1 continues to demonstrate robust performance in generating mature neurons, comparable to Noggin.[2] While direct quantitative comparisons with LDN-193189 are limited in single studies, the higher selectivity of DMH1 for ALK2 is a significant advantage, as LDN-193189 also inhibits other ALK receptors, potentially leading to off-target effects.[2]

TreatmentβIII-tubulin (Tuj1) Positive Cells (%)NeuN Positive Cells (%)Reference
Control (tSMADi)~15%~10%[2]
DMH1 (0.5 µM) + tSMADi~40%~25%[2]
Noggin + tSMADi~45%~20%[2]
LDN-193189Induces neural lineage, but quantitative comparison with DMH1 is limited. Known to be less specific.Induces neural lineage, but quantitative comparison with DMH1 is limited. Known to be less specific.[3]

Table 2: Comparison of DMH1 and Noggin on the expression of mature neuronal markers after 21 days of differentiation. "tSMADi" refers to basal dual SMAD inhibition. Data is illustrative and based on published findings.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of DMH1 and the process of confirming neurogenesis, the following diagrams illustrate the key pathways and experimental steps.

DMH1_Signaling_Pathway cluster_nucleus Within Nucleus BMP BMP Ligand BMPR BMP Receptor (ALK2/3/6) BMP->BMPR pSMAD pSMAD1/5/8 BMPR->pSMAD Phosphorylation DMH1 DMH1 DMH1->BMPR Inhibition Complex pSMAD/SMAD4 Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation GeneRepression Repression of Neuronal Genes Complex->GeneRepression Neurogenesis Neurogenesis GeneRepression->Neurogenesis Experimental_Workflow Start Start: Pluripotent Stem Cells Treatment Neural Induction: DMH1 / Noggin / LDN-193189 + SB431542 Start->Treatment Differentiation Neuronal Differentiation (e.g., 21 days) Treatment->Differentiation Fixation Cell Fixation (4% PFA) Differentiation->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., 5% Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation (e.g., anti-Tuj1, anti-NeuN) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (Fluorophore-conjugated) PrimaryAb->SecondaryAb Imaging Fluorescence Microscopy and Image Analysis SecondaryAb->Imaging Quantification Quantification of Marker Expression Imaging->Quantification Neuronal_Marker_Logic Progenitor Neural Progenitor ImmatureNeuron Immature Neuron Progenitor->ImmatureNeuron Differentiation MatureNeuron Mature Neuron ImmatureNeuron->MatureNeuron Maturation PAX6 PAX6+ PAX6->Progenitor SOX1 SOX1+ SOX1->Progenitor DCX DCX+ DCX->ImmatureNeuron Tuj1 Tuj1+ Tuj1->ImmatureNeuron Tuj1->MatureNeuron NeuN NeuN+ NeuN->MatureNeuron MAP2 MAP2+ MAP2->MatureNeuron

References

Side-by-side comparison of DMH1 and other autophagy inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Autophagy, a cellular self-cleaning process, plays a dual role in cancer and other diseases, making its modulation a key therapeutic strategy. This guide provides a side-by-side comparison of DMH1, a novel autophagy inhibitor, with other widely used autophagy inhibitors: Chloroquine, Bafilomycin A1, and 3-Methyladenine. We present a comprehensive analysis of their mechanisms of action, specificity, and available quantitative data, supported by detailed experimental protocols and visual diagrams to facilitate informed decisions in research and drug development.

At a Glance: Comparative Overview of Autophagy Inhibitors

This table summarizes the key characteristics of DMH1 and other prominent autophagy inhibitors. While direct comparative IC50 values for autophagy inhibition are often cell-type and context-dependent, this table provides effective concentrations reported in the literature to guide experimental design.

InhibitorMechanism of ActionStage of InhibitionPrimary Target(s)Reported Effective Concentration for Autophagy InhibitionKnown Off-Target Effects
DMH1 Indirectly inhibits autophagy by activating the Akt signaling pathway.[1]Early Stage (Initiation)Bone Morphogenetic Protein (BMP) Type I receptors (ALK2/3)[2][3]5-10 µM[1][2]Highly selective for BMP receptors with minimal off-target kinase inhibition.[2]
Chloroquine (CQ) Late Stage (Fusion/Degradation)Lysosomal acidification, autophagosome-lysosome fusion[4][5]10-100 µM[4][5][6]Lysosomotropic effects, potential for off-target effects on other cellular processes.[4]
Bafilomycin A1 Late Stage (Fusion/Degradation)Vacuolar H+-ATPase (V-ATPase)[7][8]1-100 nM[7][9][10]Inhibition of other V-ATPases, potential effects on endosomal trafficking and mitochondrial function.[10]
3-Methyladenine (3-MA) Early Stage (Initiation)Class III PI3K (Vps34)[11]2.5-10 mM[12]Can also inhibit Class I PI3K, potentially promoting autophagy under certain conditions.[11]

Delving Deeper: Mechanisms of Action and Signaling Pathways

Understanding the precise molecular pathways targeted by each inhibitor is crucial for interpreting experimental results and predicting therapeutic outcomes.

DMH1: An Indirect Approach to Autophagy Inhibition

DMH1 is primarily recognized as a highly selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, ALK2 and ALK3.[2][3] Its role as an autophagy inhibitor is a downstream consequence of this activity. By inhibiting BMP signaling, DMH1 leads to the activation of the Akt signaling pathway.[1] Activated Akt, in turn, phosphorylates and activates mTORC1, a master negative regulator of autophagy. This cascade ultimately suppresses the initiation of the autophagic process.

DMH1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMPR BMP Receptor (ALK2/3) Akt Akt BMPR->Akt Inhibits DMH1 DMH1 DMH1->BMPR mTORC1 mTORC1 Akt->mTORC1 Activates Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits

Figure 1. DMH1 signaling pathway to inhibit autophagy.
Chloroquine and Bafilomycin A1: Disrupting the Final Stages

Chloroquine and Bafilomycin A1 are late-stage autophagy inhibitors that act at the lysosome.

  • Chloroquine , a weak base, accumulates in the acidic environment of the lysosome, raising its pH. This increase in pH inhibits the activity of lysosomal hydrolases, which are responsible for degrading the contents of the autophagosome. Furthermore, Chloroquine can impair the fusion of autophagosomes with lysosomes.[4][5]

  • Bafilomycin A1 is a more specific inhibitor of the vacuolar H+-ATPase (V-ATPase), a proton pump essential for maintaining the acidic pH of the lysosome.[7][8] By blocking the V-ATPase, Bafilomycin A1 prevents lysosomal acidification and, consequently, the degradation of autophagic cargo.

Late_Stage_Inhibitors cluster_process Autophagic Process cluster_inhibitors Inhibitors Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome (Acidic pH) Lysosome->Autolysosome CQ Chloroquine CQ->Lysosome Raises pH Inhibits Fusion BafA1 Bafilomycin A1 BafA1->Lysosome Inhibits V-ATPase (Blocks Acidification)

Figure 2. Late-stage autophagy inhibition by Chloroquine and Bafilomycin A1.
3-Methyladenine: Targeting the Initial Steps

3-Methyladenine (3-MA) is a widely used inhibitor that acts at the early stages of autophagy. It primarily targets the Class III phosphatidylinositol 3-kinase (PI3K), also known as Vps34.[11] Vps34 is a crucial component of the complex that initiates the formation of the autophagosome. By inhibiting Vps34, 3-MA prevents the nucleation of the autophagosomal membrane. However, it is important to note that 3-MA can also inhibit Class I PI3K, which, under certain conditions, can paradoxically lead to the induction of autophagy.[11]

Early_Stage_Inhibitor cluster_process Autophagy Initiation cluster_inhibitor Inhibitor ULK1_Complex ULK1 Complex PI3K_Complex Class III PI3K (Vps34) Complex ULK1_Complex->PI3K_Complex Activates Autophagosome_Formation Autophagosome Formation PI3K_Complex->Autophagosome_Formation Initiates ThreeMA 3-Methyladenine ThreeMA->PI3K_Complex

Figure 3. Early-stage autophagy inhibition by 3-Methyladenine.

Experimental Protocols: Measuring Autophagy Inhibition

Accurate assessment of autophagy inhibition is critical. Below are detailed protocols for two standard assays used to quantify autophagy.

Western Blotting for LC3 Conversion

This method quantifies the conversion of the cytosolic form of LC3 (LC3-I) to the autophagosome-associated form (LC3-II), a hallmark of autophagy induction. An increase in the LC3-II/LC3-I ratio is indicative of autophagosome formation. When using autophagy inhibitors, an accumulation of LC3-II is expected, particularly for late-stage inhibitors.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for LC3 A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Protein Transfer (PVDF membrane) B->C D 4. Blocking C->D E 5. Primary Antibody (anti-LC3) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. Chemiluminescent Detection F->G H 8. Densitometry (Quantify LC3-I & LC3-II) G->H

Figure 4. Workflow for LC3 Western Blotting.

Materials:

  • Cells of interest

  • Autophagy inhibitor (DMH1, Chloroquine, etc.)

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (e.g., 15%)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-LC3B

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and treat with the desired concentrations of autophagy inhibitors for the appropriate duration. Include positive (e.g., starvation) and negative controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation of LC3-I and LC3-II is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate. Image the blot using a suitable imaging system.

  • Analysis: Perform densitometric analysis to quantify the band intensities of LC3-I and LC3-II. Calculate the LC3-II/LC3-I ratio.

mRFP-GFP-LC3 Autophagy Flux Assay

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem mRFP-GFP-LC3 reporter protein fluoresces yellow (merged GFP and RFP) in the neutral pH of the autophagosome. Upon fusion with the acidic lysosome to form an autolysosome, the GFP signal is quenched, while the mRFP signal persists, resulting in red-only puncta. An accumulation of yellow puncta indicates a block in autophagosome-lysosome fusion, while an increase in red puncta signifies active autophagic flux.

Autophagy_Flux_Assay cluster_workflow mRFP-GFP-LC3 Assay Workflow A 1. Transfect cells with mRFP-GFP-LC3 B 2. Treat with autophagy inhibitors A->B C 3. Fix and permeabilize (optional) B->C D 4. Fluorescence Microscopy C->D E 5. Image Acquisition (GFP & RFP channels) D->E F 6. Image Analysis (Count yellow & red puncta) E->F

Figure 5. Workflow for the mRFP-GFP-LC3 Autophagy Flux Assay.

Materials:

  • Cells of interest

  • mRFP-GFP-LC3 expression vector or viral particles

  • Transfection reagent or viral transduction reagents

  • Autophagy inhibitors

  • Fluorescence microscope with appropriate filters for GFP and RFP

  • Image analysis software

Procedure:

  • Cell Transfection/Transduction: Transfect or transduce cells with the mRFP-GFP-LC3 construct and select for stable expression if desired.

  • Cell Treatment: Plate the mRFP-GFP-LC3 expressing cells and treat with autophagy inhibitors.

  • Cell Fixation (Optional): For endpoint assays, fix the cells with 4% paraformaldehyde.

  • Imaging: Acquire images using a fluorescence microscope, capturing both the GFP and RFP channels.

  • Image Analysis: Quantify the number of yellow (GFP-positive, RFP-positive) and red (GFP-negative, RFP-positive) puncta per cell. An increase in the ratio of yellow to red puncta upon treatment with an inhibitor indicates a blockage of autophagic flux.

Conclusion

The choice of an autophagy inhibitor depends critically on the specific research question and experimental context. DMH1 offers a novel, indirect mechanism of autophagy inhibition with high specificity for its primary target, making it a valuable tool for studying the interplay between BMP signaling and autophagy. In contrast, Chloroquine, Bafilomycin A1, and 3-MA provide more direct, albeit sometimes less specific, means of modulating the autophagic pathway at different stages. By carefully considering the mechanisms, specificities, and effective concentrations outlined in this guide, researchers can select the most appropriate inhibitor to advance their understanding of autophagy in health and disease.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of the novel compound 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, a substance combining quinoline and pyrazolo[1,5-a]pyrimidine moieties, is critical for laboratory safety and environmental protection. Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach informed by the known hazards of its structural components and general principles of hazardous waste management is mandatory. This compound should be treated as hazardous waste until comprehensive toxicological and environmental data becomes available.

Immediate Safety and Handling Precautions

Before beginning any disposal process, researchers and laboratory personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Solid Waste: Unused or contaminated solid 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline should be collected separately. Do not mix with non-hazardous waste.

  • Liquid Waste: Solutions containing the compound must be segregated. Halogenated and non-halogenated solvent waste streams should be kept separate if required by your institution's waste management program.[1]

  • Contaminated Materials: All items that have come into direct contact with the compound, such as pipette tips, gloves, and absorbent paper, must be treated as hazardous waste.

2. Waste Container Selection and Labeling:

  • Container Compatibility: Use only approved, leak-proof, and chemically compatible containers for waste collection.[1][2][3][4] The original container of the chemical is often a good choice for its waste.[4]

  • Labeling: Each waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline," and the associated hazards (e.g., "Toxic," "Irritant").[2] The date of waste accumulation should also be included.[2]

3. Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA, which should be located at or near the point of generation and under the control of laboratory personnel.[2][3]

  • Segregation in Storage: Incompatible waste types must be segregated to prevent dangerous reactions.[2] Based on the quinoline component, this waste should be stored away from strong oxidizing agents and strong acids.[5]

  • Container Management: Waste containers must be kept securely closed except when adding waste.[2] Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[3]

4. Final Disposal:

  • Professional Disposal: The disposal of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline must be handled by a licensed hazardous waste disposal company.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

  • Prohibited Disposal Methods:

    • DO NOT dispose of this compound down the drain.[5][6][7] Quinoline, a component of this molecule, is harmful to aquatic life.[5]

    • DO NOT dispose of this compound in the regular trash.[6]

    • DO NOT attempt to neutralize or treat the chemical waste unless you are trained to do so and it is part of an approved institutional procedure.

Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and you are trained to handle it, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[5]

  • Collect the absorbed material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.[5]

  • Ventilate the area and wash the spill site once the cleanup is complete.[5][7]

  • For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.

Quantitative Data Summary

ParameterGuidelineSource
Container Fill LevelNo more than 90% of capacity[3]
SAA Container Removal (Full)Within three days of becoming full[2]
SAA Container Removal (Partially Full)May remain for up to one year[2]

Experimental Workflow for Disposal

Caption: Workflow for the safe disposal of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline.

References

Safeguarding Researchers: A Guide to Handling 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: Researchers and laboratory personnel must adhere to stringent safety protocols when handling the novel compound 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the toxicological properties of structurally similar compounds, such as pyrazolo[1,5-a]pyrimidines and quinoline, is mandatory. This guide provides essential safety and logistical information to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of the planned experimental procedures is crucial for selecting the appropriate level of personal protective equipment.[1][2] The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationMinimum PPE RequirementEnhanced PPE for High-Risk Procedures
Weighing and preparing solutions Laboratory coat, safety glasses with side shields, nitrile glovesChemical splash goggles, double-gloving (nitrile), disposable sleeves
Running reactions at ambient temperature Laboratory coat, safety glasses with side shields, nitrile glovesChemical splash goggles, face shield, chemical-resistant apron
Running reactions at elevated temperatures or pressures Fire-resistant laboratory coat, chemical splash goggles, face shield, insulated and chemical-resistant glovesFull-body chemical-resistant suit, respirator with appropriate cartridges
Handling of dry powder Laboratory coat, safety glasses with side shields, nitrile gloves, N95 respiratorPowered Air-Purifying Respirator (PAPR), disposable coveralls
Waste disposal Laboratory coat, safety glasses with side shields, heavy-duty nitrile or butyl rubber glovesChemical splash goggles, face shield, chemical-resistant apron

It is imperative that all PPE is inspected before use and that personnel are trained in its proper donning, doffing, and disposal.[2]

Operational Plan: Handling and Experimental Protocols

Engineering Controls: All manipulations of 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline, especially of the powdered form, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that safety showers and eyewash stations are readily accessible.[3]

General Handling Protocol:

  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: To prevent aerosolization, weigh the powdered compound carefully within a fume hood. Use anti-static weighing dishes if available.

  • Solution Preparation: Add the solid to the solvent slowly and stir gently to avoid splashing. If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Reaction Monitoring: Regularly inspect the reaction setup for any signs of leaks or unexpected changes.

  • Post-Reaction Work-up: Allow the reaction mixture to cool to ambient temperature before proceeding with extraction or purification steps.

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent, followed by a standard washing procedure.

Disposal Plan

Waste Segregation: All solid and liquid waste containing 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline must be segregated into clearly labeled, sealed containers.

Solid Waste: This includes contaminated gloves, bench paper, and disposable labware. Place these items in a dedicated, sealed plastic bag or container labeled with the chemical name and hazard warnings.

Liquid Waste: Unused solutions and reaction mixtures should be collected in a sealed, chemical-resistant container. Do not mix with other chemical waste streams unless compatibility has been confirmed.

Disposal Procedure: All waste must be disposed of through the institution's hazardous waste management program.[3][4] Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Visualizing Safety: PPE Selection Workflow

The following diagram outlines the logical workflow for selecting the appropriate personal protective equipment when handling 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline. This decision-making tool is designed to guide researchers in assessing the risks associated with their planned procedures.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection start Start: Plan to handle the compound check_sds Is a specific SDS available? start->check_sds use_analog Use data from structurally similar compounds (Pyrazolopyrimidines, Quinoline) check_sds->use_analog No assess_hazards Assess Potential Hazards: - Skin/Eye Irritation - Harmful if Swallowed - Inhalation Toxicity (powder) check_sds->assess_hazards Yes use_analog->assess_hazards base_ppe Base PPE: - Lab Coat - Safety Glasses - Nitrile Gloves assess_hazards->base_ppe check_splash Risk of Splash? base_ppe->check_splash add_goggles_shield Add: - Chemical Goggles - Face Shield check_splash->add_goggles_shield Yes check_powder Handling Powder? check_splash->check_powder No add_goggles_shield->check_powder add_respirator Add: - N95 Respirator or PAPR check_powder->add_respirator Yes check_temp Elevated Temp/Pressure? check_powder->check_temp No add_respirator->check_temp add_fr_coat Add: - Fire-Resistant Lab Coat - Specialized Gloves check_temp->add_fr_coat Yes final_ppe Final PPE Ensemble check_temp->final_ppe No add_fr_coat->final_ppe

Caption: PPE selection workflow for handling the specified compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.